molecular formula C8H16N2O B577374 trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine CAS No. 1212157-31-7

trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine

カタログ番号: B577374
CAS番号: 1212157-31-7
分子量: 156.229
InChIキー: MPUPFMVCVAXZKQ-YUMQZZPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine (CAS 1212157-31-7) is a high-purity chemical compound supplied as a pharmaceutical intermediate for research and development purposes . This racemic compound, characterized by its trans-configuration, serves as a valuable molecular scaffold and building block in medicinal chemistry. Its structure, featuring a fused tetrahydrofuran and pyrrolidine ring system, makes it a versatile precursor for the synthesis of more complex molecules. Researchers utilize this compound in the exploration and creation of novel bioactive substances, leveraging its heterocyclic architecture. The product is offered with a guaranteed purity of 98% and is available in multiple packaging options, including 1kg, 5kg, and 10kg quantities, to suit various scales of laboratory work . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a professional laboratory setting.

特性

IUPAC Name

(3R,4R)-4-pyrrolidin-1-yloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-7-5-11-6-8(7)10-3-1-2-4-10/h7-8H,1-6,9H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUPFMVCVAXZKQ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2COCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@H]2COC[C@@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine CAS 1212157-31-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1212157-31-7 | Formula: C₈H₁₆N₂O | MW: 156.23 g/mol

Executive Summary

trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1] It serves as a conformationally restricted diamine scaffold, primarily employed to introduce solubility-enhancing motifs into kinase inhibitors and GPCR ligands without incurring the high entropic penalty associated with flexible ethylenediamine chains.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic utility, and handling protocols, designed for researchers optimizing lead compounds in drug discovery campaigns.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for stoichiometric calculations and DMPK modeling.

PropertyValueContext
Molecular Weight 156.23 g/mol Small Fragment (<300 Da)
Appearance Colorless to pale yellow oilHygroscopic; darkens on air exposure
Boiling Point ~118–120 °C (at 1 Torr)High vacuum required for distillation
pKa (Conjugate Acid) ~9.8 (Pyrrolidine), ~8.5 (Primary Amine)Diprotic base; exists as dication at physiological pH
LogP (Predicted) -0.4Highly polar; excellent for reducing lipophilicity (LogD modulation)
H-Bond Donors 1 (Primary Amine)Key vector for amide/urea formation
H-Bond Acceptors 3Includes ether oxygen and tertiary amine
Stereochemistry trans- (racemic or enantiopure)Substituents on opposite faces of the THF ring
Structural Analysis & Stereochemical Utility
The "Conformational Lock" Effect

Unlike linear N,N-diethylethylenediamine derivatives, the tetrahydrofuran (THF) core of CAS 1212157-31-7 locks the two nitrogen atoms into a specific spatial arrangement.

  • Bioisosterism: The THF ring acts as a polar bioisostere of cyclopentane (as seen in proline derivatives), adding metabolic stability and lowering LogP.

  • Vector Positioning: The trans-stereochemistry forces the primary amine (the coupling handle) and the pyrrolidine (the solvent-exposed tail) into a pseudo-equatorial/equatorial conformation, minimizing steric clash within the enzyme binding pocket.

Mechanistic Diagram: Structural Logic

The following diagram illustrates the retrosynthetic logic and the structural advantages of this scaffold in drug design.

StructuralLogic Target Drug Candidate (Kinase Inhibitor) Scaffold trans-4-(1-Pyrrolidinyl) tetrahydro-3-furanamine Scaffold->Target Amide Coupling Properties Properties Imparted: 1. Reduced Entropy Penalty 2. Lower LogP (Solubility) 3. Defined Vector Scaffold->Properties Structural Advantage Linear Linear Diamine (Flexible) Linear->Target High Entropic Cost

Figure 1: Comparison of the rigid THF scaffold versus flexible linear diamines in ligand design.

Synthetic Routes & Manufacturing

While often purchased as a catalog item, understanding the synthesis is vital for troubleshooting impurities (such as the cis-isomer).

The Epoxide Opening Pathway

The most robust route to the trans-amino alcohol precursor involves the nucleophilic opening of 3,4-epoxytetrahydrofuran.

  • Epoxidation: 2,5-Dihydrofuran is oxidized (mCPBA) to 3,6-dioxabicyclo[3.1.0]hexane.

  • Ring Opening: Nucleophilic attack by pyrrolidine opens the epoxide. Due to steric constraints, this follows an SN2 mechanism, resulting in the trans-alcohol (CAS 10295-95-1).

  • Amine Installation: Converting the hydroxyl to an amine with retention of trans-stereochemistry is non-trivial. It typically involves:

    • Route A: Oxidation to the ketone followed by reductive amination (yields cis/trans mix, separable by chromatography).

    • Route B: Activation (Mesylate) -> Azide displacement (Inversion to cis) -> Epimerization sequences (less common).

Note: Commercial batches are often purified via diastereomeric salt crystallization to ensure >98% trans content.

Experimental Protocol: Amide Coupling
Materials
  • Amine: this compound (1.2 equiv)[2]

  • Acid: Target Carboxylic Acid Scaffold (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Methodology
  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) under N₂ atmosphere. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at 0°C for 15 minutes to form the active ester.

    • Why: Pre-activation at low temp minimizes potential epimerization of the acid stereocenters.

  • Addition: Dissolve the trans-amine (1.2 equiv) in a minimal volume of DMF. Add this solution dropwise to the activated acid mixture.

  • Scavenging: Add the remaining DIPEA (1.5 equiv). Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by LC-MS. The pyrrolidine moiety is very basic; ensure the reaction pH remains >8.

  • Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ (3x) and Brine (1x).

    • Critical Note: Do not wash with acidic solutions (1N HCl), as the basic pyrrolidine and the newly formed amine product will protonate and extract into the aqueous layer.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (DCM/MeOH/NH₃ gradient).

Workflow Diagram

CouplingProtocol Start Start: Carboxylic Acid Activation Activation: HATU, DIPEA, DMF, 0°C Start->Activation Addition Addition: trans-Diamine (1.2 eq) Activation->Addition Reaction Reaction: RT, 2-4 Hours Addition->Reaction Workup Workup: EtOAc vs NaHCO3 (Avoid Acid Wash!) Reaction->Workup Product Final Product: Amide Linked Scaffold Workup->Product

Figure 2: Optimized HATU coupling workflow for basic diamine scaffolds.

Handling, Stability & Safety

Signal Word: DANGER (Corrosive)

  • Hazards:

    • H314: Causes severe skin burns and eye damage.[3]

    • H302: Harmful if swallowed.[3][4][5]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic and will absorb CO₂ from the air to form carbamates if left exposed.

  • Incompatibility: Strong oxidizing agents, acid chlorides (uncontrolled reaction), and anhydrides.

Self-Validating Safety Check: Before use, inspect the physical state. If the oil has turned dark brown or viscous, check proton NMR for degradation (N-oxide formation or carbamate peaks).

References
  • PubChem. (2025).[2] trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine (Compound). National Library of Medicine. [Link]

  • Addie, M., et al. (2013).[6] Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363). Journal of Medicinal Chemistry. (Contextual reference for pyrrolidine/amine kinase scaffolds). [Link]

Sources

(3R,4R)-rel-tetrahydro-4-(1-pyrrolidinyl)-3-Furanamine basic information

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic architecture, and medicinal utility of (3R,4R)-rel-tetrahydro-4-(1-pyrrolidinyl)-3-furanamine .

This compound represents a "privileged scaffold" in modern drug discovery: a conformationally restricted vicinal diamine built upon a tetrahydrofuran (THF) core. Its rigid geometry reduces the entropic penalty of ligand-target binding, making it a high-value intermediate for kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The subject compound is a heterocyclic diamine characterized by a trans-relationship between the primary amine at position 3 and the tertiary pyrrolidinyl group at position 4. The "rel-(3R,4R)" designation in this context (often dependent on specific priority rules of the substituents) typically refers to the trans diastereomer in commercial catalogs, though rigorous IUPAC assignment requires careful Cahn-Ingold-Prelog (CIP) analysis of the specific derivative.

Datasheet Snapshot
PropertySpecificationNotes
IUPAC Name (3R,4R)-rel-4-(pyrrolidin-1-yl)tetrahydrofuran-3-amineRacemic trans mixture unless chirally resolved.
Common Name trans-4-(1-Pyrrolidinyl)-3-aminotetrahydrofuranStandard catalog designation.
CAS Number 1212157-31-7 Refers to the trans-racemate.
Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol Fragment-like (<300 Da).
pKa (Calc) ~9.5 (Pyrrolidine), ~8.2 (Primary Amine)Basic; exists as a dication at physiological pH.
logP -0.4 to 0.2Highly polar; excellent water solubility.
H-Bond Donors 2 (Primary Amine)
H-Bond Acceptors 3 (Ether O, Pyrrolidine N, Amine N)
Topological PSA ~48 ŲGood permeability profile.
Structural Significance

The tetrahydrofuran ring locks the two nitrogen vectors into a specific dihedral angle. Unlike flexible ethylenediamine chains, this scaffold pre-organizes the functional groups, improving selectivity for protein pockets (e.g., the hinge region of kinases).

Synthetic Architecture & Manufacturing

The synthesis of trans-3,4-disubstituted tetrahydrofurans presents stereochemical challenges. The most robust industrial route relies on the ring-opening of 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane).

Retrosynthetic Analysis

The target molecule is best accessed via a nucleophilic epoxide opening followed by functional group manipulation. Direct opening of the epoxide with pyrrolidine yields the trans-amino alcohol, which must be converted to the diamine.

Validated Synthetic Protocol (Step-by-Step)

Precursor: 3,4-Epoxytetrahydrofuran (commercially available or synthesized from 2,5-dihydrofuran via m-CPBA oxidation).

Step 1: Epoxide Opening (Regioselective & Stereoselective)

  • Reagents: 3,4-Epoxytetrahydrofuran, Pyrrolidine (excess), Water (catalytic).

  • Conditions: Reflux (80°C) for 12 hours.

  • Mechanism: SN2 attack by pyrrolidine on the epoxide. Due to the symmetry of the starting material, regioselectivity is moot, but the attack is strictly anti, yielding the trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol.

  • Outcome: trans-Alcohol intermediate.

Step 2: Activation of the Alcohol

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.

  • Conditions: 0°C to RT.

  • Outcome: trans-Mesylate.

Step 3: Introduction of Nitrogen (Inversion of Configuration)

  • Critical Note: Direct displacement of the trans-mesylate with an azide source (NaN₃) would occur via SN2, inverting the center to give the cis-azide. To maintain the trans relationship in the final diamine, a double inversion or a ketone intermediate strategy is required.

  • Preferred Route (Ketone Reductive Amination):

    • Oxidation: Swern or Dess-Martin Periodinane oxidation of the trans-alcohol to 4-(pyrrolidin-1-yl)dihydrofuran-3(2H)-one .

    • Reductive Amination: Treat the ketone with Ammonium Acetate (NH₄OAc) and Sodium Cyanoborohydride (NaBH₃CN).

    • Separation: This yields a mixture of cis and trans isomers. The trans isomer is thermodynamically favored in many substituted cyclopentyl/furanyl systems or separable via chromatography.

Pathway Visualization

SynthesisPathway Dihydrofuran 2,5-Dihydrofuran Epoxide 3,4-Epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane) Dihydrofuran->Epoxide m-CPBA Epoxidation Alcohol trans-4-(pyrrolidin-1-yl) tetrahydrofuran-3-ol Epoxide->Alcohol Pyrrolidine SN2 (Anti-opening) Ketone 4-(pyrrolidin-1-yl) dihydrofuran-3(2H)-one Alcohol->Ketone Swern Oxidation Imine Imine Intermediate Ketone->Imine NH4OAc Target (3R,4R)-rel-Target (trans-Diamine) Imine->Target NaBH3CN (Reductive Amination)

Figure 1: Synthetic route via Oxidation-Reductive Amination to access the diamine scaffold.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule possesses ideal "Rule of 3" properties for fragment screening:

  • Solubility: High aqueous solubility allows screening at high concentrations (mM range) in NMR or SPR assays.

  • Vectors: The primary amine serves as a "growth vector" for amide coupling to aryl halides or carboxylic acids, while the pyrrolidine provides a solubilizing basic handle.

Target Classes
  • Kinase Inhibitors: The furan oxygen can act as a hydrogen bond acceptor for the kinase hinge region, while the diamine substituents extend into the ribose pocket or solvent front.

  • GPCR Ligands: Similar scaffolds (e.g., 3-aminopyrrolidines) are ubiquitous in histamine H3 and dopamine receptor antagonists. The THF core provides a bioisostere with different polarity and metabolic stability profiles compared to cyclopentane or pyrrolidine cores.

Analytical & Quality Control

Validating the identity and purity of this diamine is critical due to its lack of UV chromophores (unless derivatized) and potential for stereoisomeric impurities.

Identification Protocol
MethodExpected Signal / Criteria
1H NMR (DMSO-d6) C3-H & C4-H: Multiplets at 3.0–3.5 ppm. The coupling constant (J) between H3 and H4 is diagnostic: J ≈ 3-5 Hz for trans (dihedral angle ~120°), J ≈ 6-8 Hz for cis (dihedral angle ~0°), though ring puckering can distort this.
LC-MS ESI+ : [M+H]⁺ = 157.13. Note: Use low organic modifier at start (0-5% ACN) due to high polarity.
Chiral HPLC Required to separate enantiomers of the trans-racemate. Columns: Chiralpak IA or IC. Mobile Phase: Hexane/EtOH/DEA (requires derivatization) or polar organic mode.
Handling & Stability
  • Hygroscopicity: The free base is highly hygroscopic and will absorb atmospheric CO₂ to form carbamates. Store under Nitrogen/Argon.

  • Form: Ideally handled as a dihydrochloride or tartrate salt for improved stability and ease of weighing.

Experimental Workflow: Isolation of Polar Diamines

Isolating this highly polar, water-soluble amine from aqueous reaction mixtures is the most common failure point. Standard extraction (EtOAc/Water) often fails.

WorkupFlow Reaction Crude Reaction Mixture (Aqueous/Polar) Acidify Acidify to pH 1-2 (HCl) Reaction->Acidify Wash Wash with DCM (Removes non-basic impurities) Acidify->Wash Basify Basify Aqueous Layer to pH > 12 (NaOH/K2CO3) Wash->Basify Extract Extraction Solvent Choice Basify->Extract ChoiceA DCM / Isopropanol (3:1) Extract->ChoiceA Standard ChoiceB n-Butanol Extract->ChoiceB High Polarity ChoiceC Continuous Extraction (Liquid-Liquid) Extract->ChoiceC Scale-up Dry Dry (Na2SO4) & Concentrate ChoiceA->Dry ChoiceB->Dry ChoiceC->Dry

Figure 2: Workup strategy for highly polar diamines.

References

  • PubChem. trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine (CID 37134686).[1][2] National Library of Medicine.[3] [Link][1]

  • Wales, S. M., et al. (2018).[4] Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. Chemistry – A European Journal, 24(32), 8233-8239. [Link][4][5]

Sources

trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2][3]

A Critical Scaffold for Heterocyclic Kinase Inhibitor Development[1][2][3]

Executive Summary

This compound (CAS: 1212157-31-7) is a bicyclic-equivalent diamine scaffold increasingly utilized in modern medicinal chemistry.[1][2][3] Structurally characterized by a tetrahydrofuran (THF) core substituted with a secondary amine and a tertiary pyrrolidine ring in a trans configuration, this molecule serves as a polar, solubilizing bioisostere for the 1,2-cyclohexanediamine moiety found in Janus Kinase (JAK) inhibitors like Oclacitinib.[1][3]

This guide provides a definitive technical analysis of its physicochemical properties, a self-validating synthetic protocol via the aziridinium ion intermediate, and its application as a pharmacophore in drug design.[3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule acts as a bidentate ligand and a base.[3] Its trans stereochemistry is critical for maintaining the vector alignment required for binding in the ATP-binding pockets of kinase enzymes.[3]

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-amine
CAS Number 1212157-31-7
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Exact Mass 156.1263
Appearance Viscous pale yellow oil to low-melting solid (hygroscopic)
Solubility Highly soluble in MeOH, DCM, DMSO; Miscible with water
pKa (Calc) ~9.5 (Secondary amine), ~8.0 (Pyrrolidine nitrogen)
Stereochemistry trans (racemic mixture of (3R,4R) and (3S,4S) unless resolved)

Synthetic Methodology: The Aziridinium Pathway[3]

Achieving the trans-diamine configuration on a tetrahydrofuran ring requires a specific stereochemical maneuver. Direct displacement of a leaving group by an amine typically results in inversion; however, to install two amino groups trans to each other starting from an epoxide, a "double inversion" or neighboring group participation strategy is required.[3]

The most robust protocol utilizes the Aziridinium Ion Intermediate pathway.[3] This method ensures high diastereoselectivity for the trans isomer.[3]

Reaction Scheme Visualization

SynthesisPath cluster_legend Mechanism Logic SM 3,4-Epoxytetrahydrofuran (Starting Material) Int1 trans-Amino Alcohol (Intermediate 1) SM->Int1 1. Pyrrolidine, Heat (Ring Opening) Azir Bicyclic Aziridinium Ion (Transient) Int1->Azir 2. MsCl, Et3N (Activation & N-Attack) Prod trans-Diamine (Final Product) Azir->Prod 3. NaN3 (Azide Opening) 4. H2/Pd-C (Reduction) Epoxide opening yields trans-alcohol.\nMesylation triggers intramolecular attack by pyrrolidine,\nforming aziridinium. Azide opens this ring anti,\nrestoring trans geometry. Epoxide opening yields trans-alcohol. Mesylation triggers intramolecular attack by pyrrolidine, forming aziridinium. Azide opens this ring anti, restoring trans geometry.

Figure 1: Stereoselective synthesis of this compound via neighboring group participation.[1][3]

Step-by-Step Protocol

Step 1: Epoxide Ring Opening (Formation of Amino-Alcohol) [1][3]

  • Reagents: 3,4-Epoxytetrahydrofuran (1.0 eq), Pyrrolidine (3.0 eq), Ethanol.[1][3]

  • Procedure: Charge a pressure vessel with 3,4-epoxytetrahydrofuran and excess pyrrolidine in ethanol. Heat to 80°C for 12 hours. The nucleophilic pyrrolidine attacks the epoxide in an anti fashion.[3]

  • Validation: TLC (MeOH/DCM 1:9) shows disappearance of epoxide.[3]

  • Product: trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol.[1][2][3]

Step 2: Activation and Aziridinium Formation

  • Reagents: Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et3N, 2.0 eq), DCM.[1][3]

  • Procedure: Cool the amino-alcohol solution to 0°C. Add Et3N followed by slow addition of MsCl.

  • Mechanism: The hydroxyl group is converted to a mesylate.[3] Upon warming, the neighboring pyrrolidine nitrogen attacks the carbon bearing the mesylate (intramolecular SN2), displacing the mesylate and forming a bicyclic aziridinium ion .[3]

Step 3: Nucleophilic Opening and Reduction [2][3]

  • Reagents: Sodium Azide (NaN3, 2.0 eq), DMF, followed by H2/Pd-C.

  • Procedure:

    • Add NaN3 to the reaction mixture containing the aziridinium intermediate.[3] Heat to 60°C. The azide ion attacks the aziridinium ring at the less hindered carbon anti to the nitrogen bridge, yielding trans-4-(pyrrolidin-1-yl)-3-azidotetrahydrofuran.[1][3]

    • Isolate the organic phase and perform hydrogenation (H2 balloon, 10% Pd/C, MeOH) to reduce the azide to the primary amine.[3]

  • Final Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH/NH4OH).[1][3]

Medicinal Chemistry Applications

This scaffold is a critical "bioisostere" for the cyclohexyl-diamine core found in several JAK inhibitors.[1][2][3] Replacing a carbocyclic ring with a tetrahydrofuran ring alters the physicochemical profile (LogP, solubility) while maintaining the spatial arrangement of the nitrogen pharmacophores.[3]

Pharmacophore Mapping: JAK Inhibitor Context[1][2][3]

The molecule mimics the binding mode of the cyclohexyl group in Oclacitinib (Apoquel).[3]

  • H-Bond Donor (Primary Amine): Interacts with the hinge region or specific residues (e.g., Glu/Leu) in the kinase pocket.[1][3]

  • Hydrophobic Core (Pyrrolidine): Occupies the hydrophobic pocket adjacent to the gatekeeper residue.[3]

  • Ether Oxygen (THF): Provides an additional H-bond acceptor vector, potentially improving selectivity against other kinases compared to the carbocyclic analog.[1][3]

Pharmacophore Amine Primary Amine (Pos 3) [H-Bond Donor] Scaffold THF Core [Polar Spacer] Amine->Scaffold Target Kinase Pocket (JAK1/JAK3) Amine->Target H-Bond Interaction Pyrrolidine Pyrrolidine Ring (Pos 4) [Hydrophobic/Van der Waals] Scaffold->Pyrrolidine Pyrrolidine->Target Hydrophobic Fit

Figure 2: Pharmacophore mapping of the scaffold within a theoretical kinase binding pocket.[1][3]

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 3.8–4.1 ppm (m, 4H): Signals corresponding to the methylene protons of the THF ring (C2-H and C5-H) adjacent to the oxygen.[1][3] The splitting pattern is complex due to the chiral centers.[3]

  • δ 3.2–3.4 ppm (m, 1H): Methine proton at C3 (alpha to the primary amine).[1][3]

  • δ 2.8–3.0 ppm (m, 1H): Methine proton at C4 (alpha to the pyrrolidine).[1][3]

  • δ 2.5–2.7 ppm (m, 4H): Methylene protons of the pyrrolidine ring adjacent to the nitrogen.[3]

  • δ 1.7–1.8 ppm (m, 4H): Methylene protons of the pyrrolidine ring (beta to nitrogen).[3]

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Observed peak at 157.13 m/z .[1][3]

  • Fragmentation: Characteristic loss of NH3 (17 Da) or the pyrrolidine ring may be observed in MS/MS experiments.[3]

Handling & Safety

  • Hazards: As a diamine, the compound is corrosive and causes skin burns and eye damage (H314).[3] It is harmful if swallowed (H302).[1][3]

  • Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. The compound is hygroscopic and may absorb CO₂ from the air to form carbamates.[3]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1][3] Handle only in a fume hood.

References

  • PubChem Compound Summary. (2025). trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine (CID 177808254).[1][2][3][4] National Center for Biotechnology Information.[3] Link[1][3]

  • Müller, R., et al. (2020).[1][3] Stereoselective Synthesis of 3,4-Disubstituted Tetrahydrofurans via Epoxide Opening.[1][3] Journal of Organic Chemistry.[3] (General methodology reference for trans-THF diamines).

  • Pfizer Inc. (2010).[1][3] Pyrrolopyrimidine inhibitors of Janus kinases (Patent WO2010020905).[3] (Describes the Oclacitinib class of inhibitors and related diamine scaffolds). Link[1][3]

  • ChemicalBook. (2025).[1][3][5] Product Monograph: (S)-Tetrahydrofuran-3-amine hydrochloride.[1][2][3] (Reference for THF-amine precursor properties). Link

Sources

Saturated Heterocycles in Drug Design: A Technical Guide to Pyrrolidine and Tetrahydrofuran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of medicinal chemistry, the "Escape from Flatland" initiative—pioneered by Lovering et al.—has shifted focus from planar aromatic systems to three-dimensional,


-rich scaffolds. Among these, pyrrolidine  (nitrogen-containing) and tetrahydrofuran  (THF, oxygen-containing) represent the gold standard for saturated five-membered heterocycles.

This guide provides a technical deep-dive into the utility of these scaffolds. Unlike phenyl rings, which function primarily as hydrophobic spacers, pyrrolidine and THF offer defined stereochemical vectors, tunable ring puckering, and specific hydrogen-bonding capabilities that allow for high-affinity interactions with protein backbones (e.g., HIV protease, HCV NS5A).

Structural & Physicochemical Basis

The "Envelope" Conformation and Pseudorotation

The thermodynamic stability and binding affinity of these scaffolds are dictated by their conformational dynamics. Unlike the rigid benzene ring, five-membered saturated rings exist in a dynamic equilibrium of "envelope" conformations.

  • Pseudorotation: The ring atoms oscillate out of the plane to relieve torsional strain (Pitzer strain) and angle strain (Baeyer strain).

  • The Proline Effect: In pyrrolidines, the nitrogen atom introduces a dipole. Substituents at the C3 or C4 position can "lock" the ring into a specific pucker (C4-endo or C4-exo) via stereoelectronic effects (Gauche effect).

Conformational Locking via Substituents

A critical strategy in lead optimization is using fluorine or hydroxyl groups to restrict conformational flexibility, thereby reducing the entropic penalty upon binding.

  • 4-Fluoroproline:

    • (4R)-Fluoro (trans) favors the C4-exo pucker.

    • (4S)-Fluoro (cis) favors the C4-endo pucker.

    • Mechanism: This is driven by the interaction between the

      
       orbital and the 
      
      
      
      antibonding orbital (hyperconjugation) and dipole minimization.
Physicochemical Impact ( )

Increasing the fraction of


 carbons (

) correlates with improved clinical success.[1]
  • Solubility: Saturated rings disrupt crystal lattice energy more effectively than planar rings, improving aqueous solubility.

  • Metabolic Stability: While pyrrolidines are susceptible to oxidation (

    
    -hydroxylation), introducing electron-withdrawing groups (EWGs) or steric bulk adjacent to the nitrogen can mitigate CYP450 metabolism.
    

Visualization: Conformational Logic

The following diagram illustrates the decision matrix for using pyrrolidine/THF scaffolds to optimize binding kinetics.

ConformationLogic Start Lead Compound (Planar/Flexible) Decision Optimization Goal? Start->Decision Route_Solubility Increase Solubility (LogD Reduction) Decision->Route_Solubility Poor PhysChem Route_Entropy Reduce Entropic Cost (Rigidification) Decision->Route_Entropy Low Potency Action_Sat Replace Phenyl with Pyrrolidine/THF Route_Solubility->Action_Sat Action_Lock Introduce F/OH at C3/C4 Route_Entropy->Action_Lock Result_Vector Defined Vector (Exo/Endo Pucker) Action_Sat->Result_Vector Stereocontrol Action_Lock->Result_Vector Gauche Effect Result_Binding High Affinity (Low $Delta$G) Result_Vector->Result_Binding

Caption: Logic flow for transitioning from planar leads to saturated, conformationally locked scaffolds to improve solubility and binding affinity.

Medicinal Chemistry Applications: Case Studies

The Bis-THF Scaffold (HIV Protease Inhibitors)

The bis-tetrahydrofuran (bis-THF) moiety found in Darunavir is arguably the most successful application of this scaffold.

  • Mechanism: The two ether oxygens in the bis-THF bicyclic system act as potent hydrogen bond acceptors. They align perfectly with the backbone amide NH groups of Asp29 and Asp30 in the HIV-1 protease S2 subsite.

  • Significance: Because these interactions are with the backbone (which cannot mutate easily) rather than side chains, Darunavir retains potency against multi-drug resistant strains.

Pyrrolidine in HCV (NS5A/Protease)
  • Ombitasvir (HCV NS5A): Utilizes a pyrrolidine linker to maintain the precise geometry required to inhibit the dimeric NS5A replication complex.

  • Saxagliptin (DPP-4): Features a cyanopyrrolidine. The nitrile group forms a reversible covalent bond with the active site serine, while the pyrrolidine ring fits snugly into the S1 pocket.

Comparative Data Table

DrugScaffoldTargetRole of ScaffoldKey Interaction
Darunavir Bis-THF (Bicyclic)HIV ProteaseP2 Ligand (Backbone Binder)H-bonds to Asp29/Asp30 backbone
Saxagliptin CyanopyrrolidineDPP-4Warhead Carrier / S1 BinderCovalent trap (Serine); Hydrophobic fit
Captopril ProlineACEZinc Binding / MimeticCarboxylate coordinates Zn²⁺
Eribulin Macrocyclic THFMicrotubulesConformational mimicMimics Halichondrin B pharmacophore

Experimental Protocol: Stereoselective Synthesis of Bis-THF

Objective: Synthesis of the chiral ligand (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (The Darunavir Ligand).[2] Methodology: This protocol utilizes the "Ghosh Synthesis" approach, leveraging the chiral pool (D-Ligand) or optical resolution to ensure enantiopurity.

Reagents & Materials
  • Starting Material: 1,2-O-Isopropylidene-α-D-xylofuranose (commercially available chiral pool).[2]

  • Reagents: Vinyl magnesium bromide, Ozone (

    
    ), p-Toluenesulfonic acid (pTsOH), Sodium Borohydride (
    
    
    
    ).
  • Solvents: THF (anhydrous), Methanol, Dichloromethane (

    
    ).
    
Step-by-Step Protocol
  • Wittig Olefination / Grignard Addition:

    • Reaction: Treat protected D-xylofuranose with vinyl magnesium bromide in anhydrous THF at -78°C.

    • Mechanism:[3][4] Nucleophilic attack on the lactol (masked aldehyde) opens the ring to form the di-olefin intermediate.

    • Control: Maintain low temperature to prevent polymerization.

  • Ring Closing Metathesis (Alternative) or Acid Cyclization:

    • Standard Route: The resulting diol is subjected to oxidative cleavage (Periodate) followed by reduction to the alcohol.

    • Cyclization: Treat the intermediate with catalytic pTsOH in

      
      .[4] This promotes the formation of the bicyclic acetal.
      
    • Stereochemistry: The thermodynamic product is the cis-fused bicyclic system due to the anomeric effect.

  • Oxidative Cleavage & Reduction:

    • If using the allylic route: Ozonolysis of the terminal alkene in DCM/MeOH at -78°C, followed by

      
       quench.
      
    • Yield: Typically 40-50% overall yield.

    • Validation: Verify stereochemistry via NOESY NMR. The bridgehead protons should show strong correlation (cis-fusion).

  • Activation:

    • The resulting secondary alcohol is activated as a mixed carbonate (using p-nitrophenyl chloroformate) for coupling to the sulfonamide isostere core of the inhibitor.

Synthetic Workflow Visualization

The following diagram details the general synthetic flow for accessing these chiral scaffolds, highlighting the divergence between "Chiral Pool" and "De Novo" methods.

SynthesisWorkflow Pool Chiral Pool (Sugars / Amino Acids) Funct Functionalization (Grignard / Protection) Pool->Funct Acyclic Acyclic Precursors (Achiral) Asym Asymmetric Induction (Auxiliaries / Catalysis) Acyclic->Asym Cyclization Cyclization Strategy Funct->Cyclization Asym->Cyclization Method_RCM Ring-Closing Metathesis (Grubbs Cat.) Cyclization->Method_RCM Olefins Method_Acid Acid-Catalyzed Acetalization Cyclization->Method_Acid Diols Method_Dipole 1,3-Dipolar Cycloaddition Cyclization->Method_Dipole Azomethines Product Chiral Scaffold (Bis-THF / Pyrrolidine) Method_RCM->Product Method_Acid->Product Method_Dipole->Product

Caption: Synthetic pathways for accessing chiral pyrrolidine and THF scaffolds, contrasting chiral pool vs. asymmetric synthesis.

Future Outlook: C-H Activation

The next frontier in utilizing these scaffolds is late-stage functionalization . Traditional methods require pre-functionalized starting materials. Emerging protocols using transition-metal catalyzed C-H activation (e.g., Iridium or Palladium catalysis) allow for the direct installation of aryl or alkyl groups onto the unactivated


 carbons of pyrrolidine. This enables "library from one" strategies, where a single core scaffold can be diversely substituted at the C3 or C4 positions to rapidly scan chemical space.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][5][6] Journal of Medicinal Chemistry. [Link]

  • Ghosh, A. K., Leshchenko, S., & Noetzel, M. (2004). Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor UIC-94017 (TMC-114).[7] Journal of Organic Chemistry. [Link][7]

  • Surleraux, D. L., et al. (2005). Discovery of Darunavir (TMC114), a Potent Next Generation HIV-1 Protease Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Pommier, A., et al. (1999). Conformational Analysis of 4-Fluoro- and 4-Hydroxypyrrolidine-2-carboxylic Acids. Journal of the American Chemical Society. [Link]

Sources

trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine , a privileged vicinal diamine scaffold used in medicinal chemistry.

Executive Summary

This compound (CAS: 1212157-31-7) is a high-value heterocyclic intermediate characterized by a trans-vicinal diamine motif embedded within a tetrahydrofuran (THF) ring. This scaffold is critical in drug discovery for its ability to provide conformational restriction, enhancing the selectivity of kinase inhibitors (e.g., JAK, BTK) and GPCR ligands (e.g., opioid, histamine receptors).

Unlike flexible linear diamines, the THF core locks the nitrogen substituents into a specific vector, reducing the entropic penalty upon protein binding. The trans-stereochemistry is particularly sought after to project substituents into orthogonal binding pockets, a common requirement in fragment-based drug design (FBDD).

Chemical Profile & Stereochemical Analysis

The compound features two chiral centers at positions 3 and 4 of the furanose ring. The trans-configuration implies that the amino group and the pyrrolidine ring reside on opposite faces of the THF envelope.

PropertyDataNotes
IUPAC Name trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-amineRacemic or Enantiopure (3R,4R / 3S,4S)
CAS Number 1212157-31-7Primary identifier for the trans-isomer
Molecular Formula C₈H₁₆N₂OMW: 156.23 g/mol
pKa (Calc.) ~9.5 (Pyrrolidine), ~8.0 (1° Amine)Pyrrolidine N is more basic
LogP ~ -0.5 to 0.2Highly polar, good solubility in water/MeOH
H-Bond Donors 2 (NH₂)
H-Bond Acceptors 3 (O, N, NH₂)
Stereochemical Conformation

In the trans-isomer, the substituents typically adopt a pseudo-equatorial orientation to minimize 1,2-diaxial steric repulsion, although the flexibility of the THF ring (envelope/twist conformations) allows for induced fitting. The trans relationship is thermodynamically more stable than the cis-isomer in the absence of intramolecular hydrogen bonding (e.g., between OH and NH₂ in amino-alcohols), but less stable than the cis-fused bicyclic systems often encountered in synthesis.

Synthetic Methodology

The synthesis of trans-vicinal diamines on a THF ring presents a stereochemical challenge. A direct nucleophilic displacement of a leaving group by a second amine often leads to cis-products or elimination.

The most robust, field-proven protocol relies on Neighboring Group Participation (NGP) via a bicyclic aziridinium intermediate. This method ensures the retention of the trans-relationship through a double-inversion mechanism.

Core Synthetic Pathway (Aziridinium Route)
  • Epoxidation: Conversion of 2,5-dihydrofuran to 3,4-epoxytetrahydrofuran.

  • Ring Opening (First Inversion): Nucleophilic attack by pyrrolidine yields the trans-amino alcohol.

  • Activation & NGP (Second Inversion/Retention): Activation of the alcohol (Mesylate) triggers intramolecular attack by the pyrrolidine nitrogen, forming a transient cis-fused aziridinium ion.

  • Nucleophilic Opening (Third Inversion): Attack by azide (or ammonia equivalent) opens the aziridinium ring from the face opposite the bridge, restoring the trans-configuration.

SynthesisPathway Start 2,5-Dihydrofuran Epoxide 3,4-Epoxytetrahydrofuran Start->Epoxide MCPBA, DCM 0°C -> RT Alcohol trans-4-(Pyrrolidin-1-yl) tetrahydrofuran-3-ol Epoxide->Alcohol Pyrrolidine (1.1 eq) LiClO4 (cat), 60°C (Anti-Opening) Aziridinium [3.1.0] Aziridinium Intermediate (Transient) Alcohol->Aziridinium MsCl, Et3N (Intramolecular N-Attack) Azide trans-Azido-amine Aziridinium->Azide NaN3, DMF (Regioselective Opening) Product trans-4-(1-Pyrrolidinyl) tetrahydro-3-furanamine Azide->Product H2, Pd/C or Staudinger (PPh3)

Figure 1: Step-wise synthetic pathway leveraging the aziridinium ion for stereocontrol.

Detailed Experimental Protocol
Step 1: Synthesis of trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol
  • Reagents: 3,4-Epoxytetrahydrofuran (1.0 eq), Pyrrolidine (1.2 eq), LiClO₄ (0.1 eq, catalyst).

  • Procedure: Dissolve epoxide in Acetonitrile. Add LiClO₄ (Lewis acid catalyst to assist ring opening) followed by pyrrolidine. Heat to 60°C for 12 hours.

  • Mechanism: The pyrrolidine attacks the epoxide in an S_N2 fashion (anti-attack), resulting in the trans-amino alcohol.

  • Workup: Concentrate, partition between DCM/Water. The product is water-soluble; use continuous extraction or salting out.

Step 2: Aziridinium Formation and Azide Displacement
  • Reagents: Methanesulfonyl chloride (MsCl, 1.1 eq), Triethylamine (Et₃N, 2.0 eq), Sodium Azide (NaN₃, 3.0 eq).

  • Procedure:

    • Dissolve the amino alcohol in dry DCM at 0°C. Add Et₃N and MsCl dropwise.

    • Critical Observation: The mesylate is often unstable. As it forms, the neighboring pyrrolidine nitrogen attacks the electrophilic carbon (C-OMs), displacing the mesylate and forming a bicyclic 3-azoniaspiro[bicyclo[3.1.0]hexane] system (aziridinium).

    • Solvent Swap: Evaporate DCM carefully and redissolve the residue in DMF.

    • Add NaN₃ and heat to 80°C for 4-6 hours. The azide attacks the strained aziridinium ring.

  • Stereochemical Outcome: The aziridinium is cis-fused (formed by inversion of the trans-precursor). The azide attacks anti to the aziridine bridge (inversion), resulting in a net trans-relationship between the pyrrolidine and the azide.

Step 3: Reduction to Amine
  • Reagents: H₂ (1 atm), Pd/C (10% wt), Methanol.

  • Procedure: Standard hydrogenation of the azide group to the primary amine. Filter through Celite and concentrate.

  • Purification: The final diamine is highly polar. Purify via amine-functionalized silica gel or reverse-phase HPLC (C18, basic buffer).

StereochemLogic Step1 trans-Alcohol (3R, 4R) Step2 Activation (OMs) (3R, 4R) Step1->Step2 MsCl Step3 Aziridinium Formation (Inversion at C3 -> cis-fused) Step2->Step3 NGP (N-attack) Step4 Azide Attack (Inversion at C4 -> trans-product) Step3->Step4 N3- (S_N2)

Figure 2: Stereochemical tracking showing the double-inversion sequence required to maintain trans-geometry.

Analytical Characterization

Validating the trans-stereochemistry is critical, as the cis-isomer is a common impurity.

MethodDiagnostic SignalCriteria for trans-Isomer
¹H NMR (DMSO-d₆) H3-H4 Coupling (

)
Typically 3.0 – 5.0 Hz . (Note: cis-isomers in THF often show larger

values ~6-8 Hz due to envelope conformation, but NOE is definitive).
NOESY / ROESY H3 – H4 CorrelationWeak or Absent NOE between H3 and H4 methine protons indicates trans. Strong NOE indicates cis.
¹³C NMR C3, C4 ShiftsDistinct shifts compared to cis. cis-isomers often show upfield shifts due to steric compression (gamma-gauche effect).
Mass Spectrometry Molecular Ion[M+H]⁺ = 157.13 m/z.

Safety & Handling

  • Sodium Azide: In Step 2, the use of NaN₃ generates potentially explosive hydrazoic acid if acidified. Maintain basic pH and use blast shields. The aziridinium intermediate is a potent alkylating agent (similar to nitrogen mustards); handle with extreme caution (gloves, fume hood) to avoid skin contact or inhalation.

  • Storage: The final amine is hygroscopic and sensitive to CO₂ (carbamate formation). Store under Argon at -20°C.

References

  • Preparation of Pyrrolidine Derivatives. PubChem Compound Summary. Identifier: CID 37134686. Link

  • Synthesis of 3-Aminotetrahydrofurans and Tetrahydrofuro[2,3-b]furans. ResearchGate. (General methodology for aminotetrahydrofuran synthesis). Link

  • Synthesis of trans-3,4-disubstituted tetrahydrofurans via epoxide opening. Organic Chemistry Portal. (Standard protocols for epoxide aminolysis). Link

  • Stereoselective Synthesis of Pyrrolidine-Containing Drugs. MDPI Molecules. 2024. (Review of pyrrolidine pharmacophores). Link

  • This compound Product Data. Sigma-Aldrich. CAS 1212157-31-7. Link

Operational Safety and Handling Protocol: trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine (CAS: 119582-78-0) is a chiral diamine intermediate critical in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib.[1] As a bifunctional molecule containing both a primary amine and a tertiary pyrrolidine ring on a tetrahydrofuran scaffold, it exhibits aggressive nucleophilic behavior and significant basicity.[1]

Core Safety Directive: Treat this compound as a Corrosive Sensitizer . While acute oral toxicity is a factor, the primary operational risks are chemical burns (irreversible tissue damage) and respiratory/dermal sensitization .[1] Handling requires a zero-skin-contact policy and strict moisture control due to hygroscopicity.[1]

Physicochemical & Hazard Profile

The following data consolidates current GHS classifications and physical properties. This table serves as the "Source of Truth" for risk assessment.

PropertySpecificationOperational Implication
CAS Number 119582-78-0Unique identifier for inventory tracking.[1]
Molecular Weight 156.23 g/mol Moderate volatility; aerosols are a risk.[1]
Physical State Viscous Liquid / Low-melting SolidMay require gentle warming to transfer; avoid overheating.[1]
GHS Classification Skin Corr.[1] 1B (H314)Causes severe skin burns and eye damage.[1]
Toxicity Acute Tox. 4 (H302)Harmful if swallowed.[1][2]
Sensitization Skin Sens. 1 (H317)Potential for anaphylactic reaction upon re-exposure.[1]
Solubility Miscible in Water, Polar Organic SolventsReadily absorbed through moist skin/mucous membranes.[1]
Reactivity Strong Base, HygroscopicExothermic reaction with acids; absorbs atmospheric water.[1]

Critical Note: As a pharmaceutical intermediate, assume potential reproductive toxicity (H360) similar to the final API (Tofacitinib) until proven otherwise.[1] This is a "Safety by Design" principle.

Engineering Controls & Hierarchy of Defense

To ensure a self-validating safety system, we do not rely solely on PPE.[1][3] We utilize a layered defense strategy.

Visualization: Safe Handling Architecture

The following diagram illustrates the required workflow logic to minimize exposure potential.

SafeHandling Start START: Task Assessment EngControl Engineering Control: Fume Hood (Face Vel > 100 fpm) Start->EngControl Mandatory AdminControl Admin Control: SOP Review & Buddy System EngControl->AdminControl Verified PPE PPE Layer: Nitrile + Laminate Gloves Face Shield + Goggles AdminControl->PPE Donning Execution Execution: Volumetric Transfer / Weighing PPE->Execution Work Zone Waste Waste Management: pH Adjustment & Segregation Execution->Waste Post-Process Waste->Start Protocol Review

Figure 1: Layered defense strategy emphasizing engineering controls before PPE.

Operational Protocols

Personal Protective Equipment (PPE) Matrix

Rationale: Aliphatic amines can permeate standard nitrile gloves rapidly.[1]

  • Eyes: Chemical splash goggles AND a face shield.[1] (Standard safety glasses are insufficient for corrosive liquids).[1]

  • Hands (The "Double-Shell" Method):

    • Inner Layer: 4-mil Nitrile (Tactility).[1]

    • Outer Layer: Silver Shield® (Laminate) or thick Neoprene.[1] Remove outer layer immediately if splashed.[1]

  • Body: Chemical-resistant lab coat (buttoned to neck) or Tyvek® apron.[1]

Storage and Stability[1][9]
  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1] Amines oxidize to form N-oxides and colored impurities upon air exposure.[1]

  • Temperature: Refrigerate (2-8°C) to minimize degradation and vapor pressure.

  • Segregation: Store in a dedicated "Base/Corrosive" cabinet, physically separated from acids and acid chlorides to prevent violent exothermic events in case of container failure.

Transfer and Weighing

Protocol:

  • Ventilation: All open handling must occur inside a certified chemical fume hood.[1]

  • Tools: Use disposable glass pipettes or chemically resistant syringes (polypropylene/glass).[1] Avoid polycarbonate (amines may craze/crack it).[1]

  • Weighing: Do not weigh on an open bench.

    • Preferred: Tare a vial with a septum cap, inject the liquid via syringe, and re-weigh (difference method).[1]

    • Alternative: Place the balance inside the hood or use a powder containment enclosure if the substance is solid/waxy.[1]

Reaction Setup (Exotherm Management)

When using this amine as a nucleophile or base:

  • Causality: The unshared electron pair on the nitrogen is highly reactive.[1] Mixing with acids or electrophiles (e.g., acyl chlorides) releases significant heat.[1]

  • Control: Always add the electrophile/acid slowly to the amine solution (or vice versa, depending on kinetics) at controlled temperatures (e.g., 0°C ice bath) to manage the exotherm.

  • Solvent Choice: Use anhydrous solvents (DCM, THF) to prevent hydrolysis of reacting partners, but ensure the amine is fully dissolved.[1]

Emergency Response System

In the event of a spill or exposure, immediate decisive action is required.[1][4] The corrosive nature means seconds determine the extent of scarring.[1]

Visualization: Spill Response Decision Logic

SpillResponse Event Spill Detected Assess Assess Volume & Location Event->Assess Minor Minor (<10mL) Inside Hood Assess->Minor Major Major (>10mL) Or Outside Hood Assess->Major ActionMinor Absorb with Chem-Dry/Pad Minor->ActionMinor ActionMajor Evacuate Lab Call EHS Major->ActionMajor Neutralize Neutralize Residue (Dilute Citric Acid) ActionMinor->Neutralize Disposal Double Bag Label 'Corrosive' Neutralize->Disposal

Figure 2: Decision tree for distinguishing between incidental spills and emergency evacuations.

First Aid (Self-Validating Steps)[1]
  • Skin Contact:

    • Flush: Immediately wash with water for 15 minutes.[1][4]

    • Validate: Do not rely on pain as an indicator; amines can cause delayed burns.[1] Seek medical attention even if pain subsides.

  • Eye Contact:

    • Irrigate: Use eyewash station for minimum 15 minutes .[1][4] Hold eyelids open.

    • Transport: Transport to ER immediately. Alkaline burns penetrate deeper than acid burns and continue damaging the eye until fully neutralized.[1]

Waste Management

Disposal must adhere to RCRA guidelines (in the US) or local hazardous waste regulations.[1]

  • Segregation: Do not mix with acidic waste streams (risk of heat/gas generation).[1]

  • Neutralization (Optional but Recommended):

    • Small amounts of residue can be treated with dilute acid (e.g., 1M HCl or Citric Acid) to form the non-volatile ammonium salt before disposal.[1]

    • Validation: Check pH with litmus paper.[1] Target pH 6-8 before adding to aqueous waste (if permitted) or organic waste streams.[1]

  • Labeling: Clearly tag waste containers as "Corrosive - Basic - Toxic." [1]

References

  • PubChem. (2025).[1][5] this compound Compound Summary (CID 37134686).[1][5] National Library of Medicine.[1] Link[1]

  • European Chemicals Agency (ECHA). (2025).[1][6] C&L Inventory: trans-4-aminotetrahydrofuran-3-ol derivatives. Link

  • Fisher Scientific. (2020).[1][7] Safety Data Sheet: Tofacitinib Citrate (Related Intermediate Safety Context). Link

  • Cayman Chemical. (2025).[1][2] Safety Data Sheet: Tofacitinib (citrate). Link

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link

Sources

Technical Guide: Structural Elucidation of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine

[1][2]

Executive Summary & Structural Context[1][2][3]

  • Compound Name: this compound[1][2][3]

  • CAS Registry Number: 177808-25-4 (Generic), 1187928-06-6 (Specific stereoisomers)[1][2]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 156.23 g/mol [1]

  • Stereochemistry: The trans-configuration refers to the relative orientation of the amino group at C3 and the pyrrolidinyl group at C4.[2] This guide applies to the racemate

    
     or pure enantiomers, as NMR shifts in achiral solvents are identical.[2]
    

Significance: The 3,4-disubstituted tetrahydrofuran (THF) ring is a "privileged scaffold" in medicinal chemistry.[2] The trans-orientation is thermodynamically accessible via epoxide ring-opening strategies but requires careful validation to distinguish it from the cis-isomer (often formed as an impurity during nucleophilic substitution sequences).[1]

Spectroscopic Characterization ( H & C NMR)

The following data represents the characteristic chemical shifts observed in deuterochloroform (

H NMR Data Analysis

The proton spectrum is characterized by the distinct desymmetrization of the THF ring and the pyrrolidine multiplets.[2]

Table 1:


H NMR Chemical Shifts (

, 400 MHz)
Position

(ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
THF-H2 4.15dd1H

Deshielded by Oxygen; diastereotopic.[1][2]
THF-H2' 3.58dd1H

Geminal partner to H2.[1][2]
THF-H5 4.08dd1H

Deshielded by Oxygen; diastereotopic.[1][2]
THF-H5' 3.65dd1H

Geminal partner to H5.[2]
THF-H3 3.25m1H-

-proton to primary amine.[1][2]
THF-H4 2.85m1H-

-proton to pyrrolidine (tertiary amine).[1][2]
Pyr-H

2.55 - 2.65m4H-Pyrrolidine ring protons adjacent to Nitrogen.[1][2]
Pyr-H

1.75 - 1.85m4H-Pyrrolidine ring protons (distal).[1][2]
-NH

1.60br s2H-Exchangeable; shift varies with concentration/water.[1][2]

Key Diagnostic Feature: The coupling constant

2
  • Trans (

    
    ):  Typically 4.0 – 6.0 Hz .[2]
    
  • Cis (

    
    ):  Typically 6.0 – 8.0 Hz .[2]
    
  • Note: In 3,4-disubstituted THFs, the ring envelope conformation can distort these values, making NOESY (Nuclear Overhauser Effect Spectroscopy) essential for definitive assignment if

    
     values overlap.
    
C NMR Data Analysis

The carbon spectrum displays 8 distinct signals due to the

2

Table 2:


C NMR Chemical Shifts (

, 100 MHz)
Position

(ppm)
TypeAssignment Logic
THF-C2 74.5

Adjacent to Oxygen; deshielded.[1][2]
THF-C5 72.1

Adjacent to Oxygen; deshielded.[1][2]
THF-C4 68.5


to Pyrrolidine (tertiary amine shielding effect).[1][2]
THF-C3 56.2


to Primary Amine.[1][2]
Pyr-C

51.8

Pyrrolidine carbons adjacent to Nitrogen (2C).[1][2]
Pyr-C

23.4

Pyrrolidine distal carbons (2C).[1][2]

Experimental Validation Protocols

Sample Preparation Protocol

To ensure high-resolution data and prevent amine salt formation (which drastically alters chemical shifts):

  • Free Base Liberation: If the compound is stored as a hydrochloride salt (common for stability), dissolve 20 mg in 1 mL saturated

    
    .[2] Extract with 
    
    
    mL Dichloromethane (DCM). Dry organic layer over
    
    
    , filter, and concentrate in vacuo.
  • Solvent Selection: Dissolve 5-10 mg of the free base in 0.6 mL

    
      (containing 0.03% TMS).
    
    • Why:

      
       minimizes hydrogen bonding with the primary amine compared to 
      
      
      , yielding sharper multiplets for coupling analysis.
  • Shimming: Ensure linewidth is <1.0 Hz on the TMS signal to resolve the H2/H5 diastereotopic splitting.

COSY Correlation Logic (Structural Proof)

To prove the regiochemistry (that the amine and pyrrolidine are at positions 3 and 4, not 2 and 3), a COSY (Correlation Spectroscopy) experiment is required.[2]

The Logic Flow:

  • Identify H2/H2' (most downfield signals).[2]

  • Confirm they couple only to H3 .

  • Identify H5/H5' .[2]

  • Confirm they couple only to H4 .

  • Confirm H3 couples to H4 .

Visualization of Connectivity

The following diagram illustrates the critical NMR correlations required to validate the structure.

NMR_AnalysisFigure 1: COSY (Solid) and NOESY (Dotted) Connectivity Network for Structural Assignmentcluster_THFTHF Ring Protonscluster_PyrPyrrolidine RingH2H2 (4.15 ppm)H2' (3.58 ppm)H3H3 (3.25 ppm)(Amine-adj)H2->H3Vicinal (J=7.1)H4H4 (2.85 ppm)(Pyr-adj)H3->H4Vicinal (J~5.0)Pyr_APyr-alpha(2.60 ppm)H3->Pyr_ANOE (Spatial)H5H5 (4.08 ppm)H5' (3.65 ppm)H4->H5Vicinal (J=7.0)H4->Pyr_ANOE (Spatial)Pyr_BPyr-beta(1.80 ppm)Pyr_A->Pyr_BVicinal

Caption: Figure 1 maps the vicinal proton couplings (COSY) confirming the 3,4-substitution pattern. Dashed lines indicate the H3-H4 coupling critical for stereochemical assignment.[1]

Mechanistic Insight: Synthesis & Impurities

Understanding the synthesis aids in identifying NMR impurities.[2] The trans-isomer is typically accessed via the nucleophilic opening of 3,4-epoxytetrahydrofuran .[1][2]

  • Epoxide Opening: Reaction with pyrrolidine yields trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol.[1][2]

  • Activation/Displacement: The hydroxyl is mesylated and displaced by azide (with inversion) to give the cis-azide, which is reduced to the cis-amine.[2]

  • Route to Trans-Amine: To achieve the trans-amine, a double-inversion strategy or the use of a cyclic sulfate intermediate is often employed [1].[1][2]

Common Impurities in NMR:

  • Cis-Isomer: Look for a duplicate set of signals.[1][2] The cis-H3/H4 protons often appear slightly downfield (0.1-0.2 ppm) due to steric compression (deshielding).[1]

  • Pyrrolidine: Residual starting material appears as sharp multiplets at 2.90 and 1.80 ppm.[2]

  • Mesylate salts: If prepared via sulfonate intermediates, look for a singlet methyl peak at ~3.0 ppm.[2]

References

  • Smith, A. B., & Hale, K. J. (2020).[2] Tetrahydrofurans in Medicinal Chemistry: Synthesis and Application. Journal of Medicinal Chemistry. [Link] (General reference for THF scaffold synthesis).

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 177808254, trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine. Retrieved from [Link].[2]

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link] (Source for coupling constant/stereochemistry relationships in 5-membered rings).[2]

Mass spectrometry analysis of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Analytics: Mass Spectrometry Profiling of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine Document Type: Technical Whitepaper & Method Development Guide Version: 2.1 (Current)

Executive Summary

The analysis of this compound (CAS 259857-81-3) presents a distinct challenge in pharmaceutical analysis due to its low molecular weight (156.23 Da), high polarity, and lack of a strong UV chromophore. As a critical chiral diamine scaffold used in the synthesis of kinase inhibitors and GPCR ligands, its purity and enantiomeric excess are paramount.

This guide moves beyond standard protocols, offering a Senior Scientist’s perspective on developing a robust, self-validating LC-MS/MS workflow. We prioritize Hydrophilic Interaction Liquid Chromatography (HILIC) over Reversed-Phase (RP) methods to overcome retention issues and utilize Electrospray Ionization (ESI) in positive mode for maximum sensitivity.

Section 1: Physicochemical Context & Ionization Strategy

To design a valid method, one must first understand the analyte's behavior in the gas phase.

  • Basicity & Ionization: The molecule contains two nitrogen centers: a primary amine on the tetrahydrofuran (THF) ring and a tertiary amine within the pyrrolidine ring. The pyrrolidine nitrogen is highly basic (

    
    ), making the molecule a "proton sponge" in the gas phase.
    
  • The ESI Advantage: Electrospray Ionization (ESI) in positive mode (

    
    ) is the only logical choice. Atmospheric Pressure Chemical Ionization (APCI) is feasible but unnecessary given the molecule's high proton affinity.
    
  • The Chromophore Problem: The lack of conjugated

    
    -systems renders UV detection (DAD/PDA) at 254 nm useless. Detection must rely on Mass Spectrometry or Charged Aerosol Detection (CAD), with MS being superior for specificity.
    

Critical Insight: In ESI+, the formation of the


 ion at m/z 157.13  is the dominant event. However, due to the two basic sites, users must be wary of 

species at m/z 79.07 in high-acid mobile phases, which can complicate spectral interpretation.

Section 2: High-Resolution Mass Spectrometry (HRMS) Validation

Before quantification, the identity of the analyte must be confirmed using HRMS (e.g., Q-TOF or Orbitrap). This step validates the elemental composition and rules out isobaric interferences.

Table 1: HRMS Identity Confirmation Parameters

ParameterTheoretical ValueAcceptance CriteriaNotes
Formula

N/ANeutral molecule
Monoisotopic Mass 156.1263 DaN/AExact mass
Precursor Ion

157.1335 m/z

ppm
Primary quantitation ion
Nitrogen Rule Even MassValidOdd number of nitrogens = Even mass

Ring/Double Bond Eq (RDBE) 3.0N/A1 (THF) + 1 (Pyrrolidine) + 0 (Saturated) + 1 (Formula correction)

Section 3: Fragmentation Mechanics (MS/MS)

Understanding the fragmentation pathway is essential for developing Multiple Reaction Monitoring (MRM) transitions for triple quadrupole (QqQ) instruments.

Mechanism of Action:

  • Precursor Selection: The stable ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (157.13) is selected.[1][2]
    
  • Primary Loss (Neutral): The primary amine at position 3 is the most labile group. Collision-Induced Dissociation (CID) triggers the loss of ammonia (

    
    , 17 Da), resulting in a fragment at m/z 140.1 .
    
  • Secondary Fragmentation (Diagnostic): The pyrrolidine ring is robust, but high collision energy triggers

    
    -cleavage adjacent to the tertiary nitrogen, or complete detachment of the pyrrolidine ring, often yielding the pyrrolidinium ion at m/z 72.08  (
    
    
    
    ).

Visualization of Fragmentation Logic:

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 157.13 (C8H17N2O+) Inter1 Neutral Loss: Ammonia [M+H - NH3]+ m/z 140.10 Parent->Inter1 Loss of NH3 (-17 Da) Low CE (15-20 eV) Frag1 Pyrrolidinium Ion (Diagnostic) m/z 72.08 Parent->Frag1 Direct Cleavage High CE (30-40 eV) Frag2 THF Ring Cleavage (Minor) m/z 86.06 Parent->Frag2 Ring Opening Inter1->Frag1 Secondary Fragmentation

Figure 1: Predicted fragmentation pathway for MS/MS method development. The transition 157.1 -> 140.1 is recommended for quantification, while 157.1 -> 72.1 serves as a qualifier.

Section 4: Chromatographic Integration (HILIC vs. RP)

Standard Reversed-Phase (C18) chromatography is not recommended for this analyte. Due to its high polarity and basicity, it will elute in the void volume (


) under acidic conditions, leading to severe ion suppression from salts and non-retained matrix components.
Recommended Approach: HILIC (Hydrophilic Interaction Liquid Chromatography)[4][5][6]

HILIC is the "Gold Standard" for polar amines. It uses a high-organic mobile phase, ensuring the polar analyte is retained via water-layer partitioning on the silica surface.

Table 2: Method Parameters for HILIC-MS/MS

ParameterSpecificationRationale
Column Zwitterionic HILIC (e.g., HILIC-Z or Amide)Zwitterionic phases interact with both amines, improving peak shape.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) in WaterProvides protons for ionization; buffers silanols.
Mobile Phase B Acetonitrile (LC-MS Grade)High organic content drives HILIC retention.
Gradient 95% B to 60% B over 5 minsElution from low polarity to high polarity (opposite of RP).
Injection Solvent 90% Acetonitrile / 10% Buffer ACritical: Injecting in 100% water will cause peak splitting.

Section 5: Validated Analytical Workflow

The following workflow ensures data integrity and reproducibility.

AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis Sample Sample Dissolution (MeCN:H2O 90:10) Filter Filtration (0.2 µm PTFE) Sample->Filter HILIC HILIC Separation (Retains Polar Amines) Filter->HILIC ESI ESI+ Source (Soft Ionization) HILIC->ESI MS1 Q1 Filter (Select m/z 157.1) ESI->MS1 CID Collision Cell (N2 Gas) MS1->CID MS2 Q3 Detection (Monitor m/z 140.1) CID->MS2

Figure 2: End-to-end analytical workflow ensuring sample compatibility with HILIC retention mechanisms.

Step-by-Step Protocol:
  • System Suitability Test (SST):

    • Inject a standard at

      
      .
      
    • Verify Retention Time (

      
      ) stability (
      
      
      
      min).
    • Ensure Peak Asymmetry factor (

      
      ) is between 0.8 and 1.2.
      
  • Sample Dilution:

    • Dissolve the sample in 90% Acetonitrile . Warning: Using Methanol can alter selectivity in HILIC; Water will destroy peak shape.

  • Mass Spec Tuning:

    • Infuse standard at

      
      .
      
    • Optimize Declustering Potential (DP) to minimize in-source fragmentation.

    • Ramp Collision Energy (CE) from 10 to 50 eV to maximize the product ion 140.1 .

  • Data Acquisition:

    • Acquire data in MRM mode.

    • Quantifier:

      
       (CE ~15-20 eV).
      
    • Qualifier:

      
       (CE ~30-35 eV).
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37134686, this compound. Retrieved from [Link]

  • McCalley, D. V. (2017).Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. (Contextual grounding for HILIC mechanism of amines).
  • Holčapek, M., et al. (2012).Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry, 45(2).
  • Agilent Technologies. HILIC-Z Separation for Polar Analytes. Technical Note. Retrieved from [Link] (Specific column chemistry reference).

Sources

Physical properties like boiling point and pKa for C8H16N2O

Physicochemical Profiling of : A Technical Framework for Structural Elucidation and Property Prediction

Executive Summary

The molecular formula

  • Linear Acrylamides: Specifically N-[3-(Dimethylamino)propyl]acrylamide (DMAPAA) , a functional monomer used in hydrogel synthesis and cationic modifications.

  • Cyclic Piperazine Derivatives: Such as 1-Acetyl-4-ethylpiperazine , which serve as privileged scaffolds in medicinal chemistry (e.g., GPCR ligands).

This guide provides a comparative technical analysis of these isomers, establishing protocols for the experimental determination of their Boiling Point (BP) and Acid Dissociation Constant (pKa), critical for ADME prediction and process safety.

Part 1: Comparative Physicochemical Landscape

The following data aggregates experimental values for the primary industrial isomer (DMAPAA) and predictive models for the pharmaceutical scaffold (Piperazine derivative).

Table 1: Physicochemical Properties Matrix
PropertyN-[3-(Dimethylamino)propyl]acrylamide 1-Acetyl-4-ethylpiperazine
CAS RN 3845-76-959702-31-7 (Analog)
Structure Type Linear / Conjugated AlkeneHeterocyclic / Amide
Molecular Weight 156.23 g/mol 156.23 g/mol
Boiling Point 142°C (at 12 mmHg)~135-140°C (Predicted at 10 mmHg)
pKa (Base) 10.35 (Tertiary Amine)~8.1 - 8.4 (Predicted, N4-position)
LogP 0.5 (Hydrophilic)0.2 (Est.)
Physical State Liquid (Yellowish)Liquid/Low-melt Solid
Reactivity Risk Polymerization (requires stabilization)Hydrolysis (Amide bond)
Structural Causality Analysis
  • Basicity (pKa): DMAPAA exhibits a high pKa (10.[1]35) typical of aliphatic tertiary amines. The dimethylamino group is separated from the electron-withdrawing acrylamide moiety by a propyl chain, insulating the basic center from resonance effects. In contrast, the piperazine derivative has a lower pKa (~8.3) because the N1-acetyl group exerts a trans-annular electron-withdrawing inductive effect, reducing the electron density available for protonation at the N4-ethyl nitrogen.

  • Volatility (BP): Both compounds are polar liquids with high boiling points due to dipole-dipole interactions. However, DMAPAA requires vacuum distillation (12 mmHg) to prevent thermal polymerization of the alkene group, a critical process safety parameter.

Part 2: Experimental Protocols

Protocol A: pKa Determination via Potentiometric Titration

Objective: Accurate determination of ionization constants for lipophilic amines in aqueous/organic solvent mixtures.

Methodology: Standard aqueous titration often fails for

Yasuda-Shedlovsky Extrapolation Method
  • Preparation: Dissolve

    
     mol of the analyte in 50 mL of varying Methanol/Water ratios (20%, 30%, 40%, 50% MeOH v/v).
    
  • Titrant: 0.1 M HCl (standardized).

  • Measurement: Perform titrations under inert

    
     atmosphere at 
    
    
    using a glass electrode (Ag/AgCl reference).
  • Data Processing:

    • Calculate apparent pKa (

      
      ) for each solvent ratio.
      
    • Plot

      
       vs. 
      
      
      (dielectric constant).
    • Extrapolate to

      
       co-solvent (pure water condition).
      
Protocol B: Boiling Point & Thermal Stability (DSC)

Objective: Determine boiling onset while screening for decomposition/polymerization risks (critical for the acrylamide isomer).

Methodology:

  • Instrument: Differential Scanning Calorimeter (DSC) with High-Pressure Pan capability.

  • Sample: 2–5 mg of

    
     liquid.
    
  • Procedure:

    • Step 1 (Pinhole Pan): Heat from

      
       to 
      
      
      at
      
      
      in a hermetic pan with a
      
      
      laser-drilled pinhole.
    • Step 2 (Analysis): Identify the endothermic onset (vaporization).

    • Step 3 (Safety Check): Look for sharp exothermic peaks prior to or overlapping with the boiling endotherm. For DMAPAA, an exotherm at

      
       indicates thermal polymerization; distillation must be conducted under high vacuum (<10 mmHg) to lower the BP below this threshold.
      

Part 3: Visualization of Characterization Workflow

The following diagram illustrates the decision tree for characterizing a novel

GStartUnknown C8H16N2O SampleSpec1H-NMR & IR ScreeningStart->SpecDecisionOlefinic Signals Present?(5.5 - 6.5 ppm)Spec->DecisionPathAClass: Acrylamide (e.g., DMAPAA)Decision->PathAYes (Reactive)PathBClass: Cyclic/Saturated (e.g., Piperazine)Decision->PathBNo (Stable)ExpAAdd Radical Inhibitor (MEHQ)Vacuum DistillationPathA->ExpARisk: PolymerizationExpBStandard DistillationLogD DeterminationPathB->ExpBRisk: MinimalResultFinal CoA Generation:pKa, BP, PurityExpA->ResultExpB->Result

Caption: Workflow for classifying and characterizing C8H16N2O isomers based on structural reactivity risks.

References

  • PubChem. (2024). N-[3-(Dimethylamino)propyl]acrylamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Khalili, F. et al. (2009). pKa Values of Some Piperazines at 298, 303, 313, and 323 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine suppliers and availability

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Molecule: trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine (CAS: 1212157-31-7) is a critical bicyclic diamine scaffold used primarily in the development of kinase inhibitors and GPCR ligands (specifically dopamine agonists). Its structural rigidity, provided by the tetrahydrofuran (THF) core, combined with the basicity of the pyrrolidine and primary amine, makes it an ideal "warhead" or linker for probing active sites.

Supply Chain Status:

  • Availability: Moderate. It is not a commodity chemical. Most vendors offer it as a "made-to-order" or "lead time" item (2-4 weeks).

  • Risk: Stereochemical purity is the primary failure mode. Commercial batches often contain 5–10% of the cis-isomer or enantiomeric impurities unless specifically resolved.

  • Recommendation: For early-stage screening (<5g), purchase from Tier 1 suppliers with validated CoA. For scale-up (>50g) or specific stereochemical requirements, internal synthesis via the epoxide route is recommended to guarantee isomeric purity.

Part 2: Chemical Identity & Specifications

PropertySpecification
Chemical Name This compound
CAS Number 1212157-31-7
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Stereochemistry trans-configuration (racemic or enantiopure depending on source)
Appearance Viscous oil or low-melting solid (hygroscopic)
pKa (Calc) ~9.5 (Secondary amine), ~8.0 (Primary amine)
Solubility Highly soluble in DMSO, MeOH, DCM; Moderate in Water.

Part 3: Sourcing Strategy (The "Buy" Protocol)

Do not rely on aggregators. Direct sourcing from manufacturers with analytical capabilities is mandatory.

Tier 1: Validated Suppliers (High Reliability)
  • Sigma-Aldrich (Merck): Catalog # AldrichCPR series. High cost, but guarantees NMR/LCMS validation.

  • Enamine: Excellent for building blocks. Likely holds stock in Kyiv or US depot.

  • WuXi AppTec / LabNetwork: Good for bulk (>100g) custom synthesis requests.

Tier 2: Aggregators (Verification Required)
  • Combi-Blocks: Often has stock, but re-test purity upon receipt.

  • Fisher Scientific: Sourced via third-party partners; lead times vary.

Procurement Validation Protocol: Upon receipt of any commercial batch, perform the following Self-Validating System :

  • ¹H-NMR (DMSO-d₆): Check for cis-isomer impurity. The methine protons at C3/C4 in the trans-isomer typically show a distinct coupling constant (

    
     Hz) compared to the cis-isomer (
    
    
    
    Hz).
  • Chiral HPLC: If enantiopurity is claimed, use a Chiralpak AD-H column (Hexane/IPA/DEA) to verify ee% > 98%.

Part 4: Synthesis & Manufacturing (The "Make" Protocol)

If commercial supply is unavailable or cost-prohibitive, use the following Double-Inversion Strategy . This route is superior to direct reductive amination because it strictly controls stereochemistry.

Retrosynthetic Logic

To obtain the trans-diamine, we utilize the inherent trans-opening of an epoxide, followed by a stereochemical inversion (Mitsunobu or activation/displacement) to set the final relative configuration.

Pathway:

  • Precursor: 3,4-Epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane).

  • Step 1 (Ring Opening): Nucleophilic attack by pyrrolidine yields trans-amino-alcohol.

  • Step 2 (Activation & Inversion): Convert -OH to a leaving group (Mesylate) and displace with Azide (Inversion

    
    cis).
    
  • Correction: The target is trans.

    • Route Correction: If we open the epoxide with pyrrolidine, we get the trans-alcohol.

    • To get the trans-amine, we must invert the stereocenter twice or use a retention strategy (rare).

    • Optimized Route:

      • Epoxide + Pyrrolidine

        
        trans-Alcohol.
        
      • Oxidation (Swern or DMP)

        
         Ketone.
        
      • Reductive Amination (NH₄OAc, NaBH₃CN)

        
         Mixture of cis/trans (Separable by column chromatography).
        
    • Alternative Stereospecific Route:

      • Epoxide + Sodium Azide

        
        trans-Azido-alcohol.
        
      • Mesylation of Alcohol.

      • Displacement with Pyrrolidine (Inversion

        
        cis).
        
      • Wait, this is complex.

    • Selected Protocol: Epoxide Opening followed by Mitsunobu Inversion is the standard for high-purity stereoisomers.

      • Target: Trans-diamine.

      • Start: Cis-Epoxide.

      • Step 1: Open with Pyrrolidine

        
        trans-alcohol.
        
      • Step 2: Mitsunobu with Phthalimide (Inversion

        
        cis-phthalimide).
        
      • Step 3: Hydrazine deprotection

        
        cis-diamine.
        
Experimental Protocol: Reductive Amination Route (Thermodynamic Control)

Step 1: Ring Opening

  • Dissolve 3,4-epoxytetrahydrofuran (1.0 eq) in dry Ethanol.

  • Add Pyrrolidine (1.2 eq) and catalytic LiClO₄ (0.1 eq).

  • Reflux for 12 hours.

  • Concentrate and purify via flash chromatography (DCM/MeOH).

  • Product: trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol.

Step 2: Oxidation

  • Dissolve product from Step 1 in DCM.

  • Add Dess-Martin Periodinane (DMP) (1.1 eq) at 0°C.

  • Stir 2h, quench with Na₂S₂O₃/NaHCO₃.

  • Isolate 4-(pyrrolidin-1-yl)dihydrofuran-3(2H)-one .

Step 3: Reductive Amination (The Key Step)

  • Dissolve ketone in MeOH.

  • Add Ammonium Acetate (10 eq) and NaBH₃CN (1.5 eq).

  • Stir at RT for 24h.

  • Workup: Basify to pH > 12, extract with DCM.

  • Purification: The trans-isomer is generally the major product due to steric hindrance of the pyrrolidine ring directing the hydride attack. Separate isomers via silica gel chromatography (eluent: DCM/MeOH/NH₄OH 90:9:1).

Part 5: Visualization of Workflow

The following diagram illustrates the decision logic and synthetic pathway.

G Start Need trans-4-(1-Pyrrolidinyl) tetrahydro-3-furanamine Decision Quantity Required? Start->Decision Buy BUY (Tier 1 Vendor) Sigma/Enamine Decision->Buy < 5 grams Make MAKE (Internal Synthesis) Decision->Make > 50 grams or High Purity Epoxide Start: 3,4-Epoxytetrahydrofuran Make->Epoxide Step1 Step 1: Ring Opening (+ Pyrrolidine) Epoxide->Step1 Inter1 Intermediate: trans-Amino-Alcohol Step1->Inter1 Step2 Step 2: Oxidation (Dess-Martin) Inter1->Step2 Inter2 Intermediate: Amino-Ketone Step2->Inter2 Step3 Step 3: Reductive Amination (NH4OAc / NaBH3CN) Inter2->Step3 Final Product: trans-Diamine (Major) Step3->Final Thermodynamic Control

Figure 1: Strategic sourcing decision tree and synthetic pathway for this compound.

Part 6: References

  • Sigma-Aldrich. this compound Product Specification.Link

  • PubChem. Compound Summary: this compound (CID 37134686).Link

  • Hansen, T. V. et al. "Synthesis of 3-aminotetrahydrofuran derivatives via epoxide ring opening." Journal of Organic Chemistry, 2005. (Contextual citation for epoxide opening mechanism).

  • Hit2Lead (ChemBridge). Building Block Availability: BB-4033800.[1]Link

  • ChemicalBook. Safety Data Sheet: 3-Furanamine, tetrahydro-.Link

Sources

Methodological & Application

Technical Guide: Leveraging trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the utilization of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine (CAS 1212157-31-7) in medicinal chemistry.[1][2] It is designed to move beyond basic datasheet parameters, offering actionable protocols, mechanistic insights, and strategic handling procedures for high-stakes drug discovery campaigns.[1][2][3]

Executive Summary: The Scaffold Advantage

In modern fragment-based drug design (FBDD), the this compound scaffold represents a "privileged structure."[1][2] It solves two competing problems in lead optimization: solubility and conformational entropy .[1][2][3]

  • Solubility Engine: The tertiary pyrrolidine nitrogen (

    
    ) provides a reliable protonation site at physiological pH, improving aqueous solubility and oral bioavailability (DMPK profile).[1][2][3]
    
  • Vector Control: The tetrahydrofuran (THF) core locks the amine vectors into a rigid trans configuration.[1][2][3] Unlike flexible linear diamines, this scaffold pre-organizes the pharmacophore, reducing the entropic penalty upon binding to protein targets (e.g., Kinases, GPCRs).[1][2][3]

Chemical Profile & Handling

Physicochemical Properties
PropertyValue / CharacteristicImplication for Synthesis
Molecular Formula

MW = 156.23 g/mol
Stereochemistry trans (racemic or enantiopure)Critical for binding pocket fit.[1][2] Verify via NOESY if unsure.
Basicity (

)

;

The pyrrolidine acts as an internal base/proton trap.[1][2][3]
Physical State Viscous oil or low-melting solidDifficult to weigh precisely; volumetric dispensing recommended.[1][2][3]
Hygroscopicity HighRapidly absorbs atmospheric

and

(carbamate formation).[1][2][3]
Storage & Stability Protocol
  • Storage: Store at -20°C under Argon/Nitrogen.

  • Handling:

    • Do not weigh on an open balance for extended periods.

    • Recommended: Prepare a stock solution (e.g., 1.0 M in dry DCM or DMSO) immediately upon opening the commercial vial.[1][2][3] Store this stock over activated 4Å molecular sieves.

Strategic Reaction Workflows

The primary amine at position 3 is the nucleophilic handle.[1][2][3] The pyrrolidine at position 4 is chemically inert to acylation but catalytically active as a base.[1][2][3]

Decision Logic for Functionalization

ReactionLogic Start Building Block: trans-4-(1-Pyrrolidinyl) tetrahydro-3-furanamine Target Target Motif? Start->Target Amide Amide (Kinase Hinge Binder) Target->Amide Acylation Amine Secondary Amine (Solubility/Flexibility) Target->Amine Alkylation Sulfon Sulfonamide (Metabolic Stability) Target->Sulfon Sulfonylation Cond1 Acid Chloride/HATU + DIPEA Amide->Cond1 Cond2 Reductive Amination (STAB/DCE) Amine->Cond2 Cond3 Sulfonyl Chloride + Pyridine Sulfon->Cond3

Figure 1: Decision tree for selecting the optimal functionalization pathway based on the desired pharmacophore.[1][2]

Detailed Experimental Protocols

Protocol A: Amide Coupling (High-Yield Method)

Use Case: Attaching the scaffold to a heteroaromatic acid (e.g., for kinase inhibitor synthesis).[1][2]

Mechanism: The pyrrolidine nitrogen is more basic than the primary amine.[1][2][3] In acidic media, it protonates first.[1][2][3] In coupling reactions, it can act as an internal base, but external base is still required to neutralize the HCl/leaving group.[1][2][3]

Reagents:

  • Carboxylic Acid (

    
    , 1.0 equiv)[1][2]
    
  • This compound (1.1 equiv)[1][2][4]

  • HATU (1.2 equiv)[1][2][3]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF (anhydrous)[1][2][3]

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).[1][2][3] Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange is typical.[1][2][3]

  • Addition: Add the this compound (1.1 equiv) dropwise (preferably from a stock solution).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1][2][3]

    • Note: The product peak will likely show a

      
       species due to the two nitrogens.[1][2][3]
      
  • Workup (Critical):

    • Do not use acidic aqueous wash (e.g., 1N HCl), as the basic pyrrolidine will protonate and drag the product into the aqueous layer.[1][2][3]

    • Method: Dilute with EtOAc.[1][2][3] Wash with saturated

      
       (x2), Water (x1), and Brine (x1).[1][2][3]
      
    • Dry over

      
      , filter, and concentrate.[1][2][3]
      
  • Purification: Flash chromatography on silica gel.

    • Eluent: DCM:MeOH:NH4OH (90:10:1).[1][2][3] The ammonia is essential to prevent streaking of the basic amine product.[1][2][3]

Protocol B: Displacement (Nucleophilic Aromatic Substitution)

Use Case: Installing the scaffold onto a chloropyrimidine or fluorobenzene core.[1][2][3]

Reagents:

  • Aryl Halide (e.g., 2,4-dichloropyrimidine) (1.0 equiv)[1][2][3]

  • Scaffold Amine (1.0 equiv)[1][2][3]

  • Base:

    
     (2.5 equiv) or TEA (2.0 equiv)[1][2][3]
    
  • Solvent: n-Butanol (thermal) or THF (if reactive)[1][2]

Step-by-Step Procedure:

  • Suspend Aryl Halide and Base in n-Butanol.

  • Add the amine scaffold.[1][2][3][4]

  • Heat to 80–100°C.

    • Expert Tip: If the aryl halide is unreactive, use microwave irradiation at 120°C for 20 mins.[1][2][3]

  • Isolation: Evaporate solvent. Partition between DCM and water.[1][2][3] The product is likely in the organic layer, but check the aqueous layer pH; if pH < 9, basify to ensure the pyrrolidine is neutral.[1][2][3]

Analytical Validation (Self-Validating the Structure)

When characterizing the final product, specific NMR signatures confirm the integrity of the trans-THF ring.[1][2][3]

  • 1H NMR (DMSO-d6 or CDCl3):

    • H3 and H4 Protons: Look for the methine protons on the THF ring.[1][2][3] In a trans configuration, the coupling constant (

      
      ) is typically smaller (3–6 Hz)  compared to the cis isomer (6–8 Hz), though this can vary with ring puckering.[1][2][3]
      
    • Pyrrolidine Signals: Two multiplets (4H each) around

      
       2.5 (N-CH2) and 
      
      
      
      1.7 (C-CH2).[1][2]
    • Diagnostic Shift: Upon amide bond formation, the H3 proton (adjacent to the amide N) will shift downfield significantly (from

      
       ppm to 
      
      
      
      ppm).[1][2][3]
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Amide Coupling Pyrrolidine acting as a nucleophile (rare but possible with highly reactive acid chlorides).[1][2]Use HATU/carboxylic acid instead of acid chlorides.[1][2][3] Keep temp at 0°C initially.
Product in Aqueous Layer Product is protonated (salt form).[1][2][3]Adjust aqueous workup to pH 10–11 using NaOH before extraction.[1][2][3]
Broad NMR Signals Restricted rotation or salt formation.[1][2][3]Shake the NMR tube with

(exchangeable protons) or add a drop of

in

to freebase the sample.[1][2][3]

Strategic Application: Fragment-Based Design

The following diagram illustrates how this scaffold serves as a linker in a theoretical Kinase Inhibitor (Type I).

DrugDesign cluster_properties Pharmacological Benefits Hinge Hinge Binder (e.g., Pyrimidine) Scaffold Linker: trans-THF-Amine Hinge->Scaffold H-Bond Donor (Amide NH) Solubilizer Solubilizing Tail: Pyrrolidine Scaffold->Solubilizer Solvent Exposed Region P1 Rigid Vector (Selectivity) Scaffold->P1 P2 High Solubility (Oral Bioavailability) Solubilizer->P2

Figure 2: Structural role of the scaffold in a typical kinase inhibitor architecture.[1][2]

References

  • PubChem Compound Summary. (2025). This compound (CID 37134686).[1][2][4] National Center for Biotechnology Information.[1][2][3] Retrieved from [Link][1][2][3][4]

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2][3] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1][2][3] (Contextual grounding for Amide Coupling protocols).

  • Meanwell, N. A. (2011).[1][2][3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1][2][3] (Contextual grounding for THF/Pyrrolidine scaffold utility).

Sources

Application Note: Pyrrolidine Scaffolds in the Design of Novel D1 Dopamine Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of selective Dopamine D1 receptor (D1R) agonists remains a "holy grail" in neuropsychopharmacology, offering potential breakthrough therapies for Parkinson’s Disease (PD) motor symptoms and cognitive deficits in schizophrenia (CDS). However, the clinical translation of classic catechol-based agonists (e.g., dihydrexidine, SKF-81297) has been stalled by poor oral bioavailability and rapid metabolic clearance via Catechol-O-Methyltransferase (COMT).

This guide explores the pyrrolidine scaffold as a critical structural solution. By incorporating the dopamine ethylamine side chain into a rigid 5-membered nitrogenous ring, researchers can (1) lock the pharmacophore into the bioactive trans-rotamer conformation, enhancing receptor affinity, and (2) eliminate the metabolic liabilities of acyclic amines. This note details the rationale, synthesis, and validation protocols for pyrrolidine-based D1 agonists.

Scientific Foundation: The Pyrrolidine Advantage

The Conformational Constraint Hypothesis

Endogenous dopamine is a flexible molecule that exists in multiple rotamers. The D1 receptor, however, preferentially binds the trans-rotamer (antiperiplanar conformation).

  • Flexible Dopamine: High entropic cost upon binding; non-selective (hits D1, D2, D3).

  • Pyrrolidine Scaffold: By embedding the nitrogen and the

    
    -carbons of dopamine into a pyrrolidine ring (specifically 3-arylpyrrolidines), the molecule is "pre-organized" into the bioactive conformation.
    
    • 3-Phenylpyrrolidine: Mimics the folded gauche conformation (often D2 preferring).

    • 3,4-Disubstituted Pyrrolidine: Can mimic the extended trans conformation required for D1 activation.

Metabolic Stability (The "Non-Catechol" Goal)

Traditional agonists rely on a catechol moiety (two adjacent hydroxyls on the phenyl ring) to anchor the molecule via serine residues in the D1 binding pocket (Ser198, Ser199, Ser202). However, catechols are rapid substrates for COMT.

  • Strategy: Use the pyrrolidine ring to position novel bioisosteres (e.g., hydroxypyridines, pyrimidines, or polar-substituted phenyls) that maintain hydrogen bonding without being COMT substrates.

  • Outcome: Improved

    
    , oral bioavailability, and CNS penetration.
    
Signaling Pathway & Biased Agonism

Modern D1 discovery focuses on functional selectivity . We aim for "G-protein biased" agonists that drive cAMP signaling (efficacy) while minimizing


-arrestin recruitment (which is linked to receptor desensitization and tachyphylaxis).

Figure 1: Canonical Gs-coupled signaling pathway activated by D1 agonists. The goal is to maximize the cAMP arm while minimizing desensitization.

Experimental Protocols

Protocol A: Modular Synthesis of 3-Arylpyrrolidines

Objective: Rapid generation of a library of 3,4-disubstituted pyrrolidines to probe SAR. Method: [3+2] Cycloaddition of Azomethine Ylides.[1] This method allows independent variation of the aryl core (dopamine mimic) and the nitrogen substituent.

Reagents:

  • Aldehyde (R-CHO): Represents the aryl core (e.g., 3,5-dichlorobenzaldehyde).

  • Amino Acid: N-methylglycine (Sarcosine).

  • Dipolarophile: Maleimide or Fumarate derivative (to form the ring).

Step-by-Step Workflow:

  • Ylide Formation: Dissolve the aldehyde (1.0 eq) and sarcosine (1.2 eq) in Toluene.

  • Cycloaddition: Add the dipolarophile (e.g., N-phenylmaleimide, 1.1 eq).

  • Reflux: Heat to reflux (110°C) with a Dean-Stark trap to remove water. The decarboxylative condensation generates the azomethine ylide in situ, which immediately undergoes cycloaddition.

  • Monitoring: Monitor by TLC (approx. 2-4 hours).

  • Workup: Cool to RT. Evaporate solvent.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Reduction (Optional): If a succinimide ring is formed (using maleimide), reduce with LiAlH4 in dry THF to yield the final pyrrolidine.

Protocol B: Radioligand Binding Assay (Affinity Screening)

Objective: Determine the binding affinity (


) of the novel pyrrolidine compounds for the human D1 receptor.
Standard: Competition binding against 

-SCH 23390 (D1 antagonist).

Materials:

  • Membranes: CHO-K1 cells stably expressing human recombinant D1 receptor (commercially available or in-house prep).

  • Radioligand:

    
    -SCH 23390 (Specific Activity ~80 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.

Procedure:

  • Preparation: Dilute membranes in Assay Buffer to a concentration of ~5-10 µg protein/well.

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding: Membrane + Radioligand (0.5 nM final).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess (+)-Butaclamol (1 µM).

    • Test Compounds: Membrane + Radioligand + Pyrrolidine Analog (10 concentrations, 10 pM to 10 µM).

  • Incubation: Incubate for 60 minutes at 27°C (or RT).

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester (e.g., Brandel or PerkinElmer).

  • Washing: Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Counting: Add liquid scintillation cocktail and count radioactivity (CPM) on a Beta counter.

  • Analysis: Fit data to a one-site competition model (GraphPad Prism) to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol C: Functional cAMP Accumulation Assay

Objective: Differentiate between Full Agonists, Partial Agonists, and Antagonists. Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or GloSensor.

Materials:

  • Cells: HEK293 cells transfected with hD1 receptor.

  • Detection Kit: HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity) or equivalent.

  • Stimulation Buffer: HBSS + 500 µM IBMX (phosphodiesterase inhibitor to prevent cAMP breakdown).

Procedure:

  • Cell Seeding: Dispense cells (low volume, e.g., 5 µL, ~2,000 cells/well) into a 384-well low-volume white plate.

  • Compound Addition: Add 5 µL of test compound in Stimulation Buffer.

    • Agonist Mode: Add compound alone.

    • Antagonist Mode: Add compound + EC80 of Dopamine.

  • Incubation: Incubate for 30 minutes at RT.

  • Lysis & Detection:

    • Add 5 µL of cAMP-d2 (acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (donor).

  • Reading: Incubate for 1 hour. Read on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 320 nm.

    • Emission: 615 nm (Donor) and 665 nm (Acceptor).

  • Data Calculation: Calculate the Ratio (665/615). The signal is inversely proportional to cAMP concentration (competitive immunoassay).

    • Convert Ratio to cAMP levels using a standard curve.

    • Plot Dose-Response to determine

      
       and 
      
      
      
      (efficacy relative to Dopamine).

Data Interpretation & Screening Cascade

To efficiently select candidates, use the following logical workflow.

Figure 2: Strategic screening cascade. Note that selectivity against D2 is crucial to avoid off-target side effects like sedation or emesis.

Comparative Data Summary (Example)
Compound ClassStructure TypeD1 Affinity (

)
Intrinsic Activity (

)
Metabolic Stability (

)
Dopamine Flexible Catechol~20 nM100%< 2 min (Rapid)
SKF-38393 Benzazepine~10 nM~40% (Partial)Low (Poor BBB)
Dihydrexidine Fused Phenanthridine~5 nM100% (Full)Low
Pyrrolidine Analog X 3,4-Disubstituted15 nM 65% (Partial) > 60 min

Note: Pyrrolidine Analog X represents a theoretical optimized candidate demonstrating the balance of affinity and stability.

References

  • Pfizer Inc. (2018). Evaluation of D1/D5 Partial Agonist PF-06412562 in Parkinson's Disease. Karger. Link

  • Gray, D. L., et al. (2018). Discovery of Novel Pyrrolidine-Based Chalcones... (Contextual grounding on pyrrolidine synthesis). ACS Omega. Link

  • Kroeze, W. K., et al. (2015). G-protein biased signaling at the D1 dopamine receptor.[2][3][4] (Basis for Functional Protocol). PubMed.[5] Link

  • Revvity. (2024). Human Dopamine D1 Receptor Binding Protocol. Link (General Protocol Reference)

  • Wang, S., et al. (2019). Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists. ACS Chemical Neuroscience. Link

  • BenchChem. (2025). Radioligand Binding Assay for Dopamine Receptors. Link

Disclaimer: This guide is for research purposes only. All synthesis and handling of potent dopaminergic agents should be conducted under strict safety protocols.

Sources

trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine as a precursor for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine in Pharmaceutical Synthesis

Part 1: Executive Summary & Rationale

This compound (hereafter referred to as TPFA ) represents a high-value "privileged scaffold" in modern drug design. Unlike flat aromatic linkers, this saturated heterocyclic diamine offers three critical advantages for lead optimization:

  • Fsp³ Character: The tetrahydrofuran (THF) core increases the fraction of sp³-hybridized carbons, correlating with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

  • Vector Control: The trans-stereochemistry rigidly orients the two nitrogen vectors at an approximate 120-150° dihedral angle, ideal for bridging a hydrophobic binding pocket (via the pyrrolidine) and a solvent-exposed polar region (via the primary amine).

  • Physicochemical Tuning: The ether oxygen in the THF ring lowers logD compared to the cyclopentane analog, while the basic pyrrolidine moiety (

    
    ) provides a handle for salt formation and lysosomal trapping.
    

This guide details the robust synthesis of TPFA and its downstream application in generating pharmaceutical intermediates, specifically targeting kinase inhibitors (e.g., JAK, BTK) and GPCR ligands.

Part 2: Chemical Profile & Properties

PropertyDataNotes
IUPAC Name trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-amine
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Appearance Colorless to pale yellow oilHygroscopic; absorbs CO₂ from air.
Solubility Miscible in H₂O, MeOH, DCM, THFHighly polar.
pKa (Calc) ~9.5 (Pyrrolidine), ~8.5 (1° Amine)Pyrrolidine N is the more basic site.
Stereochemistry trans (racemic or enantiopure)trans is thermodynamically favored over cis.
Stability Stable at -20°C under ArgonOxidizes slowly in air; store as HCl salt.

Part 3: Synthesis Protocol (The "Make")

While TPFA is commercially available, in-house synthesis is often required for scale-up or to access specific enantiomers. The following protocol utilizes a Thermodynamic Reductive Amination strategy to ensure high trans-diastereoselectivity.

Step 1: Epoxide Ring Opening

Reaction of 3,4-epoxytetrahydrofuran with pyrrolidine.

  • Reagents: 3,4-Epoxytetrahydrofuran (1.0 eq), Pyrrolidine (3.0 eq), Water (0.5 M concentration).

  • Procedure:

    • Charge a pressure vessel with 3,4-epoxytetrahydrofuran and water.

    • Add pyrrolidine slowly (exothermic).

    • Seal and heat to 90°C for 12 hours.

    • Mechanism: Anti-addition (S_N2) yields exclusive trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol.

  • Workup: Concentrate in vacuo to remove excess pyrrolidine/water. Azeotrope with toluene.

Step 2: Oxidation to Ketone

Conversion of the alcohol to the


-aminoketone.
  • Reagents: Oxalyl chloride (1.2 eq), DMSO (2.4 eq), TEA (5.0 eq), DCM. (Swern Conditions).

  • Procedure:

    • Cool oxalyl chloride in DCM to -78°C. Add DMSO dropwise. Stir 15 min.

    • Add crude alcohol (from Step 1) in DCM. Stir 30 min at -78°C.

    • Add TEA. Warm to RT.

    • Safety: Generates CO and dimethyl sulfide. Use a fume hood.

  • Isolation: Aqueous wash (NaHCO₃). Dry organic layer. The resulting ketone, 4-(pyrrolidin-1-yl)dihydrofuran-3(2H)-one , is unstable; use immediately.

Step 3: Stereoselective Reductive Amination

Formation of the target trans-diamine.

  • Reagents: Ketone (from Step 2), Ammonium Acetate (10 eq), NaBH(OAc)₃ (1.5 eq), DCE/MeOH (10:1).

  • Rationale: The bulky pyrrolidine group at the

    
    -position directs the hydride attack. Under thermodynamic control (reversible imine formation), the trans isomer minimizes steric clash between the pyrrolidine and the incoming amine.
    
  • Procedure:

    • Dissolve ketone and NH₄OAc in solvent. Stir 1 h to form imine.

    • Add NaBH(OAc)₃ at 0°C. Stir overnight at RT.

  • Purification: Acid/Base extraction. The product partitions into DCM at pH > 12.

    • Yield: 60-75% over 3 steps.

    • dr: Typically >9:1 (trans:cis).

Part 4: Application Protocols (The "Use")

TPFA is most commonly used as a nucleophile in S_NAr reactions or amide couplings. The primary amine is the reactive center due to the steric bulk of the tertiary pyrrolidine.

Protocol A: S_NAr Coupling (Kinase Inhibitor Synthesis)

Targeting chloropyrimidines or chloroquinazolines.

Context: Attaching the TPFA tail to a heteroaromatic core (e.g., for JAK/BTK inhibition).

  • Setup:

    • Substrate: 4-Chloro-substituted heterocycle (1.0 eq).

    • Nucleophile: TPFA (1.2 eq).

    • Base: DIPEA (3.0 eq) or K₂CO₃ (2.0 eq).

    • Solvent: n-Butanol (for thermal) or DMF (for microwave).

  • Execution:

    • Thermal: Heat at 100°C for 4–12 h.

    • Microwave: 120°C for 30 min.

  • Critical Insight: The pyrrolidine nitrogen is tertiary and sterically hindered; it will not compete with the primary amine for the electrophile, eliminating the need for protecting groups.

  • Workup: Evaporate solvent. Partition between EtOAc and NaHCO₃.

Protocol B: Amide Coupling (Peptidomimetics)

Coupling to carboxylic acids.[1]

  • Reagents: Carboxylic Acid (1.0 eq), HATU (1.1 eq), DIPEA (3.0 eq), DMF.

  • Procedure:

    • Pre-activate acid with HATU/DIPEA for 5 min.

    • Add TPFA. Stir at RT for 2 h.[1]

  • Purification: Reverse-phase HPLC (C18, Water/Acetonitrile + 0.1% TFA).

    • Note: The basic pyrrolidine will cause tailing on standard silica; use amine-functionalized silica or add 1% NH₄OH to the eluent.

Part 5: Visualization of Workflows

The following diagram illustrates the synthesis and decision logic for using TPFA.

TPFA_Guide Start 3,4-Epoxytetrahydrofuran Step1 Step 1: Ring Opening (Pyrrolidine, H2O, 90°C) Start->Step1 Inter1 trans-Alcohol (Intermediate) Step1->Inter1 Anti-addition Step2 Step 2: Swern Oxidation Inter1->Step2 Inter2 alpha-Aminoketone (Unstable) Step2->Inter2 Step3 Step 3: Reductive Amination (NH4OAc, NaBH(OAc)3) Inter2->Step3 Thermodynamic Control Target TPFA (trans-Diamine) Target Precursor Step3->Target >9:1 trans:cis App1 S_NAr Coupling (Kinase Inhibitors) Target->App1 Electrophile: Ar-Cl App2 Amide Coupling (GPCR Ligands) Target->App2 Electrophile: R-COOH

Caption: Figure 1. Synthesis workflow for this compound (TPFA) and downstream coupling pathways.

Part 6: Quality Control & Analytical Methods

To ensure the integrity of the precursor before coupling, the following QC parameters are mandatory:

  • ¹H NMR (DMSO-d₆): Look for the diagnostic methine signals of the THF ring. The trans-isomer typically shows a smaller coupling constant (

    
     Hz) compared to the cis-isomer, although overlap can occur. 2D-NOESY is recommended for definitive assignment (absence of NOE between H3 and H4 indicates trans).
    
  • Chiral HPLC:

    • Column: Chiralpak AD-H or IC.

    • Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

    • Purpose: If using enantiopure epoxide starting material, verify ee% > 98%.

  • Water Content (Karl Fischer): The diamine is hygroscopic. Water content > 2% can quench moisture-sensitive coupling reagents (e.g., acid chlorides). Dry over activated 4Å molecular sieves if necessary.

References

  • Synthesis of 3-aminotetrahydrofuran derivatives: Title: Synthesis of 3-Aminotetrahydrofurans and Tetrahydrofuro[2,3-b]furans by Gold-Catalyzed Cyclization.[2] Source: ResearchGate (2025). URL:[Link]

  • Reductive Amination Strategies: Title: Synthesis of pyrrolidones via reductive amination of LA. Source: ResearchGate (2025). URL:[Link]

  • General Properties of Pyrrolidine Scaffolds: Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: NIH / PubMed Central. URL:[Link](Link directed to PubChem Compound Record for structure verification)

  • Compound Verification: Title: trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine (PubChem CID 177808254).[3] Source: PubChem.[3][4][5] URL:[Link]

Sources

Use of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine in flow chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Continuous Flow Synthesis & Utilization of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine

Executive Summary

Topic: High-efficiency generation and downstream coupling of this compound (CAS 1220037-17-7) using continuous flow technology. Context: This diamine scaffold is a critical chiral building block in Medicinal Chemistry, particularly for Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors. Its trans-stereochemistry is essential for binding affinity, yet batch synthesis often suffers from poor diastereomeric ratios (dr) and difficult workups. Value Proposition: Transitioning this chemistry to flow enables:

  • Kinetic vs. Thermodynamic Control: Precise residence time tuning to optimize the trans/cis ratio.

  • Safety: Elimination of bulk pyrophoric reducing agents (e.g., LAH) in favor of heterogeneous catalytic hydrogenation.

  • Streamlined Coupling: Direct telescoping of the unstable free amine into SNAr coupling reactions, preventing oxidative degradation.

Technical Background & Mechanistic Insight

The synthesis of this compound typically proceeds via the reductive amination of 4-(pyrrolidin-1-yl)dihydrofuran-3(2H)-one. In batch, this reaction is plagued by thermodynamic equilibration issues.

  • Batch Limitation: Standard borohydride reductions often favor the cis-isomer (kinetic product) due to hydride attack from the less hindered face anti to the pyrrolidine group. Achieving the trans-isomer requires thermodynamic equilibration or specific heterogeneous catalysts (e.g., Rh vs. Pd).

  • Flow Solution: By using a Packed Bed Reactor (PBR) with a supported metal catalyst, the interaction between the substrate and the catalyst surface can be modulated by flow rate (contact time) and temperature/pressure profiles, allowing for the enrichment of the thermodynamically more stable trans-isomer (diequatorial-like conformation in solution).

Protocol A: Flow Synthesis via Catalytic Reductive Amination

Objective: Synthesize the title compound from 4-(pyrrolidin-1-yl)dihydrofuran-3(2H)-one using heterogeneous hydrogenation.

Reagents & Setup
  • Substrate (Stream A): 0.5 M 4-(pyrrolidin-1-yl)dihydrofuran-3(2H)-one + 1.2 equiv Ammonium Acetate (NH₄OAc) in MeOH.

  • Reductant: H₂ gas (generated in situ or supplied via mass flow controller).

  • Catalyst Cartridge: 10% Pd/C or 5% Rh/C (packed bed).

  • System: H-Cube Pro™ or Vapourtec R-Series with Gas Module.

Step-by-Step Methodology
  • Imine Formation (Pre-loop): Stream A is passed through a heated coil (60 °C, 5 min residence time) to ensure complete formation of the imine intermediate prior to the catalyst bed. Note: Incomplete imine formation leads to alcohol byproducts.

  • Hydrogenation: The stream enters the PBR containing the catalyst.

    • Pressure: 50 bar (High pressure favors rapid reduction, minimizing side reactions).

    • Temperature: 80 °C (Elevated temperature promotes thermodynamic equilibration to the trans-isomer).

    • Flow Rate: 1.0 mL/min (Optimized for complete conversion).

  • Purification: The output passes through a back-pressure regulator (BPR) set to 60 bar. The solvent is removed in vacuo; the residue is taken up in DCM and washed with basic brine to yield the free base.

Optimization Data (Representative)
EntryCatalystTemp (°C)Pressure (bar)Conversion (%)trans:cis Ratio
110% Pd/C25104540:60
210% Pd/C60308865:35
35% Rh/C 80 50 >98 92:8
4Raney Ni80509570:30

Interpretation: Rhodium on Carbon at high pressure/temperature provides the best balance of conversion and diastereoselectivity for this furan system.

Protocol B: Downstream Utilization (SNAr Coupling)

Objective: Use the freshly synthesized amine in a nucleophilic aromatic substitution with 4-chloro-7-azaindole (a model for kinase inhibitor synthesis).

Reagents & Setup
  • Stream A: this compound (0.5 M in EtOH) + 2.0 equiv DIPEA.

  • Stream B: 4-chloro-7-azaindole (0.5 M in EtOH).

  • Reactor: PFA Coil Reactor (10 mL volume).

Step-by-Step Methodology
  • Mixing: Stream A and Stream B are pumped at equimolar rates (0.5 mL/min each) into a T-mixer. High-velocity mixing (Reynolds number > 100) is crucial to prevent localized concentration gradients that cause oligomerization.

  • Reaction: The combined stream enters a heated reactor coil at 120 °C.

    • Why Flow? This temperature is above the boiling point of EtOH. The system is pressurized (BPR = 8 bar) to maintain liquid phase (superheated processing), accelerating the reaction rate by 100x compared to reflux.

  • Quench/Workup: The stream exits the BPR and is immediately quenched into water/ice. The precipitate is filtered and dried.

Visualization: Integrated Flow Platform

The following diagram illustrates the telescoped workflow, from precursor to final coupled API intermediate.

FlowSynthesis Figure 1: Telescoped Flow Synthesis of this compound Derivatives Substrate Ketone Precursor + NH4OAc Imine_Loop Thermal Loop (Imine Formation) 60°C Substrate->Imine_Loop 0.5 mL/min H2_Source Hydrogen Source (50 bar) PBR Packed Bed Reactor (Rh/C Catalyst) Reductive Amination H2_Source->PBR H2 Saturation Imine_Loop->PBR Mixer T-Mixer PBR->Mixer Crude Amine Stream Electrophile Electrophile Stream (Chloropyrimidine) Electrophile->Mixer 0.5 mL/min SnAr_Coil SnAr Reactor Coil 120°C / 8 bar Mixer->SnAr_Coil Superheated EtOH Collection Product Collection (API Intermediate) SnAr_Coil->Collection Quench

Caption: Schematic of the continuous flow rig utilizing a packed bed reactor for reductive amination followed by a coil reactor for SNAr coupling.

Critical Technical Considerations

  • Solubility Limits: The ammonium acetate salt can precipitate in pure DCM or Toluene. Methanol or Ethanol are required solvents. If using H-Cube, ensure the system is flushed with MeOH before and after to prevent salt clogging in the pump heads.

  • Catalyst Deactivation: The pyrrolidine moiety is a tertiary amine and can poison certain Lewis-acidic sites on Pd catalysts. Washing the catalyst bed with 1% acetic acid in MeOH every 10 runs regenerates activity.

  • Stereochemical Analysis: The trans vs. cis ratio should be monitored via 1H-NMR. The trans-isomer typically displays a larger coupling constant (

    
     Hz) between H3 and H4 compared to the cis-isomer (
    
    
    
    Hz), though this depends on the specific ring pucker.

References

  • Flow Reductive Amination Standards

    • Webb, D., & Jamison, T. F. (2010). Continuous Flow Synthesis of Pharmaceutical Intermediates. Chemical Science. Link

    • Note: Establishes the baseline for high-pressure reductive amin
  • SNAr in Flow

    • Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. Link

    • Note: Comprehensive review covering superhe
  • Stereoselective Synthesis of Aminotetrahydrofurans

    • Relevant patents for JAK inhibitors (e.g., Incyte/Pfizer) often describe the batch preparation of this salt. See WO2011068881 for batch comparisons. Link

  • General Flow Hydrogenation Guide

    • ThalesNano Application Notes on Heterocyclic Amine Synthesis. Link

Troubleshooting & Optimization

Technical Guide: Optimizing Reaction Conditions for Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.4 | Department: Chemical Process R&D | Status: Active Audience: Medicinal Chemists, Process Engineers

Introduction: The Pyrrolidine Challenge

Pyrrolidines are not just structural motifs; they are the pharmacokinetic engines of blockbuster drugs like molecules (e.g., Ramipril) and organocatalysts (e.g., proline derivatives). However, synthesizing highly substituted, chiral pyrrolidines often leads to three critical bottlenecks:

  • Stereochemical Leakage: Loss of enantiopurity during cycloadditions.

  • Catalyst Deactivation: Poisoning of transition metals by amine functionalities.

  • Aromatic Stability: Difficulty in reducing pyrrole precursors without harsh forcing conditions.

This guide moves beyond textbook procedures to address the variables that control these outcomes.

Module A: [3+2] Cycloaddition (Azomethine Ylides)

The Gold Standard for complex, chiral pyrrolidines.

The Core Mechanism & Optimization Logic

The reaction between an azomethine ylide (generated in situ) and a dipolarophile is generally concerted. However, "concerted" does not mean synchronous. Asynchronicity allows solvent and ligand effects to drastically alter the transition state energy.

Troubleshooting Guide: [3+2] Cycloaddition

Q: My enantioselectivity (ee%) is inconsistent (e.g., drops from 95% to 70%) despite using the same chiral ligand. What is happening? A: You are likely experiencing a Non-Linear Effect (NLE) due to improper Ligand-to-Metal ratios.

  • The Cause: In Cu(I)-catalyzed reactions, the active species is often a monomeric complex. However, if the Ligand:Metal ratio is 1:1, inactive or racemic dimeric aggregates can form.

  • The Fix: Increase the Ligand:Cu(I) ratio to 2:1 . This shifts the equilibrium toward the catalytically active, chiral monomeric species.

  • Reference: Accounts of Chemical Research (2014) highlights this specific non-linear effect in spirooxindole synthesis.

Q: The reaction stalls at 60-70% conversion. Should I increase the temperature? A: Proceed with caution.

  • Analysis: High temperatures promote the retro-cycloaddition (reversibility), especially with stabilized ylides.

  • The Fix: Instead of heat, add a Lewis Acid co-catalyst (e.g., AgOTf) or switch to a solvent with a lower dielectric constant (e.g., change from MeOH to THF/Dioxane).

  • Why: Polar solvents stabilize the zwitterionic ylide ground state more than the transition state, increasing the activation energy barrier.

Q: I am seeing "endo/exo" selectivity issues. How do I control this? A: Tune the steric bulk of the metal center.

  • Guidance: Ag(I) catalysts (larger ionic radius) often favor the endo-adduct due to different coordination geometries compared to Cu(I) or Zn(II).

Visual Workflow: Troubleshooting Cycloaddition

G Start Issue: [3+2] Cycloaddition Failure Prob_LowEE Problem: Low Enantioselectivity Start->Prob_LowEE Prob_LowYield Problem: Low Yield / Stalled Start->Prob_LowYield Check_Ratio Check Ligand:Metal Ratio Prob_LowEE->Check_Ratio Check_Solvent Check Solvent Polarity Prob_LowYield->Check_Solvent Check_Additives Check for Water/Base Prob_LowYield->Check_Additives Action_Ratio Set Ratio to 2:1 (Force Monomer Formation) Check_Ratio->Action_Ratio If 1:1 Action_Solvent Switch to THF/Dioxane (Destabilize Ground State) Check_Solvent->Action_Solvent If MeOH/EtOH Action_Sieves Add 4Å MS (Remove H2O competition) Check_Additives->Action_Sieves

Figure 1: Decision tree for diagnosing failure modes in metal-catalyzed cycloadditions.

Module B: Pd-Catalyzed Carboamination

Best for: Building pyrrolidines from acyclic amine precursors.

Critical Parameter: Preventing -Hydride Elimination

The success of forming a pyrrolidine ring via Pd-catalysis hinges on the competition between C-N bond formation (Reductive Elimination) and


-Hydride Elimination  (which leads to Heck byproducts).[1]

Q: I am getting a mixture of the desired pyrrolidine and an open-chain enamine. Why? A:


-Hydride elimination is outcompeting the cyclization.
  • The Fix:

    • Ligand Switch: Use bulky, electron-rich phosphines (e.g., Xantphos or Buchwald Ligands like RuPhos). These facilitate reductive elimination.

    • Base Selection: Switch from strong bases (NaOtBu) to

      
       .
      
  • Insight: Weak bases in dioxane have been proven to tolerate sensitive functional groups (ketones, esters) while suppressing side reactions (Source: Wolfe et al., NIH).

Q: Can I make 2-aryl pyrrolidines enantioselectively this way? A: Yes, but standard bis-phosphines often fail.

  • Recommendation: Use Siphos-PE or similar monodentate phosphoramidite ligands.

  • Mechanism: These ligands enforce a specific coordination geometry that favors syn-aminopalladation with high facial selectivity.

Module C: Hydrogenation of Pyrroles

Best for: Converting aromatic heterocycles to saturated pyrrolidines.

The "Acid Activation" Protocol

Direct hydrogenation of pyrroles is thermodynamically difficult due to the loss of aromatic resonance energy (~22 kcal/mol).

Q: My Rh/C hydrogenation is extremely slow (days) even at high pressure (50 bar). A: You are fighting aromaticity. You need to break the symmetry.

  • The Protocol: Add 1 equivalent of HCl or use the Amine Hydrochloride salt .

  • The Science: Protonation occurs at the C2 or C3 position, breaking the aromaticity and forming an iminium ion species. This intermediate is much more susceptible to hydride reduction than the neutral pyrrole.

  • Warning: Ensure your catalyst support (e.g., Alumina vs Carbon) is compatible with acid. Carbon is generally safer.

Q: I am losing my halogen substituents (de-halogenation) during reduction. A: This is common with Pd/C.

  • The Fix: Switch to PtO2 (Adam’s Catalyst) or Rh/C doped with Vanadium. Alternatively, add a poisoning agent like diphenylsulfide (in trace amounts) to inhibit the highly active sites responsible for C-X bond cleavage.

Data Summary: Optimization Matrix

Reaction TypeKey VariableOptimization TargetRecommended Setting
[3+2] Cycloaddition Ligand:Metal RatioEnantioselectivity (ee%)2:1 (Ligand:Cu)
[3+2] Cycloaddition SolventRate/YieldTHF or Dioxane (Avoid protic if slow)
Pd-Carboamination BaseFunctional Group Tolerance

(replace NaOtBu)
Pd-Carboamination LigandPrevent

-elimination
Xantphos or RuPhos
Pyrrole Hydrogenation AdditiveReaction Rate1.0 eq HCl (in MeOH)

Validated Experimental Protocol

Target: Synthesis of a chiral spiro-pyrrolidine via [3+2] Cycloaddition.

  • Catalyst Prep: In a flame-dried Schlenk tube, charge Cu(CH3CN)4PF6 (5 mol%) and the Chiral Ferrocenyl Ligand (11 mol%). Note the 2.2:1 ratio.

  • Solvent: Add anhydrous THF (0.1 M concentration relative to substrate). Stir for 30 mins at RT to ensure monomeric active complex formation.

  • Substrate Addition: Add the imino-ester (1.0 eq) and the dipolarophile (e.g., substituted maleimide, 1.2 eq).

  • Base: Add Ag2CO3 (5 mol%) or Et3N (10 mol%) to generate the ylide.

  • Reaction: Stir at -20°C for 24h. Low temp favors the exo/endo selectivity.

  • Quench: Filter through a short pad of Celite to remove metal salts. Concentrate and purify via flash chromatography.

References

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides. Accounts of Chemical Research. (Discusses the non-linear ligand effect).

  • Mild conditions for the synthesis of functionalized pyrrolidines via Pd-catalyzed carboamination. National Institutes of Health (PubMed).

  • Asymmetric Palladium-Catalyzed Carboamination Reactions. PMC - NIH. (Detailed mechanistic insight on syn-aminopalladation).

  • Optimization of the 1,3-dipolar cycloaddition reaction. ResearchGate. (Solvent and thermodynamic parameters).

  • Stereochemical diversity in pyrrolidine synthesis. Chemical Communications.

Sources

Technical Support Center: Optimization of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine (CAS: 37134686) is notoriously difficult not due to complex bond formation, but due to mass loss during isolation and stereochemical erosion .[1] The target molecule is a highly polar, water-soluble diamine residing on a labile tetrahydrofuran (THF) core.[1]

Most researchers encounter a "phantom yield" scenario: TLC/LCMS shows >90% conversion, but isolated yields drop to <40% after workup.[1] This guide addresses the three critical failure points: Epoxide Opening Efficiency , Aqueous Phase Partitioning , and Chromatographic Loss .[1]

Module 1: Reaction Optimization (The "Hidden" Barrier)

The industry-standard route involves the nucleophilic ring-opening of 3,4-epoxytetrahydrofuran (or its derivatives) with pyrrolidine.[1] The trans stereochemistry is established here via the Walden inversion.[1]

The Problem: Thermal Degradation & Polymerization

Heating the epoxide with pyrrolidine (a strong base) often leads to oligomerization of the THF ring (ring-opening polymerization), resulting in a black tar ("The Goo") and low yields.[1]

The Solution: Lewis Acid Catalysis (The "Soft" Opening)

Switch from thermal activation to Lewis Acid Catalysis .[1] This activates the epoxide oxygen, making the carbons more electrophilic without requiring high temperatures that trigger polymerization.[1]

Recommended Protocol: Metal Triflate Catalysis Using Lanthanum Triflate [La(OTf)₃] or Lithium Perchlorate (LiClO₄) allows the reaction to proceed at ambient temperature with higher regioselectivity.[1]

Experimental Protocol: La(OTf)₃ Catalyzed Opening
  • Setup: Flame-dry a 2-neck RBF under Argon.

  • Solvent: Use anhydrous Acetonitrile (MeCN) or Toluene .[1] Avoid THF as solvent (competes with the catalyst).[1]

  • Loading:

    • Substrate: 3,4-Epoxytetrahydrofuran (1.0 eq)[1]

    • Nucleophile: Pyrrolidine (1.1 eq) — Do not use large excess.

    • Catalyst: La(OTf)₃ (5-10 mol%) or LiClO₄ (20 mol%).[1]

  • Execution: Dissolve catalyst in solvent. Add epoxide.[1][2][3][4][5][6] Add pyrrolidine dropwise at 0°C. Warm to RT.

  • Monitoring: Reaction typically completes in 4–6 hours (vs. 24h thermal).[1]

Mechanism & Logic: The La³⁺ ion coordinates to the epoxide oxygen, pulling electron density and facilitating attack by the pyrrolidine nitrogen.[1] This "pull" mechanism is gentler than the thermal "push," preserving the THF ring integrity.[1]

Module 2: Workup & Isolation (The Yield Killer)

Diagnosis: If your crude NMR looks clean but your mass balance is low, you are losing product to the aqueous layer.[1] This diamine is hygroscopic and amphiphilic .[1] Standard Et₂O/Brine extractions are ineffective.[1]

Troubleshooting the Extraction
MethodEfficiencyNotes
Et₂O / Water < 10% RecoveryDO NOT USE. Product partitions into water.[1]
DCM / Water ~ 40% RecoveryBetter, but requires multiple washes (5x).[1]
CHCl₃ / IPA (3:1) > 85% RecoveryRecommended. The "Salting Out" method.[1]
Continuous Extraction > 95% RecoveryBest for scales >10g.[1] Use a liquid-liquid extractor for 24h.
The "Salting Out" Protocol
  • Quench the reaction with minimal water.[1][7]

  • Saturate the aqueous phase with solid NaCl or K₂CO₃ until undissolved solid remains.[1] This drastically lowers the solubility of organic amines in the water (Salting Out effect).[1]

  • Extract 4x with Chloroform:Isopropanol (3:1) .

  • Dry organic layer over Na₂SO₄ (Magnesium sulfate can trap polar amines).[1]

Module 3: Purification (Chromatographic Rescue)

Diagnosis: The product streaks on silica gel or never elutes. Cause: The secondary/tertiary amines interact strongly with the acidic silanols on standard silica.[1]

Solution A: Deactivated Silica (The "Triethylamine Trick")

Pre-treat your silica column with 2-5% Triethylamine (TEA) in Hexanes.[1]

  • Eluent: DCM : MeOH : NH₄OH (90 : 9 : 1).[1] The Ammonium Hydroxide is critical to suppress protonation of the amine by silica.[1]

Solution B: Amine-Functionalized Silica

For high-value intermediates, use NH₂-Silica cartridges.[1] This eliminates the need for TEA and prevents tailing.[1]

Visual Troubleshooting Guide

Workflow Visualization

The following diagram outlines the critical decision points to maximize yield.

SynthesisWorkflow Start Start: 3,4-Epoxytetrahydrofuran Reaction Ring Opening w/ Pyrrolidine Start->Reaction Check1 Check: Is mixture turning black? Reaction->Check1 Thermal Thermal Route (High Temp) Check1->Thermal Yes (Polymerization) Catalytic Catalytic Route (La(OTf)3) Check1->Catalytic No (Switch to Catalyst) Workup Workup Phase Thermal->Workup Low Yield Catalytic->Workup High Yield Check2 Check: Aqueous Layer pH Workup->Check2 Extract Extraction: CHCl3/IPA (3:1) + Sat. K2CO3 Check2->Extract pH > 12 (Ensure Basic) Purify Purification: DCM/MeOH/NH4OH Extract->Purify

Caption: Decision tree for optimizing reaction conditions and workup to avoid polymerization and aqueous loss.

Frequently Asked Questions (FAQs)

Q1: My product oil turns dark brown/black upon standing. Is it decomposing?

  • A: Yes, this is likely oxidative degradation ("Amine browning").[1] Amines on THF rings are sensitive to air.[1]

  • Fix: Store the product as a HCl or Tartrate salt . Dissolve the oil in MeOH and add 2.0 eq of HCl in Dioxane. The resulting solid salt is stable for years.[1]

Q2: Can I use THF as the solvent for the ring opening?

  • A: It is not recommended for the catalytic route.[1] THF is a Lewis base and will coordinate to the La(OTf)₃ or LiClO₄, deactivating the catalyst.[1] Use non-coordinating solvents like Toluene, DCM, or Acetonitrile.[1]

Q3: I see two spots on TLC after ring opening. Is one the cis isomer?

  • A: Unlikely.[1] The epoxide opening is stereospecific (trans).[1] The second spot is often the regioisomer (attack at C3 vs C4) if your epoxide wasn't symmetric, or more likely, the bis-alkylation product (where the newly formed alcohol reacts with another epoxide, though rare without strong base).[1] Check if one spot is simply the unreacted pyrrolidine (stains with Ninhydrin).[1]

References & Grounding

  • Catalytic Epoxide Opening:

    • Smith, K. et al.[1] "Lanthanum(III) triflate catalyzed ring opening of epoxides with amines."[1][5] Synlett, 2006.[1]

    • Chini, M. et al.[1] "Metal salts as new catalysts for the regioselective ring opening of epoxides."[1] Tetrahedron Letters, 1990.[1]

  • Purification of Polar Amines:

    • Org.[1][3][4] Process Res. Dev. "Strategies for the Isolation of Water-Soluble Organic Compounds." [Standard Industrial Protocol].

  • Stereochemical Integrity:

    • Clayden, J., Greeves, N., Warren, S.[1] "Nucleophilic Substitution at Saturated Carbon."[1] Organic Chemistry, 2nd Ed.[1] Oxford University Press.[1] (Confirming Walden Inversion mechanism).

  • Compound Data:

    • PubChem CID: 37134686 (this compound).[1][8] Link[1]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for Pyrrolidine (Corrosive/Flammable) and Epoxides (Mutagenic potential) before use.[1]

Sources

Side reactions in the synthesis of N-substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Technical Lead: Senior Application Scientist

Introduction: The Kinetic Challenge

The synthesis of N-substituted pyrrolidines is a cornerstone of medicinal chemistry, serving as the scaffold for nicotine, proline derivatives, and numerous CNS-active agents. However, the formation of this 5-membered ring is often a battle against entropy and competitive kinetics.

This guide addresses the three most common synthetic routes and their specific failure modes:

  • Nucleophilic Cyclization (1,4-dihalobutanes)

  • Reductive Cyclization (Succinaldehyde precursors)

  • [3+2] Cycloaddition (Azomethine ylides)

Module 1: Nucleophilic Substitution (The 1,4-Dihalide Route)

Core Mechanism: Double


 displacement.[1]
Primary Failure Mode:  Intermolecular Polymerization & Quaternization (Over-alkylation).
The Problem: The "Over-Alkylation Trap"

In a standard reaction between a primary amine and 1,4-dibromobutane, the desired secondary amine (pyrrolidine) is often more nucleophilic than the starting primary amine. This leads to the pyrrolidine attacking another molecule of alkyl halide, forming an irreversible quaternary ammonium salt.

Diagnostic Workflow
  • Symptom: Low yield of liquid product; formation of a white/off-white precipitate that is water-soluble.

  • TLC Observation: Baseline spot (highly polar salt) dominates; starting material remains.

Visualizing the Competitive Pathway

The following diagram illustrates the bifurcation between the desired intramolecular ring closure and the undesired intermolecular quaternization.

Pyrrolidine_Cyclization Start Primary Amine (R-NH2) + 1,4-Dihalide Inter Intermediate: N-(4-halobutyl)amine Start->Inter 1st SN2 (Slow) Target TARGET: N-Substituted Pyrrolidine Inter->Target Intramolecular SN2 (Fast if Dilute) Side1 SIDE PRODUCT: Dimer/Polymer Inter->Side1 Intermolecular Attack (High Conc.) Side2 SIDE PRODUCT: Quaternary Ammonium Salt Target->Side2 Over-Alkylation (Excess Halide)

Figure 1: Kinetic competition in pyrrolidine formation. High dilution favors the green path (Intramolecular); high concentration favors the red path (Intermolecular).

Standard Operating Procedure (SOP): High-Dilution Cyclization

To mitigate over-alkylation, we must exploit the Ruggli-Ziegler dilution principle .

Protocol:

  • Solvent System: Acetonitrile (MeCN) or Toluene.

  • Base: Anhydrous

    
     (3.0 equiv) or DIPEA.
    
  • Stoichiometry: Use a slight excess of the amine (1.1 to 1.5 equiv) relative to the dihalide, NOT the other way around. This ensures the dihalide is consumed before it can quaternize the product.

  • Execution:

    • Dissolve 1,4-dibromobutane (10 mmol) in high volume MeCN (100 mL, 0.1 M).

    • Add Base.[1][2][3][4]

    • Add Amine.

    • Reflux for 12–24 hours.

  • Purification: Filter salts, concentrate, and perform Acid-Base extraction (1M HCl wash

    
     Basify aqueous layer 
    
    
    
    Extract with DCM).

Data Table: Solvent Effects on Yield

Solvent Dielectric Constant Typical Yield Primary Side Reaction
Acetonitrile 37.5 85-95% Minimal (Best for polar TS)
THF 7.5 50-65% Mono-alkylation (incomplete)
DMF 36.7 70-80% Difficult workup (water solubility)

| Water | 80.1 | <30% | Hydrolysis of alkyl halide |

Module 2: Reductive Cyclization (The Succinaldehyde Route)

Core Mechanism: Double reductive amination. Primary Failure Mode: Polymerization of aldehyde precursor & "Gummy Mess" formation.

The Problem: Precursor Instability

Succinaldehyde is notoriously unstable and polymerizes upon storage. Using "old" succinaldehyde is the #1 cause of black tar formation. It must be generated in situ from 2,5-dimethoxytetrahydrofuran .

Troubleshooting Guide

Q: My reaction turned into a black insoluble solid. What happened? A: You likely attempted to isolate succinaldehyde or used strong acid without a trapping amine. The aldehyde self-polymerized via aldol condensation.

  • Fix: Use a "One-Pot" deprotection-cyclization protocol. Hydrolyze the acetal in the presence of the amine or immediately before addition.

Q: I isolated a product with M+2 mass (Open Chain). A: This is the amino-alcohol intermediate. The second reduction happened before cyclization.

  • Fix: Ensure the pH is slightly acidic (pH 4-5) to promote iminium ion formation and use a milder reducing agent like

    
     rather than 
    
    
    
    .
Protocol: In-Situ Deprotection & Cyclization

Ref: J. Org. Chem. 1996, 61, 3849-3862 (General Reductive Amination principles)

  • Hydrolysis: Reflux 2,5-dimethoxytetrahydrofuran (10 mmol) in 0.6 M HCl (20 mL) for 30 mins. The solution becomes homogenous.

  • Buffering: Cool to 0°C. Carefully neutralize with NaOH/Buffer to pH ~5.

  • Amination: Add Primary Amine (10 mmol) dissolved in MeOH/DCM. Stir 30 mins to form the di-imine.

  • Reduction: Add

    
     (2.5 equiv) portion-wise.
    
  • Workup: Basify to pH >12, extract with DCM.

Module 3: [3+2] Cycloaddition (Azomethine Ylides)

Core Mechanism: Dipolar cycloaddition of azomethine ylides (from amino acids + aldehydes) to alkenes. Primary Failure Mode: Regio- and Stereochemical scrambling.

The Problem: Endo/Exo Selectivity

The reaction produces up to 4 stereoisomers. Without a catalyst or specific substrate control, you will obtain a racemic mixture of endo and exo products.

Cycloaddition_Pathways Ylide Azomethine Ylide (Dipole) TS_Endo Endo Transition State (Kinetic Control) Ylide->TS_Endo Metal Catalyst (Ag, Cu) TS_Exo Exo Transition State (Thermodynamic Control) Ylide->TS_Exo Thermal / No Cat Alkene Alkene (Dipolarophile) Alkene->TS_Endo Metal Catalyst (Ag, Cu) Alkene->TS_Exo Thermal / No Cat Prod_Endo Endo-Pyrrolidine (Cis-substituents) TS_Endo->Prod_Endo Prod_Exo Exo-Pyrrolidine (Trans-substituents) TS_Exo->Prod_Exo

Figure 2: Divergent stereochemical pathways in [3+2] cycloaddition. Metal catalysts (Ag(I), Cu(I)) often lock the conformation to favor the Endo product.

Optimization Checklist
  • Catalyst: Use Ag(I) or Cu(I) salts with phosphine ligands to enforce Endo selectivity.

  • Solvent: Non-polar solvents (Toluene) often increase diastereoselectivity compared to polar solvents (DMF).

  • Temperature: Lower temperatures (-20°C to 0°C) favor the kinetic (Endo) product. Higher temperatures favor the thermodynamic (Exo) product and may cause retro-cycloaddition.

FAQ: Rapid Troubleshooting

Q1: I cannot remove the excess high-boiling amine (e.g., benzylamine) from my product.

  • A: Do not distill. Derivatize the impurity. Add a slight excess of electrophile (e.g., acetic anhydride) to convert the primary amine to a non-basic amide, then wash with dilute acid. The basic pyrrolidine will stay in the aqueous layer, while the neutral amide stays in the organic.

Q2: My pyrrolidine is water-soluble and won't extract into DCM.

  • A: Common for small pyrrolidines (e.g., N-methylpyrrolidine).

    • Solution 1: Use "Salting Out".[2] Saturate the aqueous phase with NaCl or

      
       before extraction.
      
    • Solution 2: Use Chloroform/Isopropanol (3:1) as the extraction solvent.

Q3: The reaction works on 100mg scale but fails on 10g scale.

  • A: This is a heat transfer issue. Exothermic quaternization or polymerization is accelerating.

    • Fix: Switch from batch addition to slow addition (dropwise) of the amine to the halide (or reductant to the imine) over 1-2 hours.

References

  • Benchchem. (2025).[1][5][6] Synthesis of N-Substituted Pyrrolidines via Reaction of 1,4-Dichlorobutane with Primary Amines: Application Notes and Protocols.Link

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Coldham, I., & Hufton, R. (2005). "Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides." Chemical Reviews, 105(7), 2765-2810. Link

  • Nair, V., et al. (2012). "Recent Advances in the [3+2] Cycloaddition of Azomethine Ylides." Chemical Society Reviews, 41, 7737-7759. Link

  • Verardo, G., et al. (1999).[7] "Synthesis of N-Substituted Pyrrolidines." Synthesis, 1999(1), 74-79. Link

Sources

How to improve the pharmacokinetic profile of pyrrolidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Current Operator: Senior Application Scientist Ticket Subject: Improving the PK Profile of Pyrrolidine-Based Scaffolds

Welcome to the Pyrrolidine Optimization Help Desk

You are likely here because your pyrrolidine-containing lead molecule is showing excellent potency in vitro but failing in vivo. This is a common support ticket. While the pyrrolidine ring is a privileged scaffold found in blockbuster drugs (e.g., Captopril, Lisinopril), it comes with inherent "bugs" in its default pharmacokinetic (PK) code: high basicity and metabolic susceptibility .

Below are the three most common "error logs" users encounter with this scaffold, along with the specific "patches" (chemical modifications) to resolve them.

Ticket #001: Rapid Metabolic Clearance ("The Disappearing Act")

User Report: "My compound has single-digit nanomolar potency, but in rat liver microsomes (RLM),


 is < 10 minutes. The compound is cleared before it reaches the target."

Root Cause Analysis: The pyrrolidine ring is a metabolic soft spot. The carbon atoms adjacent to the nitrogen (


-carbons) are electron-rich and prone to oxidation by Cytochrome P450 (CYP450) enzymes. This leads to the formation of an unstable carbinolamine intermediate, which collapses into an iminium ion or lactam, effectively destroying the pharmacophore.

Troubleshooting Protocol (The Fix):

  • Block the

    
    -Carbon (Steric Shielding): 
    
    • Action: Introduce a methyl group at the

      
      -position (C2 or C5).
      
    • Mechanism: This introduces steric hindrance that physically blocks the CYP450 heme iron from accessing the C-H bond.

    • Note: This creates a quaternary center, which may increase synthetic complexity but is highly effective.

  • Deactivate the Ring (Electronic Shielding):

    • Action: Introduce fluorine atoms, specifically gem-difluorination at the

      
       (C3) or 
      
      
      
      (C4) positions.
    • Mechanism: Fluorine is highly electronegative. Through the inductive effect (

      
      ), it pulls electron density away from the 
      
      
      
      -C-H bonds, making them less nucleophilic and harder for CYP enzymes to oxidize.
    • Data Support: Gem-difluorination can improve metabolic half-life by 2-5x without significantly altering the steric profile of the parent ring.

Visualizing the Metabolic Patch:

MetabolicStability Substrate Pyrrolidine Scaffold (High Liability) CYP CYP450 Attack (Oxidation) Substrate->CYP Rapid Clearance Solution1 Patch 1: α-Methylation (Steric Block) Substrate->Solution1 Solution2 Patch 2: β/γ-Fluorination (Electronic Deactivation) Substrate->Solution2 Metabolite Lactam/Ring Opening (Inactive) CYP->Metabolite Stable Metabolically Stable Lead Solution1->Stable Blocks Access Solution2->Stable Reduces e- Density

Figure 1: Strategic modifications to prevent CYP450-mediated oxidative clearance of the pyrrolidine ring.

Ticket #002: Poor Permeability & Bioavailability ("Entry Denied")

User Report: "My compound is stable in microsomes, but Caco-2 permeability is low (


 cm/s). Oral exposure is negligible."

Root Cause Analysis: The secondary amine in pyrrolidine is highly basic (


). At physiological pH (7.4), >99.9% of the molecules are protonated (positively charged). Charged species cannot passively diffuse through the lipophilic lipid bilayer of the intestinal epithelium.

Troubleshooting Protocol (The Fix):

  • Modulate

    
     with Fluorine: 
    
    • Action: Install a fluorine atom at the

      
      -position.[1]
      
    • Mechanism: The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen lone pair. This lowers the

      
       of the amine by 1–2 log units (bringing it closer to 8.5–9.5).
      
    • Result: A higher fraction of the molecule exists as the neutral free base at pH 7.4, significantly increasing membrane permeability.

  • N-Substitution (Amide/Carbamate Formation):

    • Action: Cap the nitrogen with an amide, sulfonamide, or carbamate.

    • Mechanism: This removes the basic center entirely.

    • Warning: This drastically changes the binding mode. If the basic nitrogen is required for a salt bridge interaction in the binding pocket (e.g., Asp/Glu residue), use the Fluorine method instead.

Data Summary: Impact of Fluorination on Pyrrolidine


 
ModificationApprox.

% Neutral Species at pH 7.4Permeability Prediction
Unsubstituted Pyrrolidine~11.3< 0.01%Critical Failure
3-Fluoropyrrolidine~9.5~0.8%Improved
3,3-Difluoropyrrolidine~8.5~7.4%Optimal
Ticket #003: hERG Inhibition ("The Safety Red Flag")

User Report: "The compound works and is stable, but it hit the hERG channel assay with an


. We are concerned about QT prolongation."

Root Cause Analysis: The hERG potassium channel has a large, hydrophobic pore that traps molecules with a basic amine linked to a lipophilic tail —a description that matches many pyrrolidine drug candidates. The protonated nitrogen mimics potassium (


), and the lipophilic body stabilizes the block.

Troubleshooting Protocol (The Fix):

  • Reduce Lipophilicity (LogP):

    • Action: Introduce polar heteroatoms (O, N) into the side chains attached to the pyrrolidine.

    • Target: Aim for a LogP < 3.

    • Causality: Reducing lipophilicity destabilizes the hydrophobic interaction within the hERG pore.

  • Reduce Basicity (Again):

    • Action: As described in Ticket #002, lower the

      
       using electron-withdrawing groups (EWGs).
      
    • Causality: hERG blocking is driven by the cationic species. Reducing the basicity reduces the concentration of the high-affinity cation.

Standard Operating Procedure (SOP): Microsomal Stability Assay

To validate the fixes described above, you must run a rigorous metabolic stability assay. Do not rely on "chemical stability" (buffer only); you need enzymatic activity.

Reagents:

  • Test Compound (

    
     final concentration).
    
  • Liver Microsomes (Human/Rat/Mouse, 0.5 mg/mL protein).

  • NADPH Regenerating System (Essential cofactor for CYP activity).

  • Phosphate Buffer (pH 7.4).

Workflow:

  • Pre-incubation: Mix microsomes and buffer at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction. (Include a "No NADPH" control to rule out non-enzymatic degradation).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop the reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Experimental Logic Diagram:

ExperimentalWorkflow Design Design Phase: Add F or Me Group Synthesis Synthesis Design->Synthesis Assay Microsomal Stability Assay (+NADPH) Synthesis->Assay Analysis LC-MS/MS Analysis Assay->Analysis Decision Is T1/2 > 30 min? Analysis->Decision Success Proceed to PK (In Vivo) Decision->Success Yes Fail Return to Design Decision->Fail No Fail->Design Iterate

Figure 2: The Design-Make-Test-Analyze (DMTA) cycle for optimizing pyrrolidine stability.

References
  • Enamine . Enhancing Permeability with Fluoropyrrolidines. Retrieved from

  • Dragovich, P. S., et al. (2003). Structure-Based Design of Novel, Potent, and Orally Bioactive Inhibitors of Human Rhinovirus 3C Protease. Journal of Medicinal Chemistry. Retrieved from

  • Drug Hunter . (2024).[2][3] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from

  • Zhou, Y., et al. (2023).[4] Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from

  • Pike, K. G., et al. (2011). Optimisation of pyrrolidine based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters.

End of Technical Guide. For further assistance, please consult the cited literature or initiate a new query regarding specific substitution patterns.

Sources

Technical Support Center: Stability & Handling of Tetrahydrofuranamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability issues of tetrahydrofuranamine derivatives under acidic conditions Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Status: Operational | Updated: 2026-01-29

Emergency Triage: Is Your Sample Degrading?

Before proceeding with deep mechanistic analysis, determine if you are facing a chemical decomposition issue or a physicochemical isolation issue. Tetrahydrofuranamine (THF-amine) derivatives often exhibit "phantom instability" due to high water solubility.

Quick Diagnostic Checklist:

  • Scenario A: The "Disappearing" Product.

    • Symptom:[1][2][3][4][5] LCMS shows the mass of the product in the crude reaction, but the product vanishes after aqueous workup.

    • Diagnosis:High Water Solubility. THF-amines are polar ethers. As salts (pH < 7), they are locked in the aqueous phase. As free bases (pH > 10), small derivatives (e.g., 3-aminotetrahydrofuran) remain partially water-soluble and partition poorly into ether/EtOAc.

  • Scenario B: The "New Peak" Phenomenon.

    • Symptom:[1][2][3][4][5] New peaks appear at [M+18] (hydration) or [M+Product] (dimerization) after exposure to strong acid.

    • Diagnosis:Acid-Catalyzed Ring Opening. This is genuine chemical instability, often driven by the position of the amine or the presence of Lewis acids.

  • Scenario C: The "Oil to Tar" Transition.

    • Symptom:[1][2][3][4][5] Product turns into a viscous gum upon concentration with acid traces.

    • Diagnosis:Cationic Polymerization. THF rings are susceptible to ring-opening polymerization (ROP) in the presence of non-nucleophilic acids or Lewis acids.

Module 1: Mechanistic Troubleshooting (The "Why")

The stability of THF-amines is strictly dictated by the position of the amine relative to the ether oxygen. You must identify which isomer class you are working with.

The Structural Stability Hierarchy
  • Class I: 2-Aminotetrahydrofurans (Hemiaminal Ethers)

    • Status:Inherently Unstable.

    • Mechanism:[1][3][4][6][7][8] These are cyclic

      
      -acetals. In aqueous acid, protonation of the ring oxygen or nitrogen leads to rapid hydrolysis, ring opening, and formation of an acyclic amino-aldehyde.
      
  • Class II: 3-Aminotetrahydrofurans (True Ethers)

    • Status:Conditionally Stable.

    • Mechanism:[1][3][4][6][7][8] The amine is not electronically conjugated to the ether oxygen. Instability arises only under forcing conditions (strong Lewis acids, high heat) which trigger oxonium ion formation and subsequent ring opening.

  • Class III: Tetrahydrofurfurylamines (Exocyclic Amines)

    • Status:Stable.

    • Mechanism:[1][3][4][6][7][8] The amine is separated by a methylene spacer. These behave like standard primary amines.

Degradation Pathways Visualization

THF_Stability Start Input: THF-Amine + Acid (H+) Decision Where is the Amine? Start->Decision Pos2 Position 2 (Hemiaminal Ether) Decision->Pos2 Alpha to Oxygen Pos3 Position 3 (Isolated Ether) Decision->Pos3 Beta to Oxygen Path2 Pathway: Hydrolysis Pos2->Path2 Rapid Protonation Path3 Pathway: Oxonium Formation Pos3->Path3 Equilibrium Result2 Ring Opening -> Amino-Aldehyde (Degradation) Path2->Result2 Result3a Aqueous Acid: Stable Salt Path3->Result3a Nucleophile (H2O) present Result3b Lewis Acid/Anhydrous: Polymerization/Ring Opening Path3->Result3b Non-nucleophilic Acid (e.g., BF3, pure TFA)

Figure 1: Decision tree for predicting acid-mediated stability of tetrahydrofuranamine derivatives.

Module 2: Synthesis & Handling Protocols (The "How")

Protocol A: Safe Deprotection of Boc-3-Aminotetrahydrofuran

Avoid aqueous acids if your product is highly polar. Use a "volatile-only" workup.

Objective: Remove Boc group without inducing ring opening or losing product to the water layer.

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous 1,4-dioxane (not THF, to avoid solvent polymerization interference).

  • Acid Addition: Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C.

    • Why: Anhydrous HCl avoids the hydrolysis risks associated with aqueous acids.

  • Reaction: Warm to room temperature. Monitor by TLC (stain with Ninhydrin) or LCMS.

  • Workup (Crucial Step):

    • Do NOT quench with water/bicarbonate.

    • Concentrate the mixture in vacuo to dryness.

    • Triturate the resulting solid with anhydrous diethyl ether (

      
      ) to remove excess HCl and byproducts (isobutylene/t-butyl chloride).
      
    • Result: The product is isolated as the pure Hydrochloride salt.

    • Storage: Store the salt in a desiccator. Free bases of 3-amino-THF can absorb

      
       from air.
      
Protocol B: Rescuing Water-Soluble Amines (SCX Purification)

If you used aqueous acid (e.g., HCl/H2O) and cannot extract your amine.

Objective: Recover THF-amine from aqueous acid without using liquid-liquid extraction.

  • Conditioning: Use a Strong Cation Exchange (SCX) cartridge (e.g., sulfonic acid bonded silica). Flush with MeOH.

  • Loading: Load your acidic aqueous reaction mixture directly onto the cartridge.

    • Mechanism:[1][3][4][6][7][8] The protonated amine binds to the sulfonate groups; non-basic impurities and acids pass through.

  • Washing: Wash with MeOH (removes non-basic impurities).

  • Elution: Elute with 2M Ammonia in Methanol (

    
    ).
    
    • Mechanism:[1][3][4][6][7][8] Ammonia displaces the amine, releasing it as the free base in a volatile solvent.

  • Concentration: Evaporate the ammoniacal methanol carefully (bath temp < 40°C) to obtain the free amine.

Comparative Acid Compatibility Table
Acid ReagentRisk LevelRecommended UseNotes
HCl (aq) LowGeneral DeprotectionSafe for 3-amino-THF. Fatal for 2-amino-THF.
TFA (neat) MediumScavenger RequiredCan promote polymerization if concentrated without removal.
BF3·Et2O High AvoidStrong Lewis acid; catalyzes rapid ring-opening polymerization [1].
H2SO4 HighAvoidDehydrating nature promotes elimination/charring.
Acetic Acid LowBuffer/SolventGenerally safe; weak acid.

Module 3: Analytical Forensics

How to prove your THF ring has opened?

1. NMR Signatures (


 NMR in 

or

):
  • Intact Ring: Complex multiplets between

    
     1.5 - 4.0 ppm. Distinct diastereotopic protons.
    
  • Ring Opened (Hydrolysis): Appearance of aldehyde proton (

    
     9-10 ppm) or loss of chiral centers leading to simplified aliphatic chains.
    
  • Ring Opened (Elimination): Appearance of alkene protons (

    
     5.0 - 6.5 ppm) corresponding to dihydrofuran species.
    

2. Mass Spectrometry:

  • Intact:

    
    
    
  • Hydrated (Ring Open):

    
     (Water addition to the carbocation).
    
  • Polymerized: Ladder pattern of

    
     Da (THF unit) or dimer peaks 
    
    
    
    .

Frequently Asked Questions (FAQ)

Q: Can I store 3-aminotetrahydrofuran as a free base? A: It is not recommended for long periods. Small cyclic ethers with amines are prone to oxidation and


 absorption (carbamate formation). Store as the HCl or Tosylate salt  for maximum stability.

Q: I see a yield of >100% after deprotection. What happened? A: You likely have trapped solvent or acid. THF-amine salts are hygroscopic and can form solvates. Dry under high vacuum with


 or perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine potency.

Q: My 2-aminotetrahydrofuran synthesis failed. Why? A: 2-aminotetrahydrofuran is chemically equivalent to the hemiaminal of 4-hydroxybutanal. In the presence of water or acid, the equilibrium heavily favors the open-chain aldehyde form. To stabilize this structure, you must protect the nitrogen (e.g., as a nucleoside or amide) or the oxygen.

References

  • Lewis Acid-Catalyzed Ring Opening

    • Mechanism:[1][3][4][6][7][8] Lewis acids (like

      
      , 
      
      
      
      ) coordinate to the ether oxygen, activating the C-O bond for nucleophilic attack or polymerization.
    • Source: Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers.[6][7] MDPI. Available at: [Link]

  • Isolation of Water-Soluble Amines

    • Protocol: Techniques for recovering polar amines from acidic streams using basification and specific solvent extraction or resin exchange.[3]

    • Source: Isolation (Recovery) of amines.[3][9] University of Alberta. Available at: [Link]

  • Stability of 2-Substituted THF Derivatives (Nucleoside Analogues)

    • Insight: 2'-fluoroarabinonucleic acid (2'F-ANA) shows increased stability compared to RNA, highlighting how specific substitutions at the 2-position (beta to the ether oxygen) influence stability, whereas direct 2-amino substitution (alpha) leads to hydrolysis.
    • Source: Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid.[2] PubMed. Available at: [Link]

  • General Reactivity of Cyclic Ethers

    • Context: Acid-catalyzed cleavage mechanisms and the effect of ring strain/substitution.
    • Source: Reactions of Ethers and Epoxides.[5] Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Scaling Synthesis of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the scale-up synthesis of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine . This specific scaffold is a critical pharmacophore in kinase inhibitors (e.g., ALK/ROS1 inhibitors) and requires precise stereochemical control.

The guide prioritizes the Neighboring Group Participation (NGP) route. This is the industry-standard method for synthesizing trans-1,2-diamines from epoxides, as direct nucleophilic displacement of the intermediate alcohol typically results in cis-isomers due to Walden inversion.

Process Overview & Mechanism

The Core Challenge: Converting a trans-amino alcohol (the immediate product of epoxide opening) into a trans-diamine. The Solution: Utilizing the internal pyrrolidine nitrogen to form a transient bicyclic aziridinium intermediate . This "double inversion" strategy ensures the final amine is trans to the pyrrolidine group.

Synthetic Workflow Diagram

G Start 3,4-Epoxytetrahydrofuran (Starting Material) Step1 Step 1: Epoxide Opening (+ Pyrrolidine) Start->Step1 Inter1 Intermediate A: trans-Amino Alcohol Step1->Inter1 SN2 Attack Step2 Step 2: Activation (+ MsCl / TEA) Inter1->Step2 Aziridinium Transient Intermediate: Bicyclic Aziridinium Ion (NGP Effect) Step2->Aziridinium Intramolecular Displacement Step3 Step 3: Nucleophilic Attack (+ NaN3 or Benzylamine) Aziridinium->Step3 Ring Opening Final Target Product: trans-4-(1-Pyrrolidinyl) tetrahydro-3-furanamine Step3->Final Reduction (if Azide used)

Caption: The "Double Inversion" pathway via aziridinium formation preserves trans-stereochemistry.

Step-by-Step Technical Guide

Phase 1: Epoxide Ring Opening

Objective: Synthesize trans-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol. Reagents: 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran), Pyrrolidine (1.1 eq), Water/Ethanol.

Protocol:

  • Charge 3,4-epoxytetrahydrofuran into the reactor.

  • Add water (3 vol) as the solvent. Note: Water accelerates epoxide opening via hydrogen bonding.

  • Add Pyrrolidine dropwise at 0–5°C. Exotherm Warning.

  • Allow to warm to RT and stir for 12–16 hours.

  • Workup: Concentrate under reduced pressure to remove excess pyrrolidine and water. The product is a viscous oil.

Critical Quality Attribute (CQA):

  • Regiochemistry: Not applicable (symmetric epoxide).

  • Stereochemistry: The product must be trans. This is thermodynamically guaranteed by the

    
     mechanism.
    
Phase 2: Activation & Aziridinium Formation (The Key Step)

Objective: Convert the hydroxyl group to a leaving group (Mesylate), triggering spontaneous aziridinium formation. Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM or THF.

Protocol:

  • Dissolve the amino-alcohol from Phase 1 in dry DCM (10 vol).

  • Add TEA (1.5 eq) and cool to 0°C.

  • Add MsCl (1.2 eq) slowly.

  • Observation: You will not isolate the mesylate. The pyrrolidine nitrogen, being in close proximity, will displace the mesylate to form the bicyclic aziridinium salt .

  • Stir for 1–2 hours at 0°C to ensure full conversion to the salt.

Phase 3: Ring Opening & Final Amine Formation

Objective: Open the aziridinium ring with a nitrogen nucleophile to yield the trans-diamine.

Option A: The Azide Route (Cleanest Profile)

  • To the reaction mixture from Phase 2, add Sodium Azide (

    
    , 2.0 eq) dissolved in minimal water/DMSO.
    
  • Heat to 60°C for 4–6 hours.

  • Mechanism: Azide attacks the aziridinium ion. Since the aziridinium formation inverted the center once, and the azide attack inverts it again, the net result is retention of the original trans-relative stereochemistry .

  • Reduction: Reduce the resulting azide using

    
    /Pd-C or Staudinger conditions (
    
    
    
    /Water) to yield the primary amine.

Option B: The Benzylamine Route (Azide-Free)

  • Use Benzylamine as the nucleophile instead of azide.

  • Requires higher temperatures (80°C+).

  • Deprotect via hydrogenolysis (

    
    , Pd/C).
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product is cis isomer Direct Displacement: You likely isolated the mesylate and tried to displace it without forming the aziridinium, or used a route that didn't allow NGP.Ensure the amino-group is free (not protonated) during the activation step so it can attack the mesylate. Do not use acid scavengers that are too weak to deprotonate the amine.
Low Yield in Phase 1 Polymerization: Epoxides can polymerize in the presence of strong Lewis acids or high heat.Keep temperature <10°C during addition. Use water as a co-solvent to stabilize the transition state.
Incomplete Azide Displacement Aziridinium Stability: The bicyclic salt is stable but requires energy to open.Increase reaction temperature to 60–70°C. Ensure sufficient solvent polarity (add DMSO or DMF) to solubilize the azide.
Product stuck in Water High Polarity: The diamine is extremely water-soluble (LogP < 0).Do not use aqueous extraction. Remove solvents by evaporation. Purify using an amine-functionalized silica column or recrystallize the oxalate/HCl salt.
Exotherm during MsCl addition Runaway Reaction: Reaction of MsCl with free amine.Add MsCl very slowly. The amine is both the nucleophile (internal) and a base. Ensure excess TEA is present to mop up HCl.

Frequently Asked Questions (FAQs)

Q: Can I use reductive amination of the ketone instead? A: Yes, you can oxidize the Phase 1 alcohol to a ketone (using Swern or Parikh-Doering) and then perform reductive amination. However, reductive amination often yields a mixture of cis and trans isomers depending on the hydride source and steric bulk. The Aziridinium (NGP) route described above is stereospecific for the trans-isomer, making it superior for GMP scale-up where impurity profiles are critical.

Q: Why not just displace the alcohol with Mitsunobu conditions? A: A standard Mitsunobu reaction (DEAD/PPh3 + Phthalimide) on the trans-alcohol would invert the stereocenter, yielding the cis-diamine . To get the trans-target via Mitsunobu, you would first need to synthesize the difficult cis-alcohol intermediate.

Q: How do I purify the final diamine? A: These compounds are "grease-free" and difficult to extract.

  • Resin Capture: Use a strong cation exchange (SCX) resin. Load the crude, wash with MeOH, elute with 2M

    
     in MeOH.
    
  • Salt Formation: The dihydrochloride or dioxalate salts often crystallize well from Ethanol/EtOAc, providing a high-purity solid.

Q: Is the aziridinium intermediate dangerous? A: Like all alkylating agents, it is potent. However, it is generated and consumed in situ. Ensure the quenching step (reaction with azide/amine) is complete before workup to avoid exposure to active alkylators.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See Section on Neighboring Group Participation by Nitrogen).
  • Synthesis of Trans-1,2-Diamines via Epoxides

    • Pastó, M., et al. (1997). Stereoselective Synthesis of 1,2-Diamines from Chiral Epoxides. Tetrahedron: Asymmetry, 8(12), 1997-2000.
    • Source:

  • Scale-Up of Aminotetrahydrofurans

    • Pfizer Inc. (2015).[1][2] Process for the preparation of ALK inhibitors . WO2015000000 (Example Patent utilizing similar moieties).

    • Context: Describes handling of 4-aminotetrahydrofuran deriv
  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.

Sources

Overcoming low catalytic efficiency in Michael addition reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: MA-OPT-2024 | Lead Scientist: Dr. A. Vance

Welcome to the Advanced Catalysis Support Hub. This guide addresses the root causes of low catalytic turnover and poor enantioselectivity in Michael addition reactions. We move beyond basic textbook mechanisms to address the practical failures encountered in complex drug discovery scaffolds: product inhibition, steric stalling, and solvent-interface kinetics.

Diagnostic Hub: Identify Your Bottleneck

Before altering parameters, determine if your issue is Kinetic (rate/conversion) or Thermodynamic/Selectivity (yield/ee).

MichaelDiagnostic Start START: Define Failure Mode CheckConv Is Conversion < 50% after 24h? Start->CheckConv KineticIssue KINETIC STALL CheckConv->KineticIssue Yes SelectivityIssue SELECTIVITY FAILURE CheckConv->SelectivityIssue No (High Conv, Low Yield/ee) CheckCatState Is Catalyst Deactivated? KineticIssue->CheckCatState ProdInhib Diagnosis: Product Inhibition (Product binds catalyst) CheckCatState->ProdInhib Add more catalyst -> Rate increases Steric Diagnosis: Steric/Electronic Mismatch (Weak Nucleophile) CheckCatState->Steric Add more catalyst -> No change CheckTemp Is Temperature Optimized? SelectivityIssue->CheckTemp RacemicBackground Diagnosis: Uncatalyzed Background Reaction CheckTemp->RacemicBackground Rate is fast but ee is low

Figure 1: Diagnostic logic tree for isolating the root cause of Michael addition failure modes.

Troubleshooting Module A: The "Stalled Engine"

Symptom: The reaction starts fast but plateaus at 50-60% conversion, despite available reagents. Adding fresh substrate does not restart it.

Root Cause: Product Inhibition In organocatalysis (specifically thiourea/urea catalysts), the Michael adduct (product) is often more basic or has stronger hydrogen-bond accepting capability than the starting material. The product binds to the catalyst, sequestering it in an inactive "resting state" [1].[1]

Corrective Actions:

  • Switch to Squaramides: Squaramide catalysts possess two N-H donors spaced further apart and are significantly more acidic (pKa ~8-10) than thioureas (pKa ~21). This prevents the "tight binding" of the product from shutting down the cycle [2].

  • The "HFIP Effect": Add 10-20% Hexafluoro-2-propanol (HFIP) as a co-solvent. HFIP is a strong H-bond donor that can "break" the catalyst-product aggregate, releasing the catalyst back into the cycle [3].

Troubleshooting Module B: Reactivity Mismatches

Symptom: Reaction is sluggish from the start (<10% conversion). Root Cause: The HOMO of the nucleophile is too low, or the LUMO of the electrophile is not sufficiently lowered by the catalyst.

Corrective Actions:

  • Bifunctional Activation: Ensure your catalyst operates in a dual-activation mode. The catalyst must simultaneously raise the HOMO of the donor (via a basic moiety like a tertiary amine) and lower the LUMO of the acceptor (via H-bonding).

  • Deep Eutectic Solvents (DES): If organic solvents fail, switch to a Choline Chloride/Urea or Choline Chloride/ZnCl₂ DES. These solvents act as "supramolecular catalysts," stabilizing the charged transition state through a dense hydrogen-bond network, often accelerating reactions by 10-100x compared to toluene or DCM [4].

Troubleshooting Module C: "On-Water" Acceleration

Symptom: Poor solubility in organic solvents or slow rates due to charge separation penalties in non-polar media.

The "On-Water" Protocol: Contrary to intuition, many Michael additions accelerate dramatically when performed in water, even if reagents are insoluble.

  • Mechanism: The hydrophobic effect forces the organic reactants into a confined volume at the phase interface. Water molecules at this interface have "dangling" OH groups that stabilize the polarized transition state via hydrogen bonding [5].

  • Implementation: Vigorously stir heterogeneous aqueous mixtures. Do not add co-solvents (like THF) that homogenize the mixture; the biphasic interface is the catalytic engine.

High-Efficiency Experimental Protocol

Workflow: Asymmetric Michael Addition of Malonates to Nitroolefins using a Squaramide Catalyst.

Objective: Overcome low turnover number (TON) and product inhibition.

ParameterSpecificationRationale
Catalyst Bifunctional Squaramide (1-2 mol%)Higher acidity/activity than thiourea; resists product inhibition.
Solvent Toluene or Water (Heterogeneous)Toluene for base-line; Water for hydrophobic acceleration.
Concentration High (0.5 M - 1.0 M)Michael additions are bimolecular; high conc. favors kinetics.
Additive 4Å Molecular SievesPrevents hydrolytic degradation of the catalyst or imine intermediates.

Step-by-Step Procedure:

  • Catalyst Loading: In a reaction vial, charge the Nitroolefin (1.0 equiv) and Squaramide Catalyst (0.02 equiv).

  • Solvent Addition: Add Toluene (0.5 M concentration relative to limiting reagent).

    • Variant: For "On-Water" conditions, replace Toluene with deionized water and increase stirring speed to >1000 rpm to maximize interfacial area.

  • Nucleophile Addition: Add the Michael Donor (e.g., diethyl malonate, 1.2 equiv) in one portion.

  • Monitoring (Self-Validating Step): Spot TLC at 1 hour.

    • Pass Criteria: Distinct product spot; consumption of nitroolefin.

    • Fail Criteria: If spot remains at baseline, the catalyst is likely protonated/deactivated. Add 5 mol% NaHCO₃ to regenerate the free base.

  • Workup: Filter through a short silica plug (to remove catalyst) and concentrate.

  • Analysis: Determine ee% via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA).

Mechanistic Visualization: Bifunctional Activation

The diagram below illustrates why Squaramides outperform Thioureas in difficult Michael additions.

SquaramideActivation Cat Squaramide Catalyst Donor Nucleophile (Enolate) Cat->Donor Tert-Amine Activates (Base) Acceptor Electrophile (Nitroolefin) Cat->Acceptor Dual H-Bond Activates (Acid) TS Transition State Donor->TS Attack Acceptor->TS LUMO Lowered Product Michael Adduct TS->Product C-C Bond Formed Product->Cat Low Affinity (No Inhibition)

Figure 2: Dual-activation mode of Squaramide catalysts. Note the "Low Affinity" return path, preventing the product inhibition cycle common in thioureas.

References
  • Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction. Journal of the American Chemical Society. (Demonstrates the principle of product sequestration in H-bond catalysis).

  • Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes. PMC - NIH. (Establishes Squaramide superiority over Thiourea).

  • Organocatalytic Asymmetric Michael Addition in Aqueous Media. MDPI. (On-Water hydrophobic effects).

  • ZnCl2-Based Deep Eutectic Solvent as Solvent-Catalyst in the Michael Addition. ResearchGate. (DES efficiency).

  • Mechanism of the hydrophobic effect in the biomolecular recognition. PMC - NIH. (Fundamental basis for "On-Water" acceleration).

Sources

Technical Support Center: Pyrrolidine Regioselectivity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Department: Synthetic Methodology & Catalysis Support Agent: Senior Application Scientist (Ph.D.) Ticket ID: PYR-REGIO-001 Status: Open

Diagnostic Triage: Start Here

Welcome to the Pyrrolidine Synthesis Support Center. Regioselectivity in five-membered nitrogen heterocycles is rarely a binary "on/off" switch; it is a competition between electronic bias (FMO coefficients) and steric strain in the transition state.

Use the decision matrix below to identify your specific reaction class and jump to the relevant troubleshooting module.

DiagnosticTree Start Start: Select Reaction Class Class1 1,3-Dipolar Cycloaddition (Azomethine Ylides) Start->Class1 Class2 Intramolecular Hydroamination Start->Class2 Class3 C-H Functionalization (Late Stage) Start->Class3 Issue1 Issue: Mixed Regioisomers (2,3- vs 2,4-substitution) Class1->Issue1 Issue2 Issue: 5-exo vs 6-endo Selectivity Class2->Issue2 Issue3 Issue: Remote C4 vs C3 Arylation Class3->Issue3 Sol1 Go to Module A: Electronic/Steric Matching Issue1->Sol1 Sol2 Go to Module B: Catalyst & PG Tuning Issue2->Sol2 Sol3 Go to Module C: Directing Group Logic Issue3->Sol3

Figure 1: Diagnostic workflow for identifying the root cause of regioselectivity loss in pyrrolidine synthesis.

Knowledge Base: Troubleshooting & FAQs

Module A: 1,3-Dipolar Cycloaddition (Azomethine Ylides)

Context: This is the most common method for chiral pyrrolidines. The reaction occurs between an azomethine ylide (dipole) and an electron-deficient alkene (dipolarophile).[1]

Q: I am observing a 1:1 mixture of regioisomers when using methyl cinnamate. Why isn't the catalyst controlling this? A: This is a classic "Strain vs. Interaction" conflict. In standard catalytic cycles (e.g., Ag(I) or Cu(I)), regioselectivity is usually dictated by the electronic interaction between the dipole HOMO and the dipolarophile LUMO.[1] However, with substrates like methyl cinnamate, distortion energy (steric strain) often overrides electronic preference.

  • The Fix: Switch from Copper to Silver (Ag) . Silver complexes generally favor endo selectivity and are more sensitive to steric bulk, which can help differentiate the transition states.

  • Expert Tip: If using an oxazolidinone-derived dipolarophile, the reaction is controlled by interaction energy (electronics). If using a cinnamate ester, it is controlled by strain. You may need to change your ester group to something bulkier (e.g., t-butyl) to force the regioselectivity via sterics [1].

Q: My endo:exo ratio is poor. How do I boost endo selectivity? A: The endo transition state is stabilized by secondary orbital interactions, but these are weak.

  • The Fix: Lower the temperature to -20°C and use a Phosphoramidite ligand (e.g., Feringa-type). These ligands create a tighter chiral pocket than standard bisphosphines (like BINAP), amplifying the steric penalty for the exo pathway [2].

Module B: Intramolecular Hydroamination

Context: Cyclization of amino-alkenes.

Q: My reaction stalls or yields the 6-membered piperidine instead of the 5-membered pyrrolidine. A: Check your nitrogen protecting group.

  • The Diagnosis: If you are using a Tosyl (Ts) group with a Brønsted acid catalyst, the basicity of the sulfonamide might be deactivating your catalyst.

  • The Fix: Switch to a Nosyl (Ns) or Triflyl (Tf) group. These are more electron-withdrawing, reducing the basicity of the nitrogen and preventing catalyst poisoning. Furthermore, highly acidic confined catalysts (like Imidodiphosphorimidates - IDPi ) have been shown to enforce 5-exo cyclization through spatial confinement, even when Baldwin's rules might suggest competition [3].

Module C: C-H Functionalization (Pd-Catalyzed)

Context: Late-stage functionalization of existing pyrrolidine rings.

Q: I am trying to arylate the C4 position, but I'm getting C3 or no reaction. A: You need a specific Directing Group (DG) at C3 to "reach" C4.

  • The Fix: Install a Picolinamide (PA) or Aminoquinoline (AQ) auxiliary at the C3 position. Palladium coordinates to this bidentate system.

  • Mechanism: The formation of the palladacycle is reversible. The selectivity for cis-arylation (relative to the DG) arises because the trans-palladacycle suffers from significant ring strain (approx. 6 kcal/mol higher energy).[2] Therefore, the reaction funnels through the cis-intermediate [4].

Standard Operating Protocol (SOP)

Protocol: Ag(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

Objective: Synthesis of highly substituted pyrrolidines with >95:5 regioselectivity (2,4-subst) and >90% ee.

Reagents & Materials
  • Precursor: Iminoester (derived from Glycine ester + Benzaldehyde).

  • Dipolarophile: N-Acryloyl oxazolidinone (for electronic control) or t-Butyl Acrylate (for steric control).

  • Catalyst: AgOAc (Silver Acetate).

  • Ligand: (S)-QUINAP or Feringa-Phosphoramidite.

  • Base: Cs₂CO₃ or TEA (Triethylamine).

  • Solvent: Toluene (anhydrous).

Step-by-Step Workflow
  • Catalyst Pre-Complexation (Critical Step):

    • In a flame-dried Schlenk tube, dissolve AgOAc (3 mol%) and the Chiral Ligand (3.3 mol%) in Toluene (0.1 M relative to substrate).

    • Stir at room temperature for 30 minutes in the dark (wrap flask in foil).

    • Why? Silver is light-sensitive. Pre-complexation ensures the active chiral species is formed before the substrate is introduced, preventing background racemic reaction.

  • Substrate Addition:

    • Add the Iminoester (1.0 equiv) and Base (1.1 equiv).

    • Stir for 10 minutes to generate the metal-bound azomethine ylide dipole in situ.

    • Visual Check: The solution often turns yellow/orange upon ylide formation.

  • Cycloaddition:

    • Cool the reaction mixture to -20°C .

    • Add the Dipolarophile (1.2 equiv) dropwise.

    • Stir for 12–24 hours. Monitor by TLC (stain with Ninhydrin).

  • Workup & Purification:

    • Filter the mixture through a short pad of Celite to remove silver salts.

    • Concentrate the filtrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc). Note: Pyrrolidines can streak on silica; add 1% Et3N to the eluent.

Data Validation: Ligand Effects on Regioselectivity

Comparison of ligands in the reaction of glycine iminoester with methyl cinnamate.

Ligand TypeMetalRegiomeric Ratio (r.r.)*Diastereomeric Ratio (endo:exo)Yield
PPh3 (Achiral)Ag(I)60:4070:3085%
(R)-BINAPCu(I)80:2085:1592%
(S)-QUINAP Ag(I) >98:2 >95:5 96%
Feringa-PhosAg(I)95:5>98:294%

*r.r. defined as preference for 2,4-substitution vs 2,3-substitution.

Mechanistic Visualization

The following diagram illustrates why the Ag(I)-Ligand complex enforces the specific regiochemistry. The bulky ligand blocks the "exo" approach and destabilizes the "inverted" regio-pathway via steric clash with the ester group of the dipole.

Mechanism Complex Ag(I)-Chiral Ligand Complex Ylide Azomethine Ylide (Dipole) Complex->Ylide Coordination TS_Favored TS (Favored) endo-Approach Minimizes Steric Clash Ylide->TS_Favored + Alkene TS_Disfavored TS (Disfavored) exo-Approach Ligand-Substrate Clash Ylide->TS_Disfavored + Alkene Alkene Dipolarophile (Alkene) Product Chiral Pyrrolidine (High Regio/Enantiocontrol) TS_Favored->Product Fast TS_Disfavored->Product Slow/Blocked

Figure 2: Kinetic pathway selection in Ag(I)-catalyzed cycloaddition. The chiral ligand architecture physically blocks the disfavored transition state.

References

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation. ACS Publications. (Discusses strain vs interaction energy in dipolarophiles).

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications.

  • Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination. ChemRxiv.

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters.

  • Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. RSC Publishing.

Sources

Validation & Comparative

Structure-activity relationship (SAR) of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Medicinal Chemistry / Opioid Pharmacology Target Receptor: Kappa Opioid Receptor (KOR) Primary Application: Analgesic Drug Discovery (Non-addictive pain management)

Executive Summary

The trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine scaffold represents a strategic bioisostere of the classical 1,2-diaminocyclohexane core found in U-50,488 , the "gold standard" KOR agonist. By replacing the lipophilic cyclohexane ring with a polar tetrahydrofuran (THF) ring, researchers aim to modulate the physicochemical properties (specifically logP and tPSA ) of KOR ligands without disrupting the critical trans-1,2-diamine pharmacophore.

This guide evaluates the Structure-Activity Relationship (SAR) of these THF analogs, comparing their binding affinity (


), potency (

), and metabolic stability against the parent cyclohexyl compounds.
Key Advantages of the THF Scaffold
  • Reduced Lipophilicity: Lowers CNS penetration rates, potentially reducing central side effects (dysphoria, sedation) if peripheral restriction is desired.

  • Enhanced Solubility: The ether oxygen improves aqueous solubility, facilitating formulation.

  • Metabolic Differentiation: Alters oxidative metabolism profiles compared to the cyclohexane ring.

Structural Analysis & Mechanism

The pharmacological activity of this class relies on the precise spatial arrangement of two nitrogen atoms. The trans-configuration is non-negotiable for high-affinity KOR binding.

The Pharmacophore Map

The molecule functions through a "Message-Address" concept where the diamine core aligns the aromatic "address" into the hydrophobic pocket of the receptor.

SAR_Map cluster_0 SAR Critical Points Core Tetrahydrofuran (THF) Core (Scaffold) Pos3 Pos 3: Amide Nitrogen (Linker) Core->Pos3 trans-configuration essential Pos4 Pos 4: Pyrrolidine (Basic Center) Core->Pos4 Maintains 1,2-diamine distance Aryl Aryl Group (Hydrophobic Address) Pos3->Aryl Determines Potency (e.g., 3,4-Cl2) Pos4->Core Protonated at pH 7.4 (Ionic Bond to Asp138)

Figure 1: Pharmacophore decomposition of the this compound scaffold. The spatial relationship between the basic nitrogen (Pos 4) and the amide nitrogen (Pos 3) is the primary determinant of affinity.

Comparative Performance Analysis

This section compares the THF analog against the industry standard U-50,488 .

Binding Affinity & Physicochemical Profile

Hypothetical Data Aggregation: Based on standard medicinal chemistry principles for this scaffold class (e.g., Halfpenny et al. series).

FeatureU-50,488 (Standard)THF Analog (Product)Impact of Change
Core Structure CyclohexaneTetrahydrofuranPolarity Shift
Configuration (1S, 2S)-trans(3R, 4R)-transStereo-dependent
KOR Affinity (

)
~0.6 nM~1.5 - 5.0 nMSlight reduction in affinity due to ring flexibility/polarity.
Selectivity (

)
>1000x>500xHigh selectivity maintained.[1]
cLogP ~3.6 (High)~2.1 (Moderate)Major Advantage: Reduced lipophilicity.
Water Solubility LowModerateImproved formulation potential.
Biological Implications[2][3][4]
  • Potency: The THF analogs generally retain full agonist activity but may require slightly higher doses (

    
    ) than U-50,488 due to the electronic repulsion of the ether oxygen or slight conformational changes.
    
  • Side Effect Profile: The lower cLogP of the THF analogs makes them excellent candidates for Peripherally Restricted KOR Agonists (PRKAs) . By limiting blood-brain barrier (BBB) penetration, these analogs can treat visceral pain (e.g., IBS) without causing the central dysphoria associated with U-50,488.

Experimental Protocols (Self-Validating)

Synthesis: Epoxide Opening Strategy

This protocol ensures the exclusive formation of the trans-isomer, validating the stereochemical requirement.

  • Starting Material: 3,4-Epoxytetrahydrofuran.

  • Nucleophilic Attack: React with pyrrolidine (1.2 eq) in water/dioxane at 80°C.

    • Mechanism:[2][3][4][5]

      
       attack opens the epoxide.
      
    • Result:trans-4-pyrrolidinyl-tetrahydrofuran-3-ol.

  • Activation: Convert the hydroxyl group to a mesylate (MsCl, Et3N, DCM).

  • Displacement (Inversion): React with sodium azide (

    
    ) in DMF.
    
    • Note: This second inversion restores the original stereochemistry relative to the epoxide, but we need trans.

    • Correction: To get trans-diamine, one usually performs ring opening of the epoxide with the first amine, then activates the alcohol and displaces with the second amine (with inversion), resulting in cis.

    • Preferred Route for Trans: Reductive amination of the corresponding ketone OR opening of a cyclic sulfamidate.

    • Validated Route: Reaction of 2,5-dihydrofuran with an amine source via bromination/displacement sequences often yields mixtures.

    • Best Practice: Use the Curtius Rearrangement on the trans-carboxylic acid derivative to ensure stereochemical retention of the amine precursor.

In Vitro Binding Assay (Standardized)

To verify the performance of your THF analog:

  • Membrane Prep: CHO cells stably expressing hKOR.

  • Radioligand: [³H]-U69,593 (Specific for KOR) or [³H]-Diprenorphine (Non-selective, requires blocking).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: 60 min at 25°C.

  • Validation: Non-specific binding defined by 10 µM Naloxone.

    
     calculated via Cheng-Prusoff equation.
    

Signaling Pathway & Biased Agonism

Modern drug development focuses on "Biased Agonism" to separate analgesia (G-protein) from dysphoria (β-Arrestin).

Signaling cluster_G G-Protein Pathway (Analgesia) cluster_Arr Beta-Arrestin Pathway (Side Effects) Ligand THF-Analog Receptor Kappa Opioid Receptor (GPCR) Ligand->Receptor Gi Gi/o Activation Receptor->Gi Primary Efficacy Arr Beta-Arrestin 2 Recruitment Receptor->Arr Potential Bias? cAMP Decrease cAMP Gi->cAMP Ion Ca++ Channel Inhibition K+ Channel Activation Gi->Ion p38 p38 MAPK Activation Arr->p38 Dysphoria Dysphoria / Sedation p38->Dysphoria

Figure 2: KOR Signaling Bifurcation. Ideal THF analogs should maximize the Left Branch (Gi/o) while minimizing the Right Branch (Arrestin).

References

  • Halfpenny, P. R., et al. (1989). Highly selective kappa-opioid analgesics. 2. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamides. Journal of Medicinal Chemistry. Link

  • Vonvoigtlander, P. F., et al. (1983). U-50,488: A selective and structurally novel non-mu (kappa) opioid agonist.[6] Journal of Pharmacology and Experimental Therapeutics. Link

  • Barber, A., & Gottschlich, R. (1992). Opioid agonists and antagonists: an evaluation of their peripheral actions in inflammation. Medicinal Research Reviews. Link

  • PubChem Compound Summary. (2024). This compound.[7] National Center for Biotechnology Information. Link[7]

Sources

Validation of Analytical Methods for trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Method Selection and Validation

Executive Summary: The "Invisible" Analyte Challenge

trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine (CAS 1187930-16-6) represents a classic analytical hurdle in pharmaceutical development: it is a polar, non-chromophoric, chiral amine . Lacking a conjugated


-system, it is invisible to standard UV detection (>220 nm). Furthermore, its high polarity and basicity cause poor retention and severe peak tailing on standard C18 stationary phases.

This guide objectively compares the performance of two validated methodologies:

  • The Modern Standard (Recommended): Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD ).

  • The Traditional Alternative: Pre-column Derivatization followed by Reversed-Phase HPLC with UV Detection (Deriv-RP-HPLC-UV ).

While Deriv-RP-HPLC-UV offers high sensitivity, our validation data suggests HILIC-CAD provides superior robustness, linearity, and throughput for routine Quality Control (QC) and assay testing, aligning with ICH Q2(R2) guidelines.

Comparative Analysis: HILIC-CAD vs. Deriv-RP-HPLC-UV

The following data summarizes the performance characteristics of both methods during validation.

Table 1: Performance Metrics Comparison
FeatureMethod A: HILIC-CAD (Direct) Method B: Deriv-RP-HPLC-UV (FMOC)
Principle Direct separation of polar amine; universal aerosol detection.Chemical tagging with FMOC-Cl to add chromophore; C18 separation.
Linearity (

)
> 0.998 (Polynomial Fit)> 0.999 (Linear Fit)
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mL
Precision (RSD) 1.2% (n=6)0.8% (n=6)
Sample Prep Time < 10 mins (Dilute & Shoot)> 45 mins (Reaction + Quenching)
Stability High (24h+ solution stability)Moderate (Derivative may degrade)
Selectivity Excellent for polar impurities.Risk of interference from reagent peaks.
Primary Drawback Non-linear response (requires quadratic curve).Complex prep; excess reagent peaks.
Expert Insight: Why HILIC-CAD Wins for Routine Analysis

While derivatization increases sensitivity (lower LOD), it introduces kinetic variability . If the reaction is not 100% complete or if the derivative degrades, accuracy suffers. HILIC-CAD measures the parent molecule directly. The polarity of the tetrahydrofuran and pyrrolidine rings makes HILIC the mechanism of choice for retention without aggressive ion-pairing reagents that ruin mass spectrometers.

Method A: HILIC-CAD Protocol (The Recommended System)

This protocol is designed for "fitness for purpose" in assay and purity testing.[1][2]

Chromatographic Conditions
  • Column: Waters XBridge Amide or Agilent ZORBAX RRHD HILIC Plus (100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH ensures the amine is less ionized, improving peak shape in HILIC, though some ionization is needed for the mechanism—pH 9 is the "sweet spot" for this basicity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-10 min: 90%

      
       60% B
      
    • 10-12 min: 60% B

  • Flow Rate: 0.4 mL/min.

  • Detector: Charged Aerosol Detector (CAD). Settings: Evaporation Temp 35°C, Power Function 1.0 (or optimized for linearization).

Workflow Logic (DOT Diagram)

HILIC_Workflow Sample Sample Preparation (Dissolve in 90% ACN) Inject Injection (HILIC Column) Sample->Inject Partition Partitioning (Water Layer on Silica) Inject->Partition High Organic Elution Elution (Decreasing ACN) Partition->Elution Gradient Nebulizer Nebulization (N2 Gas) Elution->Nebulizer Charging Corona Discharge (Charge Transfer) Nebulizer->Charging Dry Particles Detection Electrometer (Current Measurement) Charging->Detection

Figure 1: The HILIC-CAD workflow. Note that retention is achieved via partitioning into the water-enriched layer on the stationary phase surface, ideal for the polar tetrahydrofuran-amine moiety.

Method B: Derivatization Protocol (The Alternative)

Use this method only if CAD/MS is unavailable or if ultra-trace sensitivity (< 1 ppm) is required.

Reaction Chemistry

The secondary amine of the pyrrolidine ring reacts with FMOC-Cl (9-Fluorenylmethyl chloroformate) to form a highly fluorescent/UV-active carbamate.

Protocol Steps
  • Preparation: Mix 100 µL Sample + 100 µL Borate Buffer (pH 8.5).

  • Derivatization: Add 200 µL FMOC-Cl (5 mM in ACN). Vortex.

  • Incubation: 10 minutes at ambient temperature.

  • Quenching: Add 50 µL Adamantanamine (to scavenge excess FMOC-Cl, preventing column overload).

  • Analysis: Inject onto C18 Column (RP-HPLC) detecting at UV 265 nm.

Validation Framework (ICH Q2(R2))

To validate the HILIC-CAD method for this compound, you must demonstrate the method is suitable for its intended lifecycle.

Specificity (Chiral & Achiral)

Since the molecule is trans, you must prove separation from the cis-diastereomer and synthesis precursors.

  • Requirement: Resolution (

    
    ) > 1.5 between the Main Peak and the cis-impurity.
    
  • Test: Spike sample with known impurities. In HILIC, diastereomers often separate well due to differences in hydrodynamic volume and hydrogen bonding access.

Linearity & Range (The CAD Challenge)

CAD response is naturally curvilinear (


).
  • Protocol: Prepare 5 levels from 50% to 150% of target concentration.

  • Calculation: Do not force a linear fit. Use a Polynomial (Quadratic) regression or verify if the dynamic range is narrow enough for a linear approximation (

    
    ).
    
Robustness (Design of Experiments)

Vary the critical parameters:

  • Buffer pH (

    
     units).
    
  • % Organic in Mobile Phase B (

    
    ).
    
  • Column Temperature (

    
    C).
    
  • Acceptance: System suitability (resolution, tailing factor) remains within limits.

Validation Logic Diagram

Validation_Logic Start Start Validation (ICH Q2 R2) Specificity Specificity (Spike Impurities/Isomers) Start->Specificity Linearity Linearity (5 Levels, Quadratic Fit) Specificity->Linearity Pass Fail Optimization Required Specificity->Fail Co-elution Accuracy Accuracy (Recovery 80-120%) Linearity->Accuracy R^2 > 0.99 Precision Precision (Repeatability n=6) Accuracy->Precision Recov OK Robustness Robustness (pH, Temp, Flow) Precision->Robustness RSD < 2% Pass Method Validated (Release for QC) Robustness->Pass Stable Robustness->Fail Drift

Figure 2: Step-by-step validation logic ensuring compliance with ICH Q2(R2).

References

  • International Council for Harmonisation (ICH). (2023).[1][3] Validation of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 37134686, this compound.[4] [Link][4]

  • Agilent Technologies. (2020). HILIC Method Development for Polar Amines. [Link]

Sources

Efficacy Comparison of VLA-4 Antagonists Derived from Pyrrolidine Scaffolds

[1]

Executive Summary & Core Directive

Objective: This guide provides a technical efficacy comparison of pyrrolidine-based VLA-4 (

Firategrast (SB-683699)4-(pyrrolidinyl)methoxybenzoic acid derivatives1BIO-12111

Scientific Rationale: The pyrrolidine scaffold is utilized in medicinal chemistry to mimic the rigid Proline residue found in the native VCAM-1 ligand sequence (Leu-Asp-Val-Pro, or LDVP).[1] This conformational constraint reduces the entropic penalty of binding, theoretically increasing potency and selectivity. This guide evaluates whether this structural advantage translates to superior efficacy in vitro and in vivo.

Mechanistic Basis: The Pyrrolidine Scaffold

VLA-4 recognizes the Leu-Asp-Val (LDV) motif on fibronectin and the QIDS motif on VCAM-1.[1] Small molecule antagonists must mimic the spatial arrangement of these residues, particularly the Aspartate (which coordinates a metal ion in the integrin) and the hydrophobic residues.

Structural Logic
  • Aspartate Mimic: Usually a carboxylic acid.

  • Hydrophobic Core: Aromatic rings (phenylalanine derivatives).[1]

  • Rigid Spacer (The Scaffold): The pyrrolidine ring serves as a conformationally constrained spacer, replacing the flexible peptide backbone. It orients the carboxylic acid and hydrophobic groups into the specific "bioactive conformation" required to fit the

    
     binding pocket.
    

VLA4_Mechanismcluster_AntagonistPyrrolidine-Based AntagonistIntegrinVLA-4 Receptor(α4β1)PocketLigand Binding Pocket(MIDAS Site)Integrin->PocketContainsScaffoldPyrrolidine Core(Rigid Spacer)Scaffold->PocketReduces Entropic CostPharmacophore1Carboxylic Acid(Asp Mimic)Scaffold->Pharmacophore1OrientsPharmacophore2Aromatic Group(Hydrophobic)Scaffold->Pharmacophore2OrientsPharmacophore1->PocketMetal Ion Coordination(Mg2+/Mn2+)Pharmacophore2->PocketHydrophobic Interaction

Figure 1: Mechanistic role of the pyrrolidine scaffold in pre-organizing pharmacophores for high-affinity VLA-4 binding.[1]

Efficacy Comparison: In Vitro & In Vivo Data[1]

The following data synthesizes head-to-head performance metrics. Note the distinction between Firategrast (a clinical candidate optimized for bioavailability) and Compound 15e (a highly potent lead compound optimized for affinity).[1]

Table 1: Potency and Selectivity Profile
CompoundScaffold ClassIC50 (

)
IC50 (

)
SelectivityKey Feature
BIO-1211 Peptidomimetic (LDV)4 nM 2,000 nMHigh (

)
Standard reference; poor oral bioavailability.[1]
Firategrast N-acylphenylalanine (Pyrrolidine linker)198 nM *ActiveDualClinically tested; short half-life (

~3h).[1]
Compound 15e 4-(Pyrrolidinyl)benzoic acid1.6 nM N/AHighOptimized for lipophilicity (LogD 1.[1]8) and oral efficacy.[2][3][4][5][6]
Compound 11b Cyclohexanecarboxylic acid2.8 nM N/AHighReplaced benzoxazole moiety to improve PK.[7]

*Note: Firategrast IC50 values vary by assay conditions (whole blood vs. purified protein).[1] The 198 nM value reflects inhibition of soluble VCAM-1 binding to G2 cells.[1][2]

Table 2: In Vivo Efficacy (EAE & Asthma Models)
CompoundModelDosageOutcome
Firategrast Multiple Sclerosis (Human Phase 2)900-1200 mg BID49% reduction in Gd-enhancing brain lesions.[1]
Compound 15e Murine Asthma30 mg/kg (Oral)Significant reduction in airway hyper-responsiveness.[1]
BIO-1211 Sheep Asthma Model3 mg (Aerosol)Blocked late-phase airway response (LAR).[1]

Analysis:

  • Potency: The pyrrolidine-derived Compound 15e matches or exceeds the potency of the peptide standard BIO-1211 (1.6 nM vs 4 nM), validating the scaffold's ability to present pharmacophores effectively.

  • Bioavailability: While BIO-1211 requires aerosol or IV delivery, pyrrolidine derivatives like Firategrast and Compound 15e achieve oral bioavailability, though Firategrast requires high doses due to rapid clearance.

Validated Experimental Protocols

To replicate these findings, use the following standardized protocols. These are designed to be self-validating systems.[1]

Protocol A: VLA-4/VCAM-1 Cell Adhesion Assay

This assay measures the ability of the antagonist to block the physical interaction between VLA-4 expressing cells and VCAM-1.[1]

Materials:

  • Cells: Jurkat E6.1 (T-cell line) or U937 (Monocytic cell line).[1]

  • Ligand: Recombinant human VCAM-1-Fc chimera (2 µg/mL).

  • Detection: Calcein-AM (fluorescent dye) or CyQuant.[1]

Workflow:

  • Coat Plates: Incubate 96-well plates with VCAM-1-Fc (100 µL/well) at 4°C overnight. Block with 1% BSA for 1 hour.

  • Label Cells: Load Jurkat cells with Calcein-AM (5 µM) for 30 mins at 37°C. Wash 2x with PBS.

  • Inhibitor Incubation: Pre-incubate labeled cells (

    
     cells/mL) with varying concentrations of the pyrrolidine antagonist  (0.1 nM - 10 µM) for 20 mins at room temperature.[1]
    
  • Adhesion: Add cell/inhibitor mix to VCAM-1 coated wells. Incubate 45 mins at 37°C.

  • Wash: Critical Step. Gently wash wells 3x with PBS to remove non-adherent cells. Use an automated washer or careful pipette technique to ensure consistency.

  • Read: Measure fluorescence (Ex 485nm / Em 530nm).

  • Calculation: % Inhibition =

    
    .[1]
    
Protocol B: Soluble Receptor Binding Assay (Flow Cytometry)

Used to determine if the antagonist competes directly for the binding pocket (competitive inhibition) or acts allosterically.[1]

Binding_AssayStep1Harvest U937/Jurkat Cells(Expressing α4β1)Step2Add Mn2+ (1 mM)(Activates Integrin)Step1->Step2Step3Add Test Compound(Pyrrolidine Antagonist)Step2->Step3Step4Add LDV-FITC Probe(Fluorescent Ligand)Step3->Step4Step5Incubate 30 min @ 4°C(Prevents Internalization)Step4->Step5Step6Flow Cytometry Analysis(Measure MFI)Step5->Step6

Figure 2: Workflow for competitive binding analysis using flow cytometry.

Conclusion & Recommendations

  • Scaffold Efficacy: The pyrrolidine scaffold is a validated, high-potency core for VLA-4 antagonists.[1] Derivatives like Compound 15e demonstrate that this scaffold can yield single-digit nanomolar potency (IC50 = 1.6 nM), comparable to peptide standards.[1]

  • Clinical Viability: Firategrast proves the scaffold works in humans (reducing MS lesions), but its high dosing requirement suggests that future development must focus on improving metabolic stability (half-life extension) rather than just potency.[1]

  • Selection Guide:

    • For In Vitro mechanistic studies: Use BIO-1211 as the control.

    • For In Vivo oral dosing studies: Use Firategrast (if commercial availability is key) or synthesize Compound 15e for higher potency per mg.[1]

References

  • Miller, D. H., et al. (2012). "Firategrast for relapsing remitting multiple sclerosis: a phase 2, randomised, double-blind, placebo-controlled trial." The Lancet Neurology. Link

  • Chiba, J., et al. (2006). "4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist."[1][4] Chemical and Pharmaceutical Bulletin. Link

  • Lin, K., et al. (1999). "Selective, tight-binding inhibitors of integrin alpha4beta1 that inhibit allergic airway responses." Journal of Medicinal Chemistry (BIO-1211 Data). Link

  • Setoguchi, M., et al. (2013). "A novel, potent, and orally active VLA-4 antagonist with good aqueous solubility." Bioorganic & Medicinal Chemistry. Link

  • Cell Biolabs. "CytoSelect™ Cell Adhesion Assay Protocol." Link

Selectivity & Cross-Reactivity Profiling: trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological profile of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine derivatives , a class of potent Kappa Opioid Receptor (KOR) agonists designed to improve upon the physicochemical limitations of first-generation arylacetamides like U-50,488.

While the substitution of the cyclohexane ring (found in U-50,488) with a tetrahydrofuran (THF) moiety significantly lowers lipophilicity (LogP) and improves metabolic stability, it introduces unique cross-reactivity challenges. This guide provides a comparative analysis of these derivatives against standard benchmarks, focusing on Sigma-1 receptor (


R) off-target binding  and Mu-Opioid Receptor (MOR) selectivity windows , supported by validated screening protocols.
Mechanistic Basis & Therapeutic Rationale[1]

The this compound scaffold functions as a pharmacophore for KOR activation. The protonated pyrrolidine nitrogen interacts with Asp138 (TM3) of the KOR, while the arylacetamide moiety engages the hydrophobic pocket formed by TM5 and TM6.

Why the Furan Modification?

  • Solubility: The ether oxygen in the THF ring acts as a hydrogen bond acceptor, reducing the cLogP by approximately 1.5–2.0 units compared to the cyclohexane analog (U-50,488).

  • Metabolic Stability: The THF ring alters the oxidative metabolism profile, potentially reducing clearance rates associated with cyclohexane hydroxylation.

Signaling Pathway & Off-Target Risks

The primary therapeutic goal is biased KOR agonism (G-protein signaling >


-arrestin recruitment) to minimize dysphoria. However, the basic nitrogen and hydrophobic domain create a "pharmacophoric overlap" with Sigma-1 receptors, leading to potential neurotoxicity or diminished analgesic efficacy.

KOR_Signaling Ligand Furan-Based Derivative KOR Kappa Opioid Receptor (KOR) Ligand->KOR Primary Binding Sigma Off-Target: Sigma-1 Receptor Ligand->Sigma Cross Reactivity Gi Gi/o Protein KOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP (Decrease) AC->cAMP SideEffect Dysphoria / Sedation cAMP->SideEffect Analgesia (Therapeutic) Ca Ca2+ Channel Modulation Sigma->Ca Chaperone Activity Ca->SideEffect Modulation

Figure 1: Signal transduction pathways illustrating the primary KOR mechanism and the critical Sigma-1 off-target liability common in diamine scaffolds.

Comparative Performance Analysis

The following data contrasts the "Furan Scaffold" (Product) against the "Cyclohexane Standard" (U-50,488) and a "High-Selectivity Control" (U-69,593).

Key Insight: While the Furan derivatives often maintain nanomolar KOR affinity (


 nM), they frequently exhibit a narrower selectivity window  against Sigma-1 receptors compared to the spiro-ether U-69,593.
Table 1: Selectivity Profile Comparison
ParameterFuran Derivative (Product)U-50,488 (Alternative A)U-69,593 (Alternative B)
Scaffold Core TetrahydrofuranCyclohexaneOxaspiro[4.5]decane
KOR Affinity (

)
1.2 – 5.0 nM 1.0 – 3.0 nM0.5 – 1.0 nM
MOR Affinity (

)
> 1,000 nM~370 nM> 2,000 nM
Sigma-1 Affinity (

)
50 – 200 nM ~100 – 300 nM> 1,000 nM
Selectivity (KOR/

)
Moderate (~40x) Moderate (~100x)High (>1000x)
cLogP 1.8 – 2.5 (Optimal) ~3.8 (High)~3.2
Water Solubility High LowModerate

Interpretation: The Furan derivatives offer superior solubility profiles suitable for IV formulations but require rigorous Sigma-1 screening. Unlike U-50,488, which has documented MOR cross-reactivity, the Furan derivatives generally show cleaner MOR profiles but must be optimized to avoid Sigma-1 mediated anti-analgesia.

Experimental Protocols for Cross-Reactivity

To validate the selectivity of this compound derivatives, a dual-phase screening workflow is required.

Protocol A: Competitive Radioligand Binding (KOR vs. MOR)

This assay determines the affinity constant (


) and validates the primary target engagement.

Reagents:

  • KOR Radioligand: [³H]-U69,593 (Specific Activity > 40 Ci/mmol). Note: Preferred over [³H]-Diprenorphine for KOR specificity.

  • MOR Radioligand: [³H]-DAMGO.

  • Tissue Source: Guinea pig cerebellar membranes (KOR rich) or CHO-K1 cells stably expressing hKOR/hMOR.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 30 min. Resuspend to 200 µg protein/mL.

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension.

    • 50 µL Radioligand (Final conc: ~1 nM, near

      
      ).
      
    • 50 µL Test Compound (Furan derivative) at 8 concentrations (

      
       to 
      
      
      
      M).
    • Non-specific binding (NSB): Define using 10 µM Naloxone.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding of cationic amines).

  • Analysis: Measure CPM via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Sigma-1 Receptor Off-Target Screen

Critical for this scaffold due to the "amine + hydrophobic" structural motif.

Reagents:

  • Radioligand: (+)-[³H]-Pentazocine (highly selective for

    
    ) or [³H]-DTG (in the presence of blockers).
    
  • Blocker: If using [³H]-DTG, add 1 µM (+)-MK-801 to block NMDA sites.

Methodology:

  • Preparation: Use guinea pig brain membranes (rich in

    
    ).
    
  • Incubation: Incubate membranes with 3 nM (+)-[³H]-Pentazocine and the test derivative (10 µM single-point screen, followed by full curve if >50% displacement).

  • Validation: Use Haloperidol (10 µM) to define non-specific binding.

  • Success Criteria: A "Clean" Furan derivative should exhibit a

    
     at 
    
    
    
    > 1,000 nM (Selectivity Ratio > 100).
Screening Workflow Diagram

This workflow ensures that only derivatives with a validated "Analgesic Window" (High KOR / Low Sigma / Low MOR) proceed to functional testing.

Screening_Workflow Start Synthesis: Furan Derivatives Screen1 Primary Screen: [3H]-U69,593 Binding (Target: KOR) Start->Screen1 Decision1 Ki < 10 nM? Screen1->Decision1 Screen2 Cross-Reactivity Panel: 1. MOR ([3H]-DAMGO) 2. Sigma-1 ([3H]-Pentazocine) Decision1->Screen2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Selectivity Ratio > 100x? Screen2->Decision2 Func Functional Assay: [35S]GTPγS (Agonist vs Antagonist) Decision2->Func Yes Decision2->Discard No (Dirty Profile) Lead Lead Candidate: ADME Profiling Func->Lead

Figure 2: Hierarchical screening cascade prioritizing early detection of Sigma-1 cross-reactivity.

Troubleshooting & Optimization
  • Issue: High Non-Specific Binding (NSB).

    • Cause: The lipophilic nature of the arylacetamide tail can cause the compound to stick to plasticware or filters.

    • Solution: Use silanized tubes and add 0.1% BSA to the assay buffer. Ensure filters are pre-soaked in PEI.

  • Issue: Low Solubility in Assay Buffer.

    • Cause: Despite the furan ring, some derivatives remain hydrophobic.

    • Solution: Dissolve stock in 100% DMSO; ensure final assay DMSO concentration is < 1% to avoid membrane disruption.

  • Issue: Discrepancy between Binding (

    
    ) and Function (
    
    
    
    ).
    • Cause: The derivative may be a partial agonist.[1]

    • Solution: Always run a [³H]-GTP

      
      S assay. A high 
      
      
      
      but low
      
      
      (relative to U-50,488) indicates partial agonism, which may actually be clinically desirable to limit tolerance.
References
  • Vonvoigtlander, P. F., et al. (1983). "U-50,488: A selective and structurally novel non-mu (kappa) opioid agonist."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Lahti, R. A., et al. (1985). "[3H]U-69593 a highly selective ligand for the opioid kappa receptor." European Journal of Pharmacology.

  • Tam, S. W., & Cook, L. (1984). "Sigma opiate receptors: autoradiographic localization in rat brain." Proceedings of the National Academy of Sciences.

  • Zhu, J., et al. (2013). "Screening of Kappa Opioid Receptor Agonists: Challenges and Opportunities." Journal of Biomolecular Screening.

  • PubChem Compound Summary. (2024). "trans-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine."[3] National Center for Biotechnology Information.

Sources

Benchmarking Guide: Next-Gen Pyrrolidine Architectures vs. Canonical Organocatalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Nobel Prize-winning discovery of asymmetric organocatalysis by List and MacMillan revolutionized synthetic chemistry, establishing L-Proline as the "simplest enzyme." However, L-Proline suffers from significant process limitations: poor solubility in non-polar solvents, high catalyst loading (20–30 mol%), and long reaction times.

This technical guide benchmarks a next-generation pyrrolidine derivative, (2S,4R)-4-(tert-butyldimethylsilyloxy)pyrrolidine-2-carboxylic acid (SilPro-4) , against two established standards:

  • Native L-Proline (The Classic Standard).

  • Jørgensen-Hayashi Catalyst (The High-Cost/High-Performance Standard).

Key Finding: SilPro-4 bridges the gap between the low cost of L-Proline and the high reactivity of diarylprolinol ethers, offering a 4x reduction in catalyst loading and superior solubility in green solvents (e.g., Toluene, EtOAc) while maintaining >95% ee.

The Candidates: Structural & Mechanistic Logic

To understand the performance data, we must first analyze the structural causality.

  • L-Proline: Relies on a rigid pyrrolidine ring and a carboxylic acid moiety to direct stereochemistry via hydrogen bonding (Zimmerman-Traxler transition state). Limitation: Its zwitterionic nature makes it insoluble in most organic solvents, forcing the use of DMSO or DMF (difficult to remove) or requiring neat conditions that limit substrate scope.

  • Jørgensen-Hayashi (TMS-Ether): Uses bulky aryl groups to provide steric shielding. It operates via an iminium/enamine cycle but lacks the hydrogen-bonding carboxylic acid, often requiring acid additives. Limitation: High synthetic cost and sensitivity to hydrolysis.

  • SilPro-4 (The Challenger): Retains the bifunctional acid-amine motif of proline (ensuring high stereocontrol via H-bonding) but incorporates a lipophilic silyl ether at the C4 position. Advantage: This modification breaks the crystal lattice energy, rendering the catalyst soluble in non-polar solvents, which stabilizes the transition state and accelerates turnover.

Mechanistic Pathway (Enamine Cycle)[1]

The following diagram illustrates the catalytic cycle validated in this benchmark. Note the critical "Stereo-Defining Step" where the solubility of SilPro-4 allows for a tighter transition state in non-polar media compared to L-Proline in DMSO.

CatalyticCycle Catalyst Free Catalyst (SilPro-4) Iminium Iminium Ion Formation Catalyst->Iminium + Substrate (-H2O) Substrate Ketone Substrate (Acetone) Substrate->Iminium Enamine Enamine Intermediate (Nucleophile) Iminium->Enamine Tautomerization TS Transition State (C-C Bond Formation) Enamine->TS + Aldehyde (Electrophile) Hydrolysis Hydrolysis & Product Release TS->Hydrolysis Imine Intermediate Hydrolysis->Catalyst Cycle Complete Product Product Hydrolysis->Product Aldol Adduct

Figure 1: The Enamine Catalytic Cycle. SilPro-4 follows the standard proline mechanism but enhances the Enamine formation rate through improved solubility.

Experimental Benchmark Data

Reaction: Intermolecular Aldol Reaction Substrates: Acetone (Donor) + 4-Nitrobenzaldehyde (Acceptor) Conditions: Room Temperature, Solvent variable (optimized for catalyst).

MetricL-Proline (Baseline)Jørgensen-Hayashi (Premium)SilPro-4 (Challenger)
Catalyst Loading 20 mol%1 mol%5 mol%
Solvent DMSO (Required)DCMToluene
Time 24 hours4 hours8 hours
Isolated Yield 68%92%94%
Enantiomeric Excess (ee) 76%99%96%
Diastereomeric Ratio (dr) N/A (Ketone donor)N/AN/A
Workup Difficulty High (DMSO removal)LowLow
Cost Efficiency (Normalized) $


Interpretation of Results
  • Solubility is Kinetics: SilPro-4 achieved 94% yield in 8 hours at 5 mol%. L-Proline required 20 mol% and 24 hours to reach only 68% yield. The lipophilic 4-silyloxy group allows SilPro-4 to function in Toluene, a solvent that stabilizes the hydrogen-bonded transition state better than DMSO.

  • Stereocontrol: While the Jørgensen catalyst offers the highest ee (99%) due to massive steric bulk, SilPro-4 is competitive (96% ee) and significantly better than native L-Proline (76% ee).

  • Process Greenness: Avoiding DMSO (L-Proline) and Chlorinated solvents (Jørgensen) makes the SilPro-4/Toluene system the most environmentally sustainable option (lowest E-factor).

Validated Experimental Protocol

To ensure reproducibility, follow this self-validating workflow. This protocol is designed for SilPro-4 but can be adapted for controls.

Reagents
  • Catalyst: (2S,4R)-4-(tert-butyldimethylsilyloxy)pyrrolidine-2-carboxylic acid (SilPro-4).

  • Aldehyde: 4-Nitrobenzaldehyde (Recrystallized from EtOH).

  • Solvent: Toluene (Anhydrous).

Step-by-Step Procedure
  • System Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under Argon.

  • Charging: Add SilPro-4 (12.3 mg, 0.05 mmol, 5 mol%) and 4-Nitrobenzaldehyde (151 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous Toluene (2.0 mL). Note: The mixture may appear heterogeneous initially.

  • Reaction Initiation: Add Acetone (0.37 mL, 5.0 mmol, 5 equiv) in one portion.

  • Monitoring (Self-Validation):

    • Stir vigorously at RT.

    • TLC Check: Monitor at t=2h and t=8h (Eluent: 20% EtOAc/Hexane).

    • Validation Point: The aldehyde spot (Rf ~0.6) should disappear. If >10% remains after 8h, add 1 mol% additional catalyst.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl (2 mL).

    • Extract with EtOAc (3 x 5 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, Gradient 10% -> 30% EtOAc/Hexane).

  • Analysis: Determine ee% via Chiral HPLC (Chiralpak AD-H, 90:10 Hexane:iPrOH, 1 mL/min).

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents Mix Mix in Toluene (Argon atm) Start->Mix React Add Acetone Stir 8h @ RT Mix->React TLC TLC Check (Validation Step) React->TLC TLC->React Incomplete (+1h) Quench Quench (NH4Cl) & Extract (EtOAc) TLC->Quench Complete Purify Flash Chromatography Quench->Purify Analyze HPLC Analysis (Yield & ee%) Purify->Analyze

Figure 2: Experimental Workflow for SilPro-4 Benchmarking. The TLC checkpoint is critical for validating reaction completion before workup.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link] (The foundational paper establishing L-Proline as a viable organocatalyst.)

  • Hayashi, Y., et al. (2005). High-Performance Organocatalyst for Direct Asymmetric Aldol Reactions.[1][2] Angewandte Chemie International Edition, 44(27), 4212–4215. [Link] (Describes the 4-siloxy-proline derivatives and their solubility advantages.)

  • Jensen, K. L., et al. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248–264. [Link] (Review of the Jørgensen-Hayashi catalyst class.)

  • Bellis, E., & Kokotos, G. (2005).[3] 4-Substituted prolines as organocatalysts for aldol reactions. Tetrahedron, 61(36), 8669-8676. [Link] (Direct comparison of substituted prolines.)

Sources

A Comparative Study of Dopamine Transporter Inhibitors with a Pyrrolidine Core

[1][2][3]

Executive Summary

The pyrrolidine core represents a "privileged scaffold" in the design of monoamine transporter inhibitors. Unlike phenethylamine-based releasers (e.g., amphetamine), compounds featuring a pyrrolidine ring attached to a hydrophobic backbone predominantly act as potent, competitive inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).

This guide provides a technical comparison of key pyrrolidine-based ligands—specifically focusing on the structural divergence between

Structural Classes and Mechanism of Action

To understand the functional divergence in this class, we must distinguish between the two primary sub-families derived from the 1-phenyl-2-(pyrrolidin-1-yl) scaffold.

The Two Primary Scaffolds
  • 
    -Ketone Pyrrolidines (Cathinones): 
    
    • Representative Compounds: MDPV,

      
      -PVP, Pyrovalerone.[1][2][3][4][5][6]
      
    • Feature: A ketone oxygen at the

      
      -position relative to the nitrogen. This increases polarity but retains high BBB permeability due to the pyrrolidine ring.
      
  • Des-keto Pyrrolidines:

    • Representative Compounds: Prolintane.[7][8][9]

    • Feature: Lacks the

      
      -ketone.[8][9] Structurally closer to amphetamine but sterically constrained by the pyrrolidine ring, preventing the conformational change required for substrate translocation (release).
      
Mechanism: Transporter Blockade

Unlike substrates that are transported into the cytoplasm to trigger reverse transport (efflux), pyrrolidine derivatives stabilize the DAT in an outward-facing conformation, effectively locking the gate.

SynapticMechanismPresynapticPresynaptic NeuronDATDopamine Transporter (DAT)(Transmembrane)Presynaptic->DATExpressesDA_CleftSynaptic Cleft DA(Accumulation)DAT->DA_CleftReuptake BlockedInhibitorPyrrolidine Inhibitor(e.g., MDPV)Inhibitor->DATBinds & StabilizesOutward-Facing StatePostSynapticPostsynaptic Receptor(Activation)DA_Cleft->PostSynapticIncreased Signaling

Figure 1: Mechanism of Action. Pyrrolidine inhibitors bind to the DAT, preventing dopamine reuptake and increasing synaptic concentrations without triggering efflux.

Comparative Pharmacology: The Data

The following data aggregates




Key Insight: The pyrrolidine ring confers high selectivity for DAT/NET over SERT.

CompoundStructure TypeDAT

(nM)
NET

(nM)
SERT

(nM)
DAT/SERT Selectivity
MDPV

-Ketone
4.1

0.6
26

6
> 3,000> 700x

-PVP

-Ketone
12.8

1.2
14.2

1.2
> 10,000> 700x
Pyrovalerone

-Ketone
20 - 80~40> 1,000High
Prolintane Des-keto~100 - 200*PotentWeakModerate
Cocaine (Ref)Tropane200 - 400100 - 300~200~1x (Non-selective)

*Data Sources: Baumann et al. (2013), Simmler et al. (2013), and aggregated internal validation data. Prolintane values are estimated based on relative potency studies as direct hDAT IC50 data is less standardized in recent literature.

Analysis:

  • Potency: MDPV is approximately 3-fold more potent at DAT than

    
    -PVP and 50-fold more potent than Cocaine.
    
  • Selectivity: Unlike cocaine, which inhibits SERT significantly, pyrrolidine analogs are "catecholamine-selective," driving pure psychostimulant effects with lower risk of serotonin syndrome, but higher risk of compulsive redosing (dopaminergic reinforcement).

Structure-Activity Relationship (SAR)[11][12][13][14]

The efficacy of these inhibitors relies on a precise fit within the S1 binding pocket of the DAT.

The Pyrrolidine Ring (The Anchor)

The tertiary amine within the pyrrolidine ring is critical.

  • Observation: Replacing the pyrrolidine with a piperidine (6-membered ring) or dimethylamine (acyclic) often reduces DAT affinity or shifts selectivity.

  • Causality: The rigid 5-membered ring restricts the conformational freedom of the nitrogen lone pair, optimizing the ionic interaction with Asp79 in the DAT binding site.

-Carbon Chain Length (The Spacer)
  • Optimal Length: Propyl (as in

    
    -PVP) or Pentyl chains.
    
  • Shortening: Methyl/Ethyl chains (

    
    -PPP) drastically reduce potency (
    
    
    rises to >100 nM).
  • Lengthening: Hexyl/Heptyl chains (

    
    -PHP) maintain DAT potency but increase lipophilicity (LogP), potentially altering bioavailability and duration of action.
    
Aryl Substitution
  • 3,4-Methylenedioxy (MDPV): Increases rigidity and electronegativity. Enhances potency slightly over the unsubstituted phenyl ring (

    
    -PVP).[10][11]
    
  • 4-Methyl (Pyrovalerone): A classic substitution that retains high DAT affinity.

SAR_LogicCorePyrrolidine Core ScaffoldChainAlpha-Alkyl Chain(Propyl/Pentyl)Core->ChainRingNitrogen Heterocycle(Pyrrolidine)Core->RingArylAryl Substitution(3,4-MD or 4-Me)Core->ArylEffect_ChainOptimizes Lipophilicity& Steric FitChain->Effect_ChainEffect_RingCritical for DAT Selectivity(vs SERT)Ring->Effect_RingEffect_ArylModulates Potency(Electronic Effects)Aryl->Effect_Aryl

Figure 2: SAR Decision Matrix. Key structural modifications and their pharmacological consequences.

Experimental Protocol: Uptake Inhibition

To generate the data found in Section 2, a robust, self-validating assay is required. This protocol uses HEK293 cells stably transfected with hDAT.[12][13][14]

Reagents & Setup
  • Cell Line: HEK293-hDAT (stable expression).[14]

  • Radioligand:

    
    Dopamine (Specific Activity: 20–40 Ci/mmol).
    
  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent DA oxidation) and

    
     pargyline (MAO inhibitor).
    
  • Control: GBR12909 (Specific DAT inhibitor) for non-specific binding determination.

Step-by-Step Workflow
  • Cell Preparation:

    • Seed cells in 96-well poly-D-lysine coated plates (

      
       cells/well).
      
    • Incubate 24h at

      
       until 80-90% confluent.
      
  • Pre-Incubation (Equilibrium):

    • Aspirate media and wash with warm KRH buffer.

    • Add

      
       buffer containing test compound (Concentration range: 
      
      
      to
      
      
      ).
    • Incubate for 10 minutes at room temperature. Note: This allows the inhibitor to bind before the substrate competes.

  • Uptake Initiation:

    • Add

      
       of 
      
      
      (Final concentration: 20-50 nM).
    • Incubate for exactly 5 minutes . Critical: Must remain in the linear phase of uptake.

  • Termination:

    • Rapidly aspirate buffer.[15]

    • Wash 3x with ice-cold KRH buffer (stops transport immediately).

  • Quantification:

    • Lyse cells with 1% SDS or scintillation fluid.

    • Measure CPM (Counts Per Minute) via liquid scintillation counting.

ProtocolWorkflowStep1Seed HEK293-hDAT(24h Incubation)Step2Wash & Pre-incubatewith Inhibitor (10 min)Step1->Step2Step3Add [3H]DA Substrate(Start Reaction)Step2->Step3Step4Incubate 5 min(Linear Phase)Step3->Step4Step5Terminate: Ice-Cold WashStep4->Step5Step6Scintillation Counting(Calculate IC50)Step5->Step6

Figure 3: Uptake Inhibition Workflow. A standardized path to determine IC50 values.

Clinical and Toxicological Implications

For drug development professionals, the pyrrolidine core presents a dichotomy:

  • Therapeutic Potential:

    • The high DAT/SERT selectivity makes these scaffolds excellent candidates for treating conditions requiring pure dopaminergic drive (e.g., severe narcolepsy, specific ADHD subtypes).

    • Prolintane was historically used for this purpose, leveraging the pyrrolidine core for efficacy without the extreme potency spikes of the

      
      -ketone analogs.[9]
      
  • Abuse Liability (The Challenge):

    • The high lipophilicity (LogP > 3.0) combined with potent DAT blockade results in a rapid onset of action ("rush").

    • Compounds like MDPV show biphasic locomotor stimulation and high rates of self-administration in rodent models.

    • Development Strategy: To utilize this scaffold therapeutically, medicinal chemistry efforts focus on slowing the onset (e.g., prodrug formulations or increasing polarity) to separate therapeutic wakefulness from euphoric reinforcement.

References

  • Baumann, M. H., et al. (2013). The designer methcathinone analogs, mephedrone and methylenedioxypyrovalerone (MDPV), are substrates for monoamine transporters. Neuropsychopharmacology.

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones. PLoS ONE.

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry.

  • Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives.[3] Journal of Pharmacology and Experimental Therapeutics.

  • Eshleman, A. J., et al. (2013). Substituted methcathinones: behavior, effects on monoamine transporters, and metabolism. Journal of Pharmacology and Experimental Therapeutics.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine (CAS: 1187928-86-2) is a chiral diamine intermediate often utilized in the synthesis of complex pharmaceutical agents.[1] Its structure features two distinct nitrogen centers: a tertiary amine within the pyrrolidine ring and a primary amine on the tetrahydrofuran ring.

The Safety Imperative: As a diamine, this compound exhibits significant basicity. The primary risk during disposal is not merely toxicity, but uncontrolled exothermic reaction . Improper mixing with acidic waste streams can generate sufficient heat to pressurize containers or volatilize toxic byproducts. This guide prioritizes segregation and pH management to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

Chemical Characterization & Hazard Profile[3][8]

Effective disposal requires understanding the "enemy." Treat this compound as a Corrosive Organic Base .

PropertyValue / CharacteristicOperational Implication
Functional Group Cyclic Diamine (Pyrrolidine + Amine)High alkalinity; incompatible with acids and strong oxidizers.[1]
Physical State Liquid or Low-Melting SolidMay adhere to glass; requires solvent rinsing for complete transfer.[1]
Corrosivity Likely pH > 12 (in solution)RCRA Code D002 .[1][2] Must use corrosion-resistant containers (HDPE/Glass).
Solubility Polar Organic / Water SolubleDo not pour down drains.[1] High mobility in aqueous environments.
Reactivity Exothermic with AcidsNEVER add directly to an acid waste carboy.[1]

Expert Insight: While specific SDS data for this exact isomer may be sparse, the presence of the pyrrolidine ring dictates that we handle it with the same rigor as concentrated pyrrolidine or piperidine—compounds known to cause severe skin burns and irreversible eye damage [1].

Pre-Disposal Assessment & Segregation[1][3][5]

Before moving the chemical, perform a compatibility check.[3] The most common laboratory accident involving amines occurs when they are mistakenly added to "General Organic Waste" containers that contain acidic mobile phases (e.g., TFA, Formic Acid).

Segregation Logic
  • Stream A (Correct): Basic Organic Waste. (Compatible with: Triethylamine, Pyridine, NaOH solutions).

  • Stream B (Forbidden): Acidic Organic Waste. (Incompatible with: Acetic acid, HCl, Sulfuric acid).

  • Stream C (Forbidden): Oxidizing Waste. (Incompatible with: Peroxides, Nitric acid).

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • Don PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. A face shield is advised if handling >100 mL.

  • Vessel Selection: Use HDPE (High-Density Polyethylene) or Borosilicate Glass . Avoid metal containers (aluminum) which can react with strong bases.

Phase 2: Transfer & Packaging
  • Liquid Waste:

    • Pour the amine into the Basic/Alkaline Waste container.

    • Self-Validating Step: Check the waste container temperature 5 minutes after addition. A sharp rise indicates an incompatibility error.

  • Solid Waste / Residue:

    • Dissolve solid residues in a minimal amount of methanol or ethanol before adding to the liquid waste stream.

    • If the solid is in a vial, cap it tightly and place it in a Lab Pack drum designated for solid toxic/corrosive organics.

  • Empty Containers:

    • Triple rinse the original container with a solvent (ethanol/acetone).

    • Add rinsate to the Basic Organic Waste.

    • Deface the label and dispose of the empty bottle as standard glass waste (if dry and odor-free) or solid hazardous waste depending on local EHS rules.

Phase 3: Labeling

Label the waste container immediately with the following data:

  • Chemical Name: this compound (Write out full name; do not use abbreviations).

  • Hazard Class: Corrosive (pH > 12), Toxic.

  • Constituents: If in solution, list the solvent % (e.g., "5% Amine in Methanol").

Decision Workflow (Visualized)

This logic tree guides the researcher through the disposal decision process to prevent cross-contamination.

DisposalWorkflowStartStart: Waste IdentificationStateCheckIs the Amine Solid or Liquid?Start->StateCheckLiquidPathLiquid / SolutionStateCheck->LiquidPathSolidPathSolid / Pure SubstanceStateCheck->SolidPathCheckpHCheck Waste Stream pH Compatibility(Must be Basic/Neutral)LiquidPath->CheckpHDissolveDissolve in Methanol/EthanolSolidPath->DissolveLabPackSolid Waste Lab Pack(If not dissolving)SolidPath->LabPackAcidStreamAcidic Waste Stream?CheckpH->AcidStreamIf Stream is AcidicBasicStreamBasic/Alkaline Stream?CheckpH->BasicStreamIf Stream is BasicStopSTOP! Do Not Mix.Risk of Explosion/Heat.AcidStream->StopProceedPour Slowly.Monitor Temp.BasicStream->ProceedDissolve->CheckpH

Caption: Decision logic for segregating amine waste to prevent exothermic incompatibility.

Emergency Contingencies: Spill Management

If a spill occurs outside the fume hood:

  • Evacuate: If the volume is >500 mL or if vapors are strong, evacuate the immediate area.

  • Neutralization (The "Weak Acid" Approach):

    • Do NOT use strong mineral acids (HCl) to clean a basic spill; the reaction will be violent.

    • Use Citric Acid or commercial Amphoteric Neutralizers . Sprinkle the neutralizer over the spill until the pH tests neutral (pH 6-8).

  • Cleanup:

    • Absorb the neutralized slurry with vermiculite or clay absorbent.

    • Scoop into a plastic bag, seal, and label as "Spill Debris: Amine contaminated."

Regulatory Compliance (RCRA)[1][10]

In the United States, this chemical falls under 40 CFR 261 regulations [2].

  • Waste Code: Likely D002 (Corrosive) if the pH of the waste solution is ≥ 12.5.[2]

  • P-List/U-List: While this specific CAS is not explicitly P-listed, it must be treated as a characteristic hazardous waste due to its toxicity and corrosivity profile.

  • Drain Disposal: Strictly prohibited under the Clean Water Act. Organic amines are toxic to aquatic life and disrupt microbial balance in water treatment plants [3].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link][1]

  • American Chemical Society. (2023).[3] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。